molecular formula C₂₆H₃₇ClN₂O₄ B021684 (S)-Norverapamil CAS No. 123931-31-7

(S)-Norverapamil

Cat. No.: B021684
CAS No.: 123931-31-7
M. Wt: 440.6 g/mol
InChI Key: UPKQNCPKPOLASS-SANMLTNESA-N
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Description

(S)-Norverapamil is the stereochemically pure S-enantiomer of the phenylalkylamine class of calcium channel blockers. This compound acts as a potent and selective antagonist of L-type voltage-gated calcium channels (VGCCs), exhibiting a mechanism of action that involves binding to the intracellular side of the channel's α1-subunit in its inactivated state, thereby preventing calcium influx. This specific activity makes this compound an indispensable pharmacological tool for researching calcium-dependent processes in excitable cells, particularly in the cardiovascular system where it is used to study vasodilation, cardiac contractility, and arrhythmias.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQNCPKPOLASS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316755
Record name (S)-Norverapamil
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

123931-31-7
Record name (S)-Norverapamil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norverapamil, (S)-
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Record name (S)-Norverapamil
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Record name NORVERAPAMIL, (S)-
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Foundational & Exploratory

(S)-Norverapamil mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (S)-Norverapamil

Abstract

This compound, the levorotatory enantiomer of the principal N-demethylated metabolite of verapamil, presents a compelling dual mechanism of action with significant implications for pharmacology and drug development. While it retains a degree of the L-type calcium channel blocking activity characteristic of its parent compound, its primary scientific and therapeutic interest lies in its potent, stereoselective inhibition of P-glycoprotein (P-gp/MDR1), a key transporter implicated in multidrug resistance. This guide provides a comprehensive technical examination of this compound's molecular interactions, supported by field-proven experimental methodologies and quantitative data, to offer researchers and drug development professionals a thorough understanding of its function and application.

Introduction: From Parent Compound to Active Metabolite

Verapamil is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1] Following oral administration, it undergoes extensive first-pass metabolism in the liver, where N-demethylation by cytochrome P450 (CYP) enzymes yields its main active metabolite, norverapamil.[2] This metabolic conversion is not only a critical step in verapamil's pharmacokinetic profile but is also stereoselective, laying the groundwork for the distinct activities of the norverapamil enantiomers.

Stereoselective Metabolism

The conversion of verapamil to norverapamil is predominantly mediated by CYP3A4, with contributions from CYP3A5 and CYP2C8.[3][4] Crucially, this process exhibits a preference for the (S)-enantiomer of verapamil. Studies using human liver microsomes have shown that when (S)-verapamil is the substrate for CYP3A4, norverapamil is the main product.[3] This metabolic preference results in physiologically relevant concentrations of this compound, a compound that, while possessing approximately 20% of the vasodilating activity of verapamil, emerges as a more potent inhibitor of P-glycoprotein.[5][6]

G cluster_0 Metabolic Pathway of (S)-Verapamil S_Verapamil (S)-Verapamil S_Norverapamil This compound (Primary Metabolite) S_Verapamil->S_Norverapamil N-demethylation (CYP3A4 > CYP3A5, CYP2C8) Further_Metabolites Further Metabolites (e.g., D-620) S_Norverapamil->Further_Metabolites Further Oxidation (CYP3A4, CYP3A5, CYP2C8)

Caption: Metabolic conversion of (S)-Verapamil.

Core Mechanism I: L-Type Calcium Channel Blockade

The foundational mechanism inherited from its parent compound is the blockade of L-type voltage-dependent calcium channels.[7] this compound binds to these channels located in cardiac and vascular smooth muscle, thereby inhibiting the influx of extracellular calcium ions.

This action translates into three primary physiological effects:

  • Vasodilation: Relaxation of arterial smooth muscle, leading to decreased systemic vascular resistance and a reduction in blood pressure.[7]

  • Negative Inotropy: Reduced calcium entry into myocardial cells decreases the force of heart muscle contraction.[7]

  • Negative Dromotropy: Slowed conduction through the atrioventricular (AV) node, which is therapeutically relevant in managing supraventricular arrhythmias.[7]

It is critical to note the stereoselectivity of this action. The (S)-enantiomers of both verapamil and norverapamil are significantly more potent as calcium channel blockers than their corresponding (R)-enantiomers.[8] However, this compound is less potent in this regard than (S)-Verapamil. This distinction is pivotal, as it allows for the potential separation of P-gp inhibitory effects from dose-limiting cardiovascular effects.

Core Mechanism II: P-glycoprotein (P-gp/MDR1) Inhibition

The most significant and widely studied mechanism of action for this compound is its potent inhibition of P-glycoprotein (P-gp, ABCB1), an ATP-dependent efflux pump. P-gp is a primary driver of multidrug resistance (MDR) in oncology, actively expelling a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[9][10]

Non-Competitive Mode of Inhibition

This compound functions as a non-competitive inhibitor of P-gp.[11] This mechanistic detail is crucial: rather than competing with cytotoxic drugs for the primary substrate-binding site, this compound is understood to bind to an allosteric site on the transporter. This binding event induces a conformational change that impedes the ATPase-driven transport cycle, effectively disabling the pump's ability to efflux its substrates, even in their presence.[11] This mode of action is advantageous as its efficacy is not directly overcome by high concentrations of the P-gp substrate (e.g., the chemotherapeutic agent).

G cluster_0 P-glycoprotein Efflux Pump Pgp P-glycoprotein (P-gp) Transporter ADP ADP + Pi Pgp->ADP Substrate Chemotherapeutic Drug (Substrate) SubstrateSite Substrate Binding Site Substrate->SubstrateSite Binds ATP ATP ATP->Pgp Hydrolysis fuels pump S_Norverapamil This compound (Inhibitor) AllostericSite Allosteric Binding Site S_Norverapamil->AllostericSite Binds AllostericSite->Pgp Inhibits Conformational Change SubstrateSite->Substrate Efflux from cell

Caption: Non-competitive inhibition of P-gp by this compound.

Quantitative Inhibitory Potency

Experimental data consistently demonstrate that norverapamil is a more potent P-gp inhibitor than verapamil itself. Studies measuring the inhibition of P-gp-mediated digoxin transport have established the following half-maximal inhibitory concentrations (IC₅₀).[5][12]

CompoundTarget TransporterSubstrateIC₅₀ (µM)
Norverapamil P-glycoprotein (P-gp)Digoxin0.3 [5][12]
VerapamilP-glycoprotein (P-gp)Digoxin1.1[5][12]
D-703 (Metabolite)P-glycoprotein (P-gp)Digoxin1.6[5][12]
D-617 (Metabolite)P-glycoprotein (P-gp)Digoxin>100[5][12]
D-620 (Metabolite)P-glycoprotein (P-gp)Digoxin>100[5][12]

Unlike its calcium channel blocking activity, P-gp inhibition is not strongly stereoselective. Both (R)- and (S)-enantiomers of verapamil and norverapamil are roughly equipotent in modulating P-gp function.[13][14] This property makes the (R)-enantiomer, which has lower cardiotoxicity, an attractive candidate for MDR reversal.[15]

Experimental Protocols for Mechanistic Validation

The characterization of this compound as a P-gp inhibitor relies on robust, self-validating experimental systems. The following protocols represent industry-standard approaches to confirm and quantify this mechanism.

Protocol: P-glycoprotein ATPase Activity Assay
  • Expertise & Causality: This biochemical assay directly interrogates the engine of the P-gp pump: its ATPase activity. P-gp function is fueled by ATP hydrolysis, a process that is stimulated in the presence of transported substrates. A true inhibitor will reduce this substrate-stimulated ATPase activity. Measuring the generation of inorganic phosphate (Pi) provides a direct, quantitative readout of the pump's functional status. The inclusion of sodium orthovanadate, a general inhibitor of P-type ATPases, serves as a critical control to isolate P-gp-specific activity from that of other membrane-bound ATPases.

  • Step-by-Step Methodology:

    • Preparation: Utilize purified membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 insect cells or mammalian cell lines).

    • Reaction Setup: In a 96-well plate, prepare triplicate wells for each condition:

      • Basal Control: Membrane vesicles + Assay Buffer.

      • Vanadate Control: Membrane vesicles + Assay Buffer + Sodium Orthovanadate.

      • Substrate-Stimulated Control: Membrane vesicles + Assay Buffer + P-gp Substrate (e.g., 200 µM Verapamil).

      • Test Conditions: Membrane vesicles + Assay Buffer + P-gp Substrate + serial dilutions of this compound.

    • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding MgATP to all wells.

    • Incubation: Incubate at 37°C for 20-40 minutes, allowing for ATP hydrolysis.

    • Termination & Detection: Stop the reaction by adding a detection reagent (e.g., a malachite green-based solution) that complexes with the liberated inorganic phosphate (Pi) to produce a colored product.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

    • Analysis: Calculate the vanadate-sensitive ATPase activity for each condition. Plot the percent inhibition of substrate-stimulated activity against the concentration of this compound to determine the IC₅₀ value.

G cluster_workflow P-gp ATPase Assay Workflow start Prepare P-gp Membrane Vesicles setup Set up Reactions: - Basal - Vanadate Control - Substrate Control - Test Compound start->setup initiate Initiate with MgATP at 37°C setup->initiate detect Stop Reaction & Add Pi Detection Reagent initiate->detect read Measure Absorbance detect->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the P-gp ATPase activity assay.

Protocol: Cellular Efflux Inhibition Assay (Calcein-AM)
  • Expertise & Causality: This cell-based functional assay provides validation in a physiological context. The probe, Calcein-AM, is a non-fluorescent, lipophilic substrate of P-gp. It readily enters cells where intracellular esterases cleave the acetoxymethyl (AM) ester, yielding the fluorescent, membrane-impermeant molecule calcein.[16] In P-gp-expressing cells, the pump actively effluxes Calcein-AM before it can be cleaved, resulting in low intracellular fluorescence. An inhibitor like this compound blocks this efflux, allowing Calcein-AM to accumulate and be converted to calcein, leading to a quantifiable increase in fluorescence. This provides a direct measure of the compound's ability to inhibit P-gp's transport function in living cells.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells engineered to overexpress P-gp (e.g., L-MDR1) and the corresponding parental cells (lacking P-gp) into a black, clear-bottom 96-well plate.

    • Compound Incubation: Wash the cells and pre-incubate them for 30 minutes with assay buffer containing serial dilutions of this compound or a positive control inhibitor.

    • Substrate Addition: Add the P-gp substrate, Calcein-AM, to all wells at a final concentration of ~1 µM.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Analysis: Subtract the background fluorescence of the parental cells. Normalize the fluorescence signal in the P-gp-expressing cells, setting the untreated cells to 0% inhibition and the positive control to 100% inhibition. Plot the percent inhibition against the concentration of this compound to determine the EC₅₀ value.

Applications and Significance

The dual mechanism of this compound, particularly its potent P-gp inhibition, positions it as a valuable molecule in several research and clinical contexts:

  • Oncology Research: As a chemosensitizing agent, this compound can be used to reverse multidrug resistance in P-gp-overexpressing cancer cell lines and preclinical tumor models.[17][18] Its use allows for the restoration of efficacy of a wide range of chemotherapeutics, including taxanes, anthracyclines, and vinca alkaloids.

  • Drug-Drug Interaction (DDI) Studies: this compound serves as a critical tool for investigating the pharmacokinetics of drugs that are P-gp substrates.[6][19] By inhibiting P-gp in the gut wall, blood-brain barrier, or kidneys, it can significantly alter the absorption, distribution, and elimination of co-administered drugs.

  • Neuropharmacology: P-gp at the blood-brain barrier restricts the entry of many therapeutic agents into the central nervous system. This compound can be employed experimentally to increase the brain penetration of P-gp substrates to study their central effects.

Conclusion

This compound is a stereospecific metabolite whose mechanism of action extends beyond the calcium channel blockade of its progenitor. Its primary significance lies in its function as a potent, non-competitive inhibitor of the P-glycoprotein efflux pump. This activity, quantifiable through robust biochemical and cell-based assays, makes this compound an invaluable tool for overcoming multidrug resistance in cancer research and for studying the P-gp-mediated pharmacokinetics of novel and existing drugs. A thorough understanding of this dual mechanism is essential for its effective application by researchers, scientists, and drug development professionals.

References

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  • Adams, K. N., Szumowski, J. D., & Ramakrishnan, L. (2014). Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. ResearchGate. [Link]

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Sources

An In-depth Technical Guide to (S)-Norverapamil and L-type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Interplay of (S)-Norverapamil and L-type Calcium Channels

Voltage-gated L-type calcium channels (LTCCs) are fundamental regulators of calcium influx in excitable cells, playing a pivotal role in cardiovascular physiology, including cardiac muscle contraction, sinoatrial (SA) node pacemaking, and vascular smooth muscle tone.[1][2] This central role makes them a prime target for therapeutic intervention. Verapamil, a phenylalkylamine, is a cornerstone drug in this class, but its pharmacological activity is complex, extending to its primary active metabolite, Norverapamil.[3]

Norverapamil is not merely a byproduct of metabolism; it is a potent pharmacological agent in its own right, acting as both an LTCC blocker and an inhibitor of the P-glycoprotein (P-gp) transporter. Like its parent compound, Norverapamil is a chiral molecule, and its biological activity is stereoselective. The (S)-enantiomer exhibits significantly greater potency in blocking LTCCs compared to the (R)-enantiomer.[4][5]

This guide provides a detailed technical exploration of the interaction between this compound and L-type calcium channels. We will dissect the molecular mechanism of action, present field-proven experimental protocols for its characterization, and offer insights into the causality behind methodological choices, adhering to the principles of scientific integrity and reproducibility.

Part 1: The Molecular Target: L-type Calcium Channel (CaV1.2) Architecture and Function

The predominant LTCC isoform in the cardiovascular system is CaV1.2, which is responsible for controlling peripheral vascular resistance and cardiac contractility.[6] Understanding its structure and gating is paramount to comprehending the mechanism of this compound blockade.

Structure and Gating

The CaV1.2 channel is a heteromultimeric protein complex. The core, pore-forming subunit is the α1C subunit, which contains the voltage sensor, the selectivity filter, and the binding sites for calcium channel blockers.[7] The channel's function is modulated by auxiliary subunits (β, α2δ, and γ).

LTCCs cycle through three main conformational states:

  • Resting State: Closed at negative membrane potentials.

  • Open State: Opens in response to membrane depolarization, allowing Ca²⁺ influx.

  • Inactivated State: A non-conducting, closed state that occurs during sustained depolarization. The channel must return to the resting state before it can be opened again.

This state-dependent behavior is the key to the mechanism of action for phenylalkylamines like this compound.

Signaling Pathway and Point of Intervention

The influx of Ca²⁺ through LTCCs initiates a cascade of downstream events, most notably excitation-contraction coupling. This compound intervenes by physically occluding the channel pore or by allosterically modifying the channel's gating, thereby reducing this Ca²⁺ influx.

cluster_membrane Cell Membrane LTCC_Rest LTCC (Resting) LTCC_Open LTCC (Open) LTCC_Rest->LTCC_Open Opens LTCC_Inactivated LTCC (Inactivated) LTCC_Open->LTCC_Inactivated Inactivates LTCC_Blocked LTCC Blocked by this compound LTCC_Open->LTCC_Blocked Ca_Influx Ca²⁺ Influx LTCC_Open->Ca_Influx LTCC_Inactivated->LTCC_Rest Recovers LTCC_Inactivated->LTCC_Blocked No_Ca_Influx Ca²⁺ Influx Blocked LTCC_Blocked->No_Ca_Influx Depolarization Membrane Depolarization Depolarization->LTCC_Rest Activates Contraction Muscle Contraction / AV Node Conduction Ca_Influx->Contraction S_Norverapamil This compound S_Norverapamil->LTCC_Open Binds with high affinity S_Norverapamil->LTCC_Inactivated Binds with high affinity Relaxation Vasodilation / Reduced Contractility No_Ca_Influx->Relaxation

Caption: State-dependent blockade of L-type calcium channels by this compound.

Part 2: Mechanism of Blockade: A State-Dependent Interaction

This compound does not bind to all channel states with equal affinity. It is an open-channel and inactivated-state blocker.[6][8] This means it binds preferentially to channels that are actively being used or have recently been used. This "use-dependent" or "frequency-dependent" characteristic is crucial for its therapeutic effects, particularly in tachyarrhythmias, where cardiac cells are depolarizing at a high frequency.[6][8]

  • Causality: Tissues that fire more frequently (like the SA and AV nodes, or rapidly firing ventricular tissue) will have a higher proportion of their LTCCs in the open and inactivated states.[8] Consequently, this compound has a more pronounced effect on these tissues compared to those that are less active, such as resting vascular smooth muscle. This provides a degree of cardiac selectivity.[8]

Part 3: Experimental Methodologies for Characterization

To rigorously characterize the blockade of LTCCs by this compound, a multi-faceted approach combining electrophysiology, functional calcium assays, and binding studies is required.

Electrophysiology: Whole-Cell Patch-Clamp

Expertise & Causality: Patch-clamp electrophysiology is the definitive method for studying ion channel pharmacology. It provides a direct, real-time measurement of ion flow across the cell membrane, allowing for the precise quantification of channel block, voltage-dependence, and kinetics. To establish state-dependent block, specific voltage protocols are designed to manipulate the proportion of channels in resting, open, or inactivated states, thereby revealing the compound's differential affinity for each state.[9][10]

  • Cell Preparation:

    • Culture a cell line stably expressing the human CaV1.2 channel complex (e.g., HEK293 or CHO cells) under standard conditions (37°C, 5% CO₂).

    • Plate cells onto glass coverslips at a low density 24-48 hours before the experiment to facilitate the isolation of single cells for recording.[11]

  • Solution Preparation:

    • External Solution (in mM): 135 Tetraethylammonium Chloride (TEA-Cl), 10 BaCl₂ (or CaCl₂), 10 HEPES. Adjust pH to 7.4 with CsOH. Rationale: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation. TEA is used to block potassium channels.[7]

    • Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.4 with CsOH. Rationale: Cesium blocks potassium channels from the inside, and EGTA chelates intracellular calcium to isolate voltage-dependent gating. ATP is included to maintain channel health and prevent rundown.[7][12]

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a borosilicate glass micropipette (resistance 2-5 MΩ) filled with internal solution, form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette capacitance and series resistance to ensure accurate voltage control.[10]

  • Voltage Protocols & Data Acquisition:

    • For IC₅₀ at a Resting State: Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state. Apply a 200 ms depolarizing step to +10 mV every 15 seconds to elicit a peak inward current.[13]

    • For State-Dependence: To assess block of the inactivated state, use a protocol with a depolarizing pre-pulse. For example, hold at -80 mV, apply a 50-second conditioning step to -40 mV to accumulate channels in the inactivated state, followed by a test pulse to +10 mV.[9]

    • Apply increasing concentrations of this compound via the perfusion system, allowing the current to reach a steady-state at each concentration before recording.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the control (pre-drug) condition.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

    • Compare the IC₅₀ values obtained from the resting and inactivated-state protocols. A lower IC₅₀ from the inactivated-state protocol confirms state-dependent block.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Functional Assay: Fluorescence-Based Calcium Imaging

Expertise & Causality: While patch-clamp offers unparalleled detail on single cells, calcium imaging provides a higher-throughput method to assess the functional consequence of channel block across a cell population.[14][15][16] This technique uses fluorescent indicators that bind to Ca²⁺, producing a light signal that is proportional to the intracellular calcium concentration.[17][18] It is an excellent method for screening and confirming the inhibitory effect of compounds on Ca²⁺ influx.

  • Cell Plating:

    • Seed cells expressing CaV1.2 (e.g., HEK293, or a relevant cell type like primary cardiomyocytes) into a 96-well or 384-well black-walled, clear-bottom plate.[11] Culture until they form a confluent monolayer.

  • Dye Loading Solution Preparation:

    • Prepare a stock solution of the calcium indicator Fluo-4 AM (acetoxymethyl ester) at 1 mM in anhydrous DMSO.[19]

    • For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in a buffered salt solution (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).[20][21]

    • Add Pluronic® F-127 (0.02% final concentration) to the loading buffer to aid in the dispersion of the lipophilic AM ester in the aqueous medium.[20][21]

    • Optional: Add Probenecid (1-2.5 mM) to inhibit organic anion transporters that can extrude the dye from the cells, improving signal retention.[20][21]

  • Cell Loading and Incubation:

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add 100 µL (for a 96-well plate) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.[19][20][21] Rationale: The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fluo-4 inside the cell.[22]

    • After incubation, wash the cells 2-3 times with assay buffer to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Add the desired concentrations of this compound (prepared in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader equipped with filters for FITC/GFP (Excitation ~494 nm, Emission ~515 nm).[21]

    • Measure the baseline fluorescence (F₀).

    • Using the instrument's injection system, add a depolarizing agent, such as a high-concentration KCl solution (e.g., final concentration of 50-90 mM), to induce channel opening and calcium influx.[11]

    • Immediately begin kinetic measurement of fluorescence intensity (F) for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_max - F₀) or the ratio (ΔF/F₀) for each well.

    • Normalize the response in the drug-treated wells to the vehicle control (0% inhibition) and a maximal block control (e.g., 10 µM Verapamil, 100% inhibition).

    • Plot the percent inhibition against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

Sources

(S)-Norverapamil: A Technical Guide to its Discovery and Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Norverapamil, a key metabolite of the calcium channel blocker Verapamil. We will delve into its discovery, its significance as a potent P-glycoprotein (P-gp) inhibitor, and detail a modern, efficient stereoselective synthetic route. This document is intended to serve as a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Significance of Verapamil and its Metabolites

Verapamil, a phenylalkylamine derivative, was one of the first calcium channel blockers introduced into clinical practice.[1] It is widely used for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Administered as a racemic mixture, Verapamil's enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer is significantly more potent in its calcium channel blocking activity than the (R)-enantiomer.[1]

Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic process leads to the formation of several metabolites, with Norverapamil being the main active metabolite.[2] Norverapamil is formed through the N-demethylation of Verapamil. The metabolic conversion is also stereoselective, with CYP3A4 preferentially metabolizing (S)-Verapamil to this compound.

Discovery and Pharmacological Importance of this compound

Initially identified as a major metabolite of Verapamil, Norverapamil was found to retain significant pharmacological activity.[2] Further investigation into its enantiomers revealed that this compound is a potent inhibitor of P-glycoprotein (P-gp). P-gp is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs by actively transporting them out of cells.

The discovery of this compound's P-gp inhibitory activity has made it a valuable tool in pharmacological research. Its ability to modulate the activity of this efflux pump allows for the investigation of drug transport mechanisms and strategies to overcome multidrug resistance.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its use in research and potential therapeutic applications. A direct stereoselective synthesis of this compound is not well-documented in the literature. Therefore, a highly efficient approach involves a two-stage process:

  • Stereoselective synthesis of the precursor, (S)-Verapamil.

  • N-demethylation of (S)-Verapamil to yield this compound.

This guide presents a modern, three-step synthesis of (S)-Verapamil, as reported by Tom et al. (2020), which is currently the most efficient method described.[3][4]

Stage 1: Enantioselective Synthesis of (S)-Verapamil

This synthesis utilizes a rhodium-catalyzed allylic alkylation to establish the challenging acyclic quaternary stereocenter with high enantioselectivity.[3][4]

Experimental Workflow:

Synthesis_Workflow cluster_stage1 Stage 1: (S)-Verapamil Synthesis Start α-Isopropyl-3,4-dimethoxy benzeneacetonitrile Step1 Rhodium-Catalyzed Allylic Alkylation (with Allyl Benzoate) Start->Step1 [Rh(cod)Cl]2, (R)-BINAP Intermediate1 Allylated Nitrile Intermediate (with Quaternary Stereocenter) Step1->Intermediate1 Step2 Hydroamination (with 3,4-Dimethoxyphenethylamine) Intermediate1->Step2 Product1 (S)-Verapamil Step2->Product1

Caption: Workflow for the stereoselective synthesis of (S)-Verapamil.

Step-by-Step Protocol:

  • Rhodium-Catalyzed Allylic Alkylation:

    • To a solution of α-isopropyl-3,4-dimethoxybenzeneacetonitrile in a suitable solvent (e.g., THF), add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral ligand (e.g., (R)-BINAP).

    • Add a base (e.g., NaHMDS) at low temperature (-78 °C).

    • Slowly add allyl benzoate and allow the reaction to warm to room temperature and stir until completion.

    • Work-up and purify the resulting allylated nitrile intermediate.

  • Hydroamination:

    • The terminal olefin of the allylated nitrile intermediate serves as a handle for the introduction of the phenethylamine moiety.

    • A hydroamination reaction is performed with 3,4-dimethoxyphenethylamine. This step can be catalyzed by various transition metal complexes.

    • Purification of the reaction mixture yields (S)-Verapamil.

This three-step synthesis provides (S)-Verapamil in a 55% overall yield.[3][4]

Stage 2: N-demethylation of (S)-Verapamil to this compound

The conversion of (S)-Verapamil to this compound involves the selective removal of the N-methyl group.

Experimental Workflow:

N_Demethylation_Workflow cluster_stage2 Stage 2: N-Demethylation Start2 (S)-Verapamil Step3 N-Demethylation Start2->Step3 e.g., 1-Chloroethyl chloroformate, then Methanol Product2 This compound Step3->Product2

Caption: Workflow for the N-demethylation of (S)-Verapamil.

Step-by-Step Protocol:

A common method for N-demethylation of tertiary amines is the von Braun reaction, or variations thereof. A procedure is described in a patent for the synthesis of Norverapamil from Verapamil.

  • Reaction with 1-Chloroethyl Chloroformate:

    • Dissolve (S)-Verapamil in an aprotic solvent (e.g., 1,2-dichloroethane).

    • Add 1-chloroethyl chloroformate and heat the reaction mixture.

    • Monitor the reaction for the formation of the carbamate intermediate.

  • Hydrolysis:

    • After the initial reaction is complete, add methanol and heat to reflux to cleave the carbamate.

    • Upon completion, cool the reaction and perform an aqueous work-up.

    • Purify the crude product by chromatography to obtain this compound.

Analytical Characterization

The enantiomeric purity of the synthesized this compound is critical and must be verified using appropriate analytical techniques.

Data Summary Table:

ParameterMethodExpected Outcome
Chemical Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the structure of this compound.
Enantiomeric Purity Chiral HPLC or Chiral Capillary ElectrophoresisHigh enantiomeric excess (>99% ee).
Chemical Purity HPLCHigh chemical purity (>98%).

Detailed Experimental Protocols:

Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase, such as one based on cyclodextrins or proteins (e.g., Chiral-AGP), is effective for the separation of Verapamil and Norverapamil enantiomers.[5]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and a buffered aqueous phase. The pH of the buffer can significantly influence the enantioselectivity.[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 276 nm).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase.

  • Analysis: Inject the sample and a racemic standard of Norverapamil to determine the retention times of both enantiomers and calculate the enantiomeric excess of the synthesized product.

Chiral Capillary Electrophoresis (CE):

  • Chiral Selector: A chiral selector, such as a cyclodextrin derivative (e.g., trimethyl-β-cyclodextrin), is added to the running buffer.[6]

  • Running Buffer: A phosphate buffer at a specific pH (e.g., pH 2.5).[6]

  • Capillary: A coated fused-silica capillary.

  • Detection: UV detection (e.g., 200 nm).

  • Analysis: The differential interaction of the enantiomers with the chiral selector results in different migration times, allowing for their separation and quantification.[6]

Conclusion

This compound stands as a molecule of significant interest due to its potent P-glycoprotein inhibitory activity. Understanding its discovery as a key metabolite of Verapamil provides context for its pharmacological importance. The outlined stereoselective synthesis, leveraging a modern rhodium-catalyzed allylic alkylation to create the chiral center in the (S)-Verapamil precursor, followed by a standard N-demethylation, offers a viable and efficient route for obtaining this valuable research tool in high enantiomeric purity. The rigorous analytical characterization using chiral chromatography is an indispensable final step to ensure the quality of the synthesized material for use in sensitive biological assays. This guide provides a solid foundation for researchers to both understand the background and practically approach the synthesis and analysis of this compound.

References

  • Tom, M.-J., Turnbull, B. W. H., & Evans, P. A. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Synlett, 31(10), 989–992. [Link]

  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 1). Norverapamil. Retrieved January 12, 2026, from [Link]

  • Ling, Y., & Li, J. (2012). Synthesis method for norverapamil. CN102491919A.
  • Bar-Oz, B., & Koren, G. (2000). Verapamil. In Maternal-Fetal Toxicology (pp. 231-240). Marcel Dekker, Inc.
  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309–1315. [Link]

  • He, Y., et al. (1998). Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis. Yao Xue Xue Bao, 33(7), 517-522. [Link]

  • Karlsson, A., & Stranzinger, S. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-49. [Link]

Sources

The Pharmacological Profile of (S)-Desmethylverapamil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Desmethylverapamil, also known as (S)-norverapamil, is the pharmacologically active S-enantiomer of norverapamil, the principal N-demethylated metabolite of the L-type calcium channel blocker, verapamil. While often considered in the context of its parent compound, (S)-desmethylverapamil possesses a unique and potent pharmacological profile that warrants independent consideration, particularly in the fields of cardiovascular medicine and oncology. This technical guide provides an in-depth analysis of its stereoselective pharmacodynamics, complex metabolic profile, and significant impact on drug transport and metabolism. We will explore its primary mechanism as a potent L-type calcium channel antagonist, its function as a highly effective P-glycoprotein (P-gp) inhibitor, and its role as a mechanism-based inactivator of the critical drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4). This document synthesizes field-proven insights and experimental data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Beyond the Parent Compound

Verapamil, a cornerstone therapeutic for hypertension, angina, and arrhythmias, is administered as a racemic mixture of its (S)- and (R)-enantiomers.[1] It is well-established that the therapeutic activity of verapamil is predominantly attributed to the (S)-enantiomer, which exhibits up to 20 times greater potency as a calcium channel blocker than its (R)-counterpart.[1][2] Upon oral administration, verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form desmethylverapamil (norverapamil).[2] This metabolic process is also stereoselective, with CYP3A4 preferentially converting (S)-verapamil to (S)-desmethylverapamil.[3]

Consequently, (S)-desmethylverapamil is not merely an inactive byproduct but a significant, pharmacologically active molecule that contributes to the overall therapeutic and toxicological profile of verapamil. Its plasma concentrations can approximate those of the parent drug after oral dosing.[4] Understanding the distinct pharmacological properties of (S)-desmethylverapamil is therefore critical for predicting drug efficacy, drug-drug interactions, and for exploring its potential as a standalone therapeutic agent, particularly in contexts where its potent P-glycoprotein inhibition could be leveraged, such as in overcoming multidrug resistance (MDR) in cancer.[5]

Stereoselective Pharmacodynamics

The biological activity of desmethylverapamil is dictated by its stereochemistry. The (S)-enantiomer is the primary driver of its effects on ion channels and transporters.

Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action for (S)-desmethylverapamil is the blockade of voltage-dependent L-type calcium channels (CaV1.2), which are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[5][6]

In vascular smooth muscle cells, membrane depolarization triggers the opening of L-type calcium channels, leading to an influx of extracellular Ca²⁺. This Ca²⁺ binds to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains (MLC), enabling the interaction between myosin and actin filaments and resulting in muscle contraction and vasoconstriction.[7][8]

By binding to the α1 subunit of the L-type calcium channel, (S)-desmethylverapamil inhibits this influx of Ca²⁺. This reduces the activation of MLCK, promotes dephosphorylation of MLC by myosin light chain phosphatase (MLCP), and leads to smooth muscle relaxation.[7][9] The resulting vasodilation decreases systemic vascular resistance and, consequently, blood pressure. In the heart, this same mechanism leads to negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (slowed atrioventricular conduction) effects.[10]

L_Type_Calcium_Channel_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CaV1_2 L-type Ca²⁺ Channel (CaV1.2) Ca_ion Ca²⁺ Influx CaV1_2->Ca_ion Mediates S_des (S)-Desmethylverapamil S_des->CaV1_2 Blocks Relaxation Relaxation (Vasodilation) S_des->Relaxation Promotes CaM Calmodulin (CaM) Ca_ion->CaM Binds to Ca_CaM Ca²⁺-CaM Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activates MLCK_active Active MLCK MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Mechanism of (S)-Desmethylverapamil in Vascular Smooth Muscle.
Potency and Stereoselectivity

The pharmacological activity of verapamil and its metabolites is highly stereoselective. The (S)-enantiomer of verapamil is approximately 10-fold more potent as a calcium antagonist than the (R)-enantiomer.[11] While direct, comparative IC50 values for the individual enantiomers of desmethylverapamil are not consistently reported across the literature, it is established that (R)-verapamil and its metabolite norverapamil exhibit substantially less calcium channel blocking activity.[5] The (-)-isomer (S-enantiomer) consistently demonstrates greater potency in assays that are dependent on calcium channel function.[10]

P-glycoprotein (P-gp) Inhibition

(S)-Desmethylverapamil is a potent inhibitor of P-glycoprotein (P-gp, MDR1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and influences the pharmacokinetics of many drugs.[12] Interestingly, unlike its calcium channel blocking activity, P-gp inhibition by verapamil and its analogues is not highly stereoselective; both enantiomers are often found to be equally effective.[11]

Norverapamil acts as a non-competitive inhibitor, suggesting it binds to a site on P-gp distinct from the substrate-binding site, thereby hindering the conformational changes required for drug efflux.[12] Notably, norverapamil is a more potent P-gp inhibitor than its parent compound, verapamil.

CompoundP-gp Inhibition IC50Cell LineReference
Norverapamil 0.3 µM L-MDR1[13]
Verapamil1.1 µML-MDR1[13]
D-617 (Metabolite)> 100 µML-MDR1[13]
D-620 (Metabolite)> 100 µML-MDR1[13]
Table 1. Comparative P-gp inhibitory potency of verapamil and its metabolites.

This potent inhibition of P-gp makes (S)-desmethylverapamil a compound of interest for reversing multidrug resistance in oncology.[5]

Stereoselective Pharmacokinetics and Metabolism

The disposition of (S)-desmethylverapamil is governed by the stereoselective metabolism of its parent compound and its own subsequent biotransformation and enzyme interactions.

Formation from (S)-Verapamil

(S)-Desmethylverapamil is formed via N-demethylation of (S)-verapamil. This reaction is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP3A5 and CYP2C8.[3] The metabolism is stereoselective; when S-verapamil is the substrate for CYP3A4, norverapamil formation is the predominant pathway.[3] Conversely, when R-verapamil is the substrate, the N-dealkylation pathway leading to the metabolite D-617 is favored.[3]

Metabolism_Pathway cluster_cyp CYP450 Enzymes S_Verapamil (S)-Verapamil S_Nor (S)-Desmethylverapamil (S-Norverapamil) S_Verapamil->S_Nor N-demethylation (Major Pathway) CYP3A4 CYP3A4 R_Verapamil (R)-Verapamil R_Nor (R)-Desmethylverapamil (R-Norverapamil) R_Verapamil->R_Nor N-demethylation (Minor Pathway) D617 Metabolite D-617 (N-dealkylated) R_Verapamil->D617 N-dealkylation (Major Pathway) Further_Met Further Metabolites (D-620, PR-22) S_Nor->Further_Met Metabolism R_Nor->Further_Met Metabolism

Stereoselective metabolism of Verapamil by CYP3A4.
Drug-Drug Interactions: Potent CYP3A4 Inhibition

A critical feature of (S)-desmethylverapamil is its role as a mechanism-based inhibitor of CYP3A4.[14][15] This means it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This action is significantly more potent than that of the parent compound or the (R)-enantiomer. The inactivation efficiency (k_inact/K_I) follows a clear stereoselective order.[14][16]

CompoundK_I (µM)k_inact (min⁻¹)Inactivation Potency RankReference
This compound <5.89>1.121 [14][16]
(S)-Verapamil2.970.642[14][16]
(R)-Norverapamil <5.89<1.123[14][16]
(R)-Verapamil6.460.394[14][16]
Table 2. CYP3A4 Inactivation Kinetics. Values for norverapamil enantiomers are inferred from racemic data and the established potency order.

The potent inactivation of CYP3A4 by (S)-desmethylverapamil has profound implications for drug-drug interactions, as it can significantly increase the plasma concentrations of co-administered drugs that are substrates of CYP3A4.

Key Experimental Methodologies

The study of (S)-desmethylverapamil requires specialized techniques to account for its stereochemistry and metabolic interactions.

Protocol: Enantioselective Quantification in Plasma via HPLC

The rationale for using a chiral high-performance liquid chromatography (HPLC) method is the necessity to separate and individually quantify the (S)- and (R)-enantiomers of both verapamil and desmethylverapamil, as their differing pharmacological activities make analysis of the racemate insufficient for detailed pharmacokinetic studies.

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of human plasma, add an internal standard (e.g., propranolol or diltiazem) to correct for extraction variability.[17][18]

    • Buffer the plasma sample (e.g., with KH₂PO₄ solution) to optimize binding to the SPE cartridge.[18]

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[18]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol with acetic acid).[18]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system.

    • Chiral Stationary Phase: Employ a chiral column capable of separating the enantiomers. A core-shell isopropyl carbamate cyclofructan 6 column is a modern, efficient choice.[17]

    • Mobile Phase: Use a polar organic mobile phase, such as acetonitrile:methanol:trifluoroacetic acid:triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v), at a constant flow rate (e.g., 0.5 mL/min).[17] The precise composition is optimized to achieve baseline separation of all four compounds (R/S-verapamil, R/S-desmethylverapamil).

  • Detection:

    • Utilize a fluorescence detector, as it provides high sensitivity for these compounds.

    • Set excitation and emission wavelengths appropriately (e.g., Ex: 280 nm, Em: 313 nm).[17][19]

  • Quantification:

    • Construct calibration curves for each enantiomer using known concentrations in blank plasma.

    • Calculate the concentration of each enantiomer in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.

HPLC_Workflow Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE 1. Prepare Elute Elution & Reconstitution SPE->Elute 2. Purify Inject HPLC Injection Elute->Inject 3. Concentrate Column Chiral Column Separation Inject->Column 4. Separate Detect Fluorescence Detection Column->Detect 5. Detect Quant Data Analysis & Quantification Detect->Quant 6. Quantify

Workflow for Enantioselective HPLC Analysis.
Protocol: In Vitro CYP3A4 Mechanism-Based Inhibition Assay

This assay is chosen to quantify the time- and concentration-dependent inactivation of CYP3A4, which is essential for predicting the potential for drug-drug interactions. Using cDNA-expressed recombinant enzymes allows for the specific assessment of a single CYP isoform without interference from others present in human liver microsomes.

Step-by-Step Methodology:

  • Reagents and System:

    • Enzyme Source: Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase and cytochrome b5 in a system like baculovirus-infected insect cells.

    • Inhibitor: (S)-Desmethylverapamil.

    • Probe Substrate: A specific CYP3A4 substrate like midazolam or testosterone.[20]

    • Cofactors: An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Pre-incubation (Inactivation Step):

    • Prepare multiple incubation mixtures containing the CYP3A4 enzyme, buffer, and varying concentrations of (S)-desmethylverapamil.

    • Initiate the inactivation reaction by adding the NADPH-generating system.

    • Incubate for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. The rationale is to allow the inhibitor to be metabolized and inactivate the enzyme over time.

  • Definitive Incubation (Activity Measurement):

    • At the end of each pre-incubation period, dilute the mixture significantly with buffer containing the probe substrate (e.g., midazolam) and additional NADPH-generating system.

    • The dilution step is critical to halt further inactivation and to lower the inhibitor concentration to a level that does not cause significant competitive inhibition.

    • Incubate for a short, fixed period (e.g., 5-10 minutes) during which the remaining active CYP3A4 metabolizes the probe substrate.

  • Analysis:

    • Stop the reaction (e.g., by adding acetonitrile).

    • Analyze the samples using LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Data Interpretation:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[14]

Therapeutic Implications and Future Directions

The distinct pharmacological profile of (S)-desmethylverapamil carries several important implications:

  • Contribution to Verapamil's Efficacy: The potent calcium channel blocking activity of (S)-desmethylverapamil means it actively contributes to the antihypertensive and antiarrhythmic effects of its parent drug, verapamil. Pharmacokinetic models for verapamil must account for the generation and activity of this metabolite for accurate predictions.[2]

  • Driver of Drug-Drug Interactions: As the most potent mechanism-based inhibitor of CYP3A4 in the verapamil metabolic family, (S)-desmethylverapamil is a primary driver of the numerous drug-drug interactions associated with verapamil.[14][16]

  • Potential as an MDR Reversal Agent: Its high potency as a P-gp inhibitor, combined with its reduced calcium channel blocking activity compared to (S)-verapamil, makes it an attractive candidate for development as a chemosensitizing agent in cancer therapy.[5][11] The goal would be to leverage its P-gp inhibition at concentrations that do not cause significant cardiovascular side effects.

Future research should focus on isolating the pharmacodynamic effects of (S)-desmethylverapamil in vivo and conducting clinical trials to evaluate its efficacy and safety as an MDR reversal agent.

Conclusion

(S)-Desmethylverapamil is a potent, stereospecific molecule whose pharmacological profile extends well beyond that of a simple metabolite. Its significant activity as an L-type calcium channel blocker, a P-glycoprotein inhibitor, and a mechanism-based inactivator of CYP3A4 makes it a key determinant of the efficacy and safety of verapamil therapy. A thorough understanding of its properties, as detailed in this guide, is essential for drug development professionals working in cardiovascular medicine, oncology, and pharmacokinetics.

References

  • Norverapamil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norverapamil]
  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336780/]
  • Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC301980/]
  • Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2188941/]
  • Calcium Signaling in Smooth Muscle - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3232296/]
  • Calcium Channels in Vascular Smooth Muscle - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758900/]
  • Elementary calcium signaling in arterial smooth muscle - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19336950.2017.1392211]
  • The S-Enantiomer of Verapamil: A Deep Dive into its Biological Significance - Benchchem. [URL: https://www.benchchem.com/blog/the-s-enantiomer-of-verapamil-a-deep-dive-into-its-biological-significance]
  • Verapamil | C27H38N2O4 | CID 2520 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Verapamil]
  • Chemical structure of verapamil enantiomers and propranolol (IS). - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-verapamil-enantiomers-and-propranolol-IS_fig1_350692797]
  • Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/286940861_Simultaneous_HPLC_analysis_of_S-_and_R-verapamil_and_metabolites_S-_and_R-norverapamil_in_human_plasma]
  • Hapalosin vs. Verapamil: A Comparative Guide to P-glycoprotein Inhibition - Benchchem. [URL: https://www.benchchem.com/blog/hapalosin-vs-verapamil-a-comparative-guide-to-p-glycoprotein-inhibition]
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066046/]
  • Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15689501/]
  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10775412/]
  • Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4310931/]
  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14744949/]
  • Norverapamil | Calcium Channel - TargetMol. [URL: https://www.targetmol.com/product/Norverapamil]
  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014179/]
  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. - ClinPGx. [URL: https://www.pharmgkb.
  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. [URL: https://www.researchgate.net/publication/8953185_Prediction_of_cytochrome_P450_3A_inhibition_by_verapamil_enantiomers_and_their_metabolites]
  • The Role of Norverapamil-d7 as a P-glycoprotein Inhibitor: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-norverapamil-d7-as-a-p-glycoprotein-inhibitor-a-technical-guide]
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Sources

(S)-Norverapamil: A Linchpin in Stereoselective Drug-Drug Interactions – A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound in Drug-Drug Interaction Assessment

In the landscape of modern drug development, a thorough understanding of a drug's metabolic profile and its potential for drug-drug interactions (DDIs) is paramount. While the parent drug often takes center stage in these investigations, the pharmacological activity and inhibitory potential of its metabolites can be equally, if not more, significant. This is particularly true for verapamil, a widely prescribed calcium channel blocker, and its active metabolite, norverapamil. Verapamil is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacokinetic and pharmacodynamic properties. The focus of this guide is the (S)-enantiomer of norverapamil, a metabolite that plays a crucial, and often underestimated, role in clinically relevant DDIs.

This technical guide provides an in-depth exploration of (S)-norverapamil's pivotal role in DDIs, moving beyond a superficial overview to a detailed mechanistic and practical understanding. We will delve into the stereoselective metabolism of verapamil, the potent inhibitory effects of this compound on cytochrome P450 3A4 (CYP3A4), and the tangible clinical implications of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of verapamil's pharmacology.

Part 1: The Metabolic Journey - Formation and Stereoselectivity of Norverapamil

Verapamil undergoes extensive first-pass metabolism in the liver, with its primary metabolic pathways being N-dealkylation, N-demethylation, and O-demethylation.[1] The formation of norverapamil occurs through N-demethylation, a reaction primarily catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP2C8.[2][3]

A critical aspect of verapamil metabolism is its stereoselectivity. While both (R)- and (S)-verapamil are substrates for CYP3A4, the metabolic preference and resulting products differ. CYP3A4-mediated metabolism of (S)-verapamil preferentially yields this compound.[2] Following oral administration of racemic verapamil, plasma concentrations of the (R)-enantiomer are typically five-fold higher than those of the (S)-enantiomer, a consequence of the more rapid clearance of (S)-verapamil.[4] Despite its lower plasma concentrations, the formation of this compound is a key event in the overall DDI profile of verapamil due to its potent inhibitory activity.

cluster_0 Verapamil Metabolism S_Verapamil (S)-Verapamil S_Norverapamil This compound (Potent CYP3A4 Inhibitor) S_Verapamil->S_Norverapamil CYP3A4 (N-demethylation) Other_Metabolites_S Other Metabolites (e.g., D-617) S_Verapamil->Other_Metabolites_S CYP3A4 (N-dealkylation) R_Verapamil (R)-Verapamil R_Norverapamil (R)-Norverapamil R_Verapamil->R_Norverapamil CYP3A4 (N-demethylation) Other_Metabolites_R Other Metabolites (e.g., D-617) R_Verapamil->Other_Metabolites_R CYP3A4 (N-dealkylation)

Stereoselective metabolism of verapamil to norverapamil.

Part 2: The Core of the Interaction: this compound as a Potent CYP3A4 Inhibitor

The clinical significance of this compound stems from its potent, mechanism-based inhibition of CYP3A4.[5] This type of inhibition is time- and concentration-dependent and involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[6][7]

In Vitro Evidence: Unmasking the Potency

In vitro studies using human liver microsomes and cDNA-expressed CYP3A4 have been instrumental in characterizing the inhibitory potential of verapamil enantiomers and their metabolites. These studies consistently demonstrate that this compound is a more potent inhibitor of CYP3A4 than both (R)-norverapamil and the parent enantiomers of verapamil.[6][8] The inactivation potency, often expressed as the ratio of the maximal rate of inactivation (k_inact) to the inhibitor concentration at half-maximal inactivation (K_I), provides a quantitative measure of this inhibitory strength.

Compoundk_inact (min⁻¹)K_I (µM)Inactivation Potency (k_inact/K_I)
This compound Data not separately available, but ranked highestData not separately availableHighest
(+/-)-Norverapamil1.125.890.190
(S)-Verapamil0.642.970.215
(R)-Verapamil0.396.460.060
Data derived from studies with cDNA-expressed CYP3A4 (+b5).[6][8]

The data clearly indicates the superior inactivation potency of the norverapamil racemate, with further studies confirming the S-enantiomer as the more potent of the two.[6] This potent inhibition of CYP3A4 by this compound is the primary mechanism underlying many of the clinically observed DDIs with verapamil.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

To provide a practical context, a generalized protocol for assessing time-dependent inhibition of CYP3A4 is outlined below. This protocol is a self-validating system, as the inclusion of appropriate controls ensures the reliability of the results.

Objective: To determine the k_inact and K_I values for this compound with human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Pre-incubation:

    • Prepare a series of dilutions of this compound in buffer.

    • In a 96-well plate, pre-incubate HLM with the different concentrations of this compound and the NADPH regenerating system at 37°C for various time points (e.g., 0, 5, 10, 15, 30 minutes). A no-inhibitor control is run in parallel.

    • Causality: This pre-incubation step allows for the time-dependent inactivation of CYP3A4 by this compound.

  • Substrate Incubation:

    • Following the pre-incubation, add the CYP3A4 substrate (e.g., midazolam) to each well to initiate the metabolic reaction. The concentration of the substrate should be close to its K_m value to ensure sensitive detection of inhibition.

    • Incubate for a short, fixed period (e.g., 5 minutes) during which the reaction is linear.

    • Causality: This step measures the remaining active CYP3A4 enzyme after the pre-incubation with the inhibitor.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold solution of acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis:

    • For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the k_inact and K_I values.

cluster_1 CYP3A4 Inhibition Assay Workflow Start Start Pre_incubation Pre-incubation: HLM + this compound + NADPH (various times and concentrations) Start->Pre_incubation Substrate_incubation Substrate Incubation: Add CYP3A4 substrate (e.g., Midazolam) Pre_incubation->Substrate_incubation Termination Reaction Termination: Add Acetonitrile Substrate_incubation->Termination Analysis LC-MS/MS Analysis: Quantify metabolite Termination->Analysis Data_analysis Data Analysis: Determine k_inact and K_I Analysis->Data_analysis End End Data_analysis->End

Workflow for in vitro CYP3A4 inhibition assay.

Part 3: Clinical Implications and Drug-Drug Interactions

The potent in vitro inhibition of CYP3A4 by this compound translates into clinically significant DDIs. When verapamil is co-administered with drugs that are substrates of CYP3A4, the inhibition of this enzyme by this compound can lead to decreased clearance and increased plasma concentrations of the co-administered drug, potentially resulting in adverse effects.[9]

A classic example is the interaction between verapamil and midazolam, a sensitive CYP3A4 substrate. Co-administration of verapamil leads to a significant increase in the area under the plasma concentration-time curve (AUC) of midazolam.[6] Physiologically based pharmacokinetic (PBPK) models have been developed to predict the magnitude of such interactions. These models incorporate the stereoselective metabolism of verapamil and the mechanism-based inactivation of CYP3A4 by both verapamil and norverapamil enantiomers.[4][5] These models predict a 3.2- to 4.5-fold increase in the oral AUC of midazolam when co-administered with verapamil, which aligns well with observed clinical data.[6]

Other drugs that are substrates of CYP3A4 and may have their plasma concentrations increased by co-administration with verapamil include certain statins (e.g., simvastatin), immunosuppressants (e.g., cyclosporine), and some chemotherapeutic agents.[10][11]

Part 4: The Role of P-glycoprotein (P-gp)

In addition to its effects on CYP3A4, norverapamil also interacts with the efflux transporter P-glycoprotein (P-gp). Interestingly, while verapamil is a known P-gp inhibitor, its major metabolites exhibit differential effects. Studies have shown that norverapamil is an inhibitor of P-gp-mediated transport, with an IC50 value of 0.3 µM for the inhibition of digoxin transport.[12] This is in contrast to other verapamil metabolites like D-617 and D-620, which are substrates of P-gp but not significant inhibitors.[12] The inhibitory effect of norverapamil on P-gp can contribute to DDIs with drugs that are P-gp substrates, such as digoxin, by increasing their absorption and reducing their elimination.

Conclusion: A Call for Metabolite-Centric DDI Assessment

The case of this compound serves as a compelling reminder of the critical importance of evaluating the DDI potential of major metabolites. Its potent, stereoselective, and mechanism-based inhibition of CYP3A4, coupled with its inhibitory effects on P-gp, positions this compound as a key mediator of verapamil-induced DDIs. For drug development professionals, this underscores the necessity of a comprehensive approach to DDI assessment that extends beyond the parent drug to include a thorough characterization of its pharmacologically active and inhibitory metabolites. A proactive and in-depth understanding of these complex interactions is essential for ensuring the safe and effective use of therapeutic agents in the clinical setting.

References

  • Eichelbaum, M., Birkel, P., Grube, E., Gütgemann, U., & Somogyi, A. (1980). The pharmacokinetics of verapamil and norverapamil in man. Basic Research in Cardiology, 75(1), 336-343.
  • Wang, Y., Chen, Y., & Hall, S. D. (2004). Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil. Drug Metabolism and Disposition, 32(3), 379-382.
  • Wang, Y., & Hall, S. D. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(2), 259-266.
  • Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555.
  • SingleCare. (2024). Verapamil interactions to avoid. Retrieved from [Link]

  • ClinPGx. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]

  • Kroemer, H. K., & Eichelbaum, M. (1995). "It's the genes, stupid". Molecular bases and clinical consequences of genetic cytochrome P450 2D6 polymorphism. Life sciences, 56(26), 2285-2300.
  • Wang, Y., & Hall, S. D. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(2), 259-266.
  • Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,... [Figure].
  • ClinPGx. (n.d.). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Retrieved from [Link]

  • Hanke, N., Frechen, S., Moj, D., Britz, H., Eissing, T., Wendl, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI.
  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2007). A semi-physiologically-based pharmacokinetic model characterizing mechanism-based auto-inhibition to predict stereoselective pharmacokinetics of verapamil and its metabolite norverapamil in human.
  • Jalalizadeh, H., Amini, M., Hasan, M., & Shafiee, A. (2006). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. DARU Journal of Pharmaceutical Sciences, 14(3), 159-164.
  • Pauli-Magnus, C., Rekersbrink, S., Imanidis, G., & Drewe, J. (2001). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1081-1089.

Sources

Introduction: Unlocking the Gates of Cellular Defense

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Studies Using (S)-Norverapamil

In the intricate landscape of cellular biology and pharmacology, the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1) stands as a formidable gatekeeper.[1] This efflux pump, expressed on the surface of cells in critical biological barriers like the intestine, blood-brain barrier, liver, and kidneys, plays a pivotal role in protecting cells by expelling a vast array of structurally diverse xenobiotics.[2][3][4] However, this protective mechanism becomes a significant clinical obstacle in two primary scenarios: it can severely limit the oral bioavailability and central nervous system penetration of therapeutic drugs, and its overexpression in cancer cells confers multidrug resistance (MDR), a primary cause of chemotherapy failure.[2][4]

Understanding and overcoming P-gp-mediated transport is therefore a critical objective in drug development. This requires robust in vitro tools to probe the transporter's function. Verapamil, a well-known L-type calcium channel blocker, was one of the first compounds identified as a P-gp inhibitor.[5][6] Its primary N-demethylated metabolite, Norverapamil, not only retains but in some cases exceeds this inhibitory activity, often with reduced cardiovascular effects.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing the specific enantiomer, this compound, as a potent and selective tool for in vitro investigations of P-gp function. We will delve into its mechanism of action, provide detailed, field-proven protocols for its application, and discuss the critical aspects of experimental design and data interpretation, grounded in both scientific expertise and regulatory context.

Part 1: The Molecular Interplay – Mechanism of this compound Action

To effectively use a tool, one must understand how it works. This compound exerts its inhibitory effect on P-gp through a sophisticated molecular interaction that goes beyond simple competitive binding.

1.1. Non-Competitive Inhibition of Efflux

P-gp functions as an ATP-powered pump. It binds substrates within the cell membrane's inner leaflet and, upon ATP hydrolysis, undergoes a significant conformational change that extrudes the substrate to the extracellular space.[9] Studies have demonstrated that verapamil and its metabolites, including Norverapamil, act as non-competitive inhibitors.[5][9] This indicates that this compound likely binds to an allosteric site on P-gp, distinct from the primary substrate-binding pocket. This binding event impedes the transporter's ability to complete its conformational cycle, effectively jamming the efflux machinery without directly competing with the substrate.

1.2. Modulation of P-gp Expression

Beyond immediate functional inhibition, compelling evidence suggests a more complex, longer-term interaction. Prolonged exposure of cancer cell lines to verapamil has been shown to decrease the expression of P-gp at both the protein and mRNA levels.[10][11] This suggests that verapamil and its metabolites may interfere with the signaling pathways or transcription factors responsible for regulating the mdr1 gene.[11] While the acute inhibitory effects are most relevant for transport assays, this secondary mechanism is a critical consideration in longer-term chemosensitivity studies, as it implies this compound can potentially weaken a cell's resistance machinery on multiple levels.

Figure 1: Mechanism of P-gp Inhibition by this compound cluster_membrane Cell Membrane cluster_intra cluster_extra Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Substrate_out Drug Substrate (Effluxed) Pgp->Substrate_out Efflux Substrate_in Drug Substrate Substrate_in->Pgp Binds ATP ATP ATP->Pgp Powers Norverapamil This compound Norverapamil->Pgp Inhibits (Allosteric)

Figure 1: P-gp efflux and allosteric inhibition by this compound.

Part 2: Core In Vitro Applications & Validated Protocols

This compound is a versatile tool applicable to several key in vitro assays. The following sections provide the principles, step-by-step protocols, and self-validation checks for the most critical applications.

2.1. P-gp Inhibition Assay: The Bidirectional Transport Gold Standard

This assay is the definitive in vitro method for identifying P-gp inhibitors and is recognized by regulatory bodies like the FDA.[12] It quantitatively measures a compound's ability to block the transport of a known P-gp substrate across a polarized cell monolayer.

Causality & Principle: Cells that overexpress P-gp (e.g., MDCK-MDR1) are grown on a semi-permeable membrane, forming a tight monolayer that mimics a biological barrier.[2][3] P-gp, located on the apical (top) membrane, actively pumps substrates from the basolateral (bottom) to the apical compartment (B-to-A). Transport in the opposite direction (A-to-B) is limited. This results in a high B-to-A permeability and a low A-to-B permeability, yielding an Efflux Ratio (ER) significantly greater than 1. An effective inhibitor like this compound will block the B-to-A pump, decreasing the ER towards 1, providing a quantitative measure of inhibition.

Figure 2: Workflow for Bidirectional Transport Assay A 1. Seed P-gp expressing cells (e.g., MDCK-MDR1) on Transwell™ inserts B 2. Culture for 4-7 days to form a confluent monolayer A->B C 3. Validate Monolayer Integrity (Measure TEER) B->C D 4. Prepare Dosing Solutions: - Probe Substrate (e.g., Digoxin) - Substrate + this compound - Substrate + Positive Control C->D E 5. Assay Transport (A→B and B→A directions) D->E F 6. Incubate at 37°C (e.g., 2 hours) E->F G 7. Collect samples from receiver compartments F->G H 8. Quantify substrate concentration (LC-MS/MS) G->H I 9. Calculate Papp, Efflux Ratio, and % Inhibition / IC50 H->I

Figure 2: General workflow for a P-gp bidirectional transport assay.

Detailed Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells (or an equivalent P-gp overexpressing line) onto Transwell™ polycarbonate membrane inserts (e.g., 0.4 µm pore size) at an appropriate density. Culture for 4-7 days to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Verification (Self-Validation):

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only use monolayers with TEER values within the laboratory's established range, indicating tight junction integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow post-experiment. High leakage invalidates the data for that well.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on the salt form).

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Prepare dosing solutions in transport buffer containing the P-gp probe substrate (e.g., 1-5 µM Digoxin[13]) with and without various concentrations of this compound for IC50 determination. Include a vehicle control and a positive control inhibitor (e.g., 10 µM Verapamil).

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed transport buffer.

    • For A→B transport , add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B→A transport , add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes). At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the initial donor solution.

  • Quantification: Analyze the concentration of the probe substrate in the samples using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of substrate appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • Calculate Percent Inhibition at each concentration:

      • % Inhibition = 100 * [1 - (ER_inhibitor - 1) / (ER_control - 1)]

    • Plot % Inhibition against the log of this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

2.2. MDR Reversal (Chemosensitivity) Assay

This assay assesses the ability of this compound to resensitize drug-resistant cancer cells to chemotherapeutics that are P-gp substrates.

Causality & Principle: MDR cancer cells overexpressing P-gp actively pump out chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel), preventing them from reaching cytotoxic intracellular concentrations. By co-administering a P-gp inhibitor like this compound, the efflux pump is blocked, leading to intracellular drug accumulation and restoring the cell's sensitivity to the chemotherapeutic agent. This is observed as a significant decrease in the IC50 of the cytotoxic drug.

Figure 3: Logic of an MDR Reversal Assay ResistantCell MDR Cell (High P-gp) Efflux Drug Efflux ResistantCell->Efflux P-gp mediated Accumulation Drug Accumulation ResistantCell->Accumulation In presence of This compound Chemo Chemotherapeutic (P-gp Substrate) Chemo->ResistantCell Norverapamil This compound Norverapamil->ResistantCell Inhibits P-gp ViabilityHigh High Cell Viability (Resistance) Efflux->ViabilityHigh ViabilityLow Low Cell Viability (Sensitivity Restored) Accumulation->ViabilityLow

Figure 3: this compound blocks P-gp, restoring chemosensitivity.

Detailed Protocol:

  • Cell Lines and Culture: Use a matched pair of cell lines: a drug-resistant, P-gp-overexpressing line (e.g., K562/ADR, CEM/VLB100) and its parental, drug-sensitive counterpart (e.g., K562, CCRF-CEM).[10] Culture cells under standard conditions.

  • Determine Non-Toxic Inhibitor Concentration (Self-Validation): First, determine the highest concentration of this compound that does not cause significant cytotoxicity on its own (<10% reduction in viability) after 48-72 hours of incubation. This ensures that any observed cell death is due to the chemotherapeutic agent and not the inhibitor.

  • Assay Setup:

    • Seed the resistant and sensitive cells into 96-well plates at an appropriate density.

    • Prepare a serial dilution of the chemotherapeutic agent (e.g., Doxorubicin).

    • Add the chemotherapeutic dilutions to the cells in the presence or absence of the pre-determined non-toxic concentration of this compound.

    • Include controls: cells with no treatment, cells with this compound only, and cells with the highest concentration of the drug vehicle.

  • Incubation: Incubate the plates for a period appropriate for the cell line and cytotoxic drug (typically 48-72 hours).

  • Cell Viability Assessment:

    • Measure cell viability using a standard method. The MTT assay is a common colorimetric method that measures metabolic activity.[14]

    • Alternatively, luminescence-based assays that measure intracellular ATP content (e.g., CellTiter-Glo®) are often more sensitive and have a wider dynamic range.

  • Data Analysis:

    • Convert raw absorbance or luminescence data to percent viability relative to the untreated control cells.

    • Plot percent viability versus the log of the chemotherapeutic drug concentration for each condition (with and without inhibitor).

    • Calculate the IC50 value for each curve using non-linear regression.

    • Calculate the Fold Reversal (FR) or Resistance Factor (RF):

      • FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound)

      • A Fold Reversal value significantly greater than 1 indicates successful reversal of resistance.

Part 3: Practical Considerations & Data Presentation

3.1. Reagent Handling

  • Solubility: Verapamil hydrochloride is freely soluble in water.[6] this compound should be assessed for solubility in aqueous buffers first. If using the free base or if solubility is limited, anhydrous DMSO is a common solvent.[15] Prepare a high-concentration stock (e.g., 10-20 mM) and ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%).

  • Stability: Store lyophilized powder at room temperature, desiccated.[6] Once reconstituted into a stock solution, aliquot and store at -20°C or -80°C for up to 3 months to avoid freeze-thaw cycles.[6] For long-term experiments, the stability of this compound in the specific cell culture medium at 37°C should be confirmed, as compounds can degrade or bind to plasticware.[16]

3.2. Data Summary Tables

Quantitative data should be presented clearly. Below are templates for summarizing results from the described assays.

Table 1: P-gp Inhibition by this compound using Digoxin as a Probe Substrate in MDCK-MDR1 Cells

This compound Conc. (µM) Efflux Ratio (ER) % Inhibition
0 (Vehicle Control) 15.2 ± 1.8 0
0.1 11.5 ± 1.3 26
1 4.3 ± 0.7 77
10 1.4 ± 0.3 97
IC50 (µM) \multicolumn{2}{c }{0.55 }

(Note: Data are hypothetical examples for illustrative purposes.)

Table 2: Reversal of Doxorubicin Resistance in K562/ADR Cells by this compound

Cell Line Treatment Doxorubicin IC50 (nM) Fold Reversal (FR)
K562 (Sensitive) Doxorubicin Alone 85 ± 11 N/A
K562/ADR (Resistant) Doxorubicin Alone 2150 ± 250 N/A
K562/ADR (Resistant) Doxorubicin + 1 µM this compound 155 ± 21 13.9

(Note: Data are hypothetical examples for illustrative purposes.)

Part 4: Regulatory Context and Conclusion

The in vitro evaluation of a new chemical entity's potential to be a P-gp substrate or inhibitor is a critical component of non-clinical drug development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][17][18][19] These studies are essential for predicting potential drug-drug interactions (DDIs) in a clinical setting.[1][17] For example, if an investigational drug inhibits P-gp, it could dangerously increase the plasma concentration of co-administered P-gp substrates that have a narrow therapeutic index, such as digoxin.[1][2] Using a well-characterized inhibitor like this compound in these validated assays provides a benchmark for assessing the P-gp liability of new drug candidates.

References

  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology. Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Food and Drug Administration (FDA). Available at: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. Available at: [Link]

  • In Vitro Evaluation Of P-glycoprotein Inhibition Using Loperamide As A Probe Substrate. ResearchGate. Available at: [Link]

  • Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells. Semantic Scholar. Available at: [Link]

  • In Vitro Substrate Identification Studies for P-glycoprotein-Mediated Transport: Species Difference and Predictability of in Vivo Results. ResearchGate. Available at: [Link]

  • MDR1/P-gp - Transporters. Solvo Biotechnology. Available at: [Link]

  • Predicting Drug–Drug Interactions: An FDA Perspective. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Food and Drug Administration (FDA). Available at: [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

  • Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. ResearchGate. Available at: [Link]

  • Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. National Institutes of Health (NIH). Available at: [Link]

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. PubMed. Available at: [Link]

  • [Pharmacological control of P-glycoprotein expression]. PubMed. Available at: [Link]

  • P-gp Inhibition Assay. Creative Bioarray. Available at: [Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PubMed. Available at: [Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. National Institutes of Health (NIH). Available at: [Link]

  • Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,... ResearchGate. Available at: [Link]

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  • Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients. MDPI. Available at: [Link]

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(S)-Norverapamil as a Chemical Probe for P-glycoprotein (P-gp) Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical gatekeeper in cellular and organismal physiology.[1][2][3] Functioning as an ATP-dependent efflux pump, it actively transports a vast array of structurally diverse xenobiotics out of cells.[1][2][4] This activity is a primary mechanism of multidrug resistance (MDR) in oncology and significantly influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution.[2][5][6] Consequently, the identification and characterization of potent and specific P-gp inhibitors are paramount in drug development to overcome MDR and enhance drug bioavailability.[6][7] This guide provides a comprehensive overview of (S)-Norverapamil, a key metabolite of Verapamil, as a chemical probe for elucidating P-gp function. We will delve into its mechanism of action, provide quantitative inhibitory data, and present detailed experimental protocols for its application in robust in vitro assays.

The Gatekeeper: Understanding P-glycoprotein (P-gp)

P-gp, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that acts as a primary defense mechanism against cellular toxins.[5][7] Its expression is prominent in tissues with barrier functions, such as the intestinal epithelium, the blood-brain barrier, the kidney proximal tubules, and the liver.[5][6][8] The fundamental role of P-gp is to recognize and actively extrude a wide range of hydrophobic compounds from the cell's interior, a process fueled by the hydrolysis of ATP.[2][4] This efflux mechanism can significantly reduce the intracellular concentration of therapeutic agents, rendering them ineffective.[2][3]

The mechanism of P-gp-mediated transport is complex and is often described by models such as the "hydrophobic vacuum cleaner," where the transporter recognizes and removes substrates from the inner leaflet of the plasma membrane.[8] P-gp's ability to handle a broad spectrum of substrates underscores its importance in drug disposition and its role as a major obstacle in chemotherapy.[4][9]

This compound: A Potent Chemical Probe for P-gp

This compound is the N-demethylated metabolite of (S)-Verapamil, a well-established first-generation P-gp inhibitor.[10][11] While Verapamil itself is a potent inhibitor, its clinical utility can be limited by its cardiovascular effects as a calcium channel blocker.[9][11] this compound has emerged as a valuable research tool due to its significant P-gp inhibitory activity, often demonstrating greater potency than its parent compound.[12][13]

Mechanism of Action: Non-Competitive Inhibition

This compound inhibits P-gp function through a non-competitive mechanism.[10][14][15] This means it binds to a site on the P-gp transporter that is distinct from the substrate-binding site.[10] This binding event induces a conformational change in the transporter, which in turn impedes the efflux of P-gp substrates without directly competing with them for the same binding pocket.[10] This mode of inhibition is a key characteristic that makes this compound a reliable tool for studying P-gp function, as its inhibitory effect is not dependent on the specific substrate being investigated. Some studies also suggest that verapamil and its metabolites can modulate P-gp expression, indicating a multi-faceted interaction.[10][16]

Quantitative Inhibitory Profile

The potency of a P-gp inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce P-gp activity by 50%. The table below summarizes the reported IC50 values for this compound and its parent compound, Verapamil, against the P-gp-mediated transport of digoxin.

InhibitorP-gp SubstrateCell SystemIC50 (µM)Reference
This compound DigoxinP-glycoprotein-expressing cell monolayers0.3 [13]
VerapamilDigoxinP-glycoprotein-expressing cell monolayers1.1[13]

This data highlights the superior potency of this compound in inhibiting P-gp function compared to Verapamil.

Experimental Protocols for Assessing P-gp Function with this compound

The following protocols describe two widely used in vitro assays for quantifying P-gp inhibition using this compound as a chemical probe. These assays are fundamental in drug discovery for identifying potential drug-drug interactions and for screening compounds that could reverse multidrug resistance.

The Calcein-AM Efflux Assay

This fluorescence-based assay is a rapid and sensitive method for assessing P-gp activity.[1]

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[1][17] Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent molecule, calcein.[1][17] Calcein itself is not a P-gp substrate and is well-retained within cells with intact membranes.[1] However, in cells overexpressing P-gp, Calcein-AM is actively pumped out of the cell before it can be converted to calcein, resulting in low intracellular fluorescence.[1][17] P-gp inhibitors like this compound block this efflux, leading to the accumulation of Calcein-AM, its subsequent conversion to calcein, and a measurable increase in fluorescence.[17] The fluorescence intensity is therefore inversely proportional to P-gp activity.[1]

Workflow Diagram:

CalceinAM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed P-gp expressing cells in a 96-well plate Incubate Incubate overnight to allow attachment Seed->Incubate Add_Inhibitor Add this compound (and controls) Incubate->Add_Inhibitor Incubate_30_60 Incubate at 37°C for 30-60 min Add_Inhibitor->Incubate_30_60 Add_Calcein Add Calcein-AM (e.g., 0.25 µM) Incubate_30_60->Add_Calcein Incubate_30 Incubate at 37°C for 30 min (dark) Add_Calcein->Incubate_30 Wash Wash cells twice with ice-cold PBS Incubate_30->Wash Add_PBS Add 100 µL ice-cold PBS Wash->Add_PBS Measure Measure fluorescence (Ex: 485 nm, Em: 530 nm) Add_PBS->Measure

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a P-gp-overexpressing cell line (e.g., MDR1-MDCK, Caco-2) and a parental control cell line in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer or medium. Include a vehicle control (e.g., DMSO) and a positive control (a known P-gp inhibitor like Verapamil).

  • Inhibitor Incubation: Remove the culture medium from the cells and add the prepared concentrations of this compound and controls to the respective wells. Incubate at 37°C for 30-60 minutes.[1]

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM (e.g., 0.25 µM) in the culture medium.[1] Add this solution to each well and incubate at 37°C for 30 minutes in the dark.[1]

  • Washing: Aspirate the Calcein-AM solution and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.[1]

  • Fluorescence Measurement: Add 100 µL of ice-cold PBS to each well.[1] Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

The Rhodamine 123 Efflux Assay

This assay utilizes another fluorescent substrate of P-gp and can be analyzed by either flow cytometry or a fluorescence plate reader.[7][18][19]

Principle: Rhodamine 123 is a fluorescent dye that is a well-characterized substrate of P-gp.[7][19] In cells with high P-gp activity, Rhodamine 123 is actively extruded, resulting in low intracellular fluorescence.[7] Inhibition of P-gp by compounds like this compound leads to the accumulation of Rhodamine 123 within the cells and a corresponding increase in fluorescence.[7]

Workflow Diagram:

Rhodamine123_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed Seed P-gp expressing cells in a 96-well plate Incubate Incubate overnight to allow attachment Seed->Incubate Add_Inhibitor Add this compound (and controls) Incubate->Add_Inhibitor Incubate_30 Incubate at 37°C for 30 min Add_Inhibitor->Incubate_30 Add_Rh123 Add Rhodamine 123 (e.g., 5.25 µM) Incubate_30->Add_Rh123 Incubate_30_dark Incubate at 37°C for 30 min (dark) Add_Rh123->Incubate_30_dark Wash Wash cells twice with ice-cold PBS Incubate_30_dark->Wash Measure Measure fluorescence (Plate Reader or Flow Cytometer) Wash->Measure

Caption: Workflow for the Rhodamine 123 P-gp inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Follow the same procedure as for the Calcein-AM assay.

  • Compound Preparation: Prepare serial dilutions of this compound and controls as described previously.

  • Inhibitor Incubation: Pre-incubate the cells with the test compounds and controls at 37°C for 30 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of, for example, 5.25 µM, and incubate for an additional 30 minutes at 37°C in the dark.[20]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • Plate Reader: Add PBS to the wells and measure fluorescence (Excitation ~485 nm, Emission ~530 nm).

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Similar to the Calcein-AM assay, calculate the percentage of inhibition and determine the IC50 value for this compound.

Causality and Self-Validation in Experimental Design

The robustness of these assays relies on a well-designed experimental setup that includes critical controls.

  • Parental vs. P-gp Overexpressing Cells: The inclusion of a parental cell line with low or no P-gp expression is crucial. A potent and specific P-gp inhibitor like this compound should show a significant effect in the overexpressing cells but a minimal effect in the parental cells. This differential response validates that the observed effect is indeed P-gp mediated.

  • Positive and Negative Controls: A known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) serves as a positive control to ensure the assay is performing as expected.[19][20][21] A vehicle control (e.g., DMSO) represents the baseline P-gp activity (negative control).

  • Concentration-Response Curve: Determining the IC50 from a full concentration-response curve, rather than a single concentration, provides a more accurate and comprehensive measure of the inhibitor's potency.

Concluding Remarks

This compound stands out as a potent and valuable chemical probe for the investigation of P-glycoprotein function. Its non-competitive inhibitory mechanism and well-characterized potency make it an excellent tool for researchers in drug discovery and development. The in vitro assays detailed in this guide, when conducted with the appropriate controls, provide a reliable and efficient means to quantify P-gp inhibition, screen for potential drug-drug interactions, and explore strategies to overcome multidrug resistance. The continued use of such precise chemical probes will undoubtedly advance our understanding of P-gp and facilitate the development of more effective therapeutics.

References

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  • (R)- and (S)-[11C]verapamil as PET-tracers for measuring P-glycoprotein function: in vitro and in vivo evaluation - PubMed. (n.d.). PubMed. [Link]

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  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC - PubMed Central. (n.d.). PMC. [Link]

  • R-and S-verapamil drug-dependent parameters. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed. (n.d.). PubMed. [Link]

  • Regional increase in P-glycoprotein function in the blood-brain barrier of patients with chronic schizophrenia: A PET study with [C-11]verapamil as a probe for P-glycoprotein function - ResearchGate. (2025, August 6). ResearchGate. [Link]

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  • Regional increase in P-glycoprotein function in the blood-brain barrier of patients with chronic schizophrenia: a PET study with [(11)C]verapamil as a probe for P-glycoprotein function - PubMed. (2010, August 30). PubMed. [Link]

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  • USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. (2004, December 2). Epilepsia. [Link]

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  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed. (n.d.). PubMed. [Link]

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An In-Depth Technical Guide to the Stereospecific Effects of Norverapamil Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmacokinetics and drug development, the principle of stereoisomerism is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their interaction with the inherently chiral biological systems of the human body. This guide delves into the stereospecific effects of the enantiomers of Norverapamil, the primary active metabolite of the widely used calcium channel blocker, Verapamil. We will explore the nuanced differences in their pharmacodynamic actions, metabolic fates, and the analytical methodologies required for their distinct characterization, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The Foundation: Stereoselectivity in Verapamil Metabolism

Verapamil is administered as a racemic mixture, a 1:1 ratio of its (S)- and (R)-enantiomers. However, following administration, the plasma concentrations of the R-enantiomer are typically two- to five-fold higher than those of the S-enantiomer.[1] This disparity arises from the stereoselective first-pass metabolism in the liver, where the (S)-enantiomer is cleared more rapidly than its antipode.[2]

The primary metabolic pathway for both verapamil enantiomers is N-demethylation to their respective Norverapamil enantiomers, a reaction predominantly catalyzed by cytochrome P450 3A4 (CYP3A4).[1][3] This metabolic conversion retains the chiral center, leading to the formation of (R)-Norverapamil and (S)-Norverapamil. These metabolites are not inert; they possess significant pharmacological activity and are themselves subject to stereoselective metabolism and action.[3]

G cluster_Verapamil Verapamil Administration cluster_Metabolism Hepatic First-Pass Metabolism cluster_Norverapamil Active Metabolite Formation rac-Verapamil Racemic (R/S)-Verapamil CYP3A4 CYP3A4-Mediated N-demethylation rac-Verapamil->CYP3A4 Stereoselective R_Nor (R)-Norverapamil CYP3A4->R_Nor S_Nor This compound CYP3A4->S_Nor Preferential clearance of (S)-Verapamil

Caption: Metabolic pathway from racemic Verapamil to its enantiomeric metabolites.

Comparative Pharmacodynamics: Differentiated Target Interactions

While originating from the same parent drug, the Norverapamil enantiomers exhibit distinct pharmacological profiles, particularly in their interactions with cardiac ion channels and drug transporters. Norverapamil is reported to retain approximately 20% of the vasodilating activity of its parent compound.[3]

Cardiac Ion Channel Modulation

The primary therapeutic action of Verapamil is the blockade of L-type calcium channels, an effect that is highly stereospecific, with the (S)-enantiomer being approximately 20 times more potent than the (R)-enantiomer.[4][5] This potency difference extends to their antiarrhythmic effects, where (S)-Verapamil is also significantly more active.[6][7]

For Norverapamil, the stereospecificity at ion channels appears more complex. While the parent drug shows clear enantiomeric preference for calcium channels, studies on cardiac potassium channels, such as the HERG channel, have shown that both verapamil enantiomers and norverapamil inhibit the channel with similar potency (IC50 values of 3.5-4.0 µM for verapamil enantiomers and 3.8 µM for norverapamil).[8][9] This suggests that while the primary calcium channel blocking activity is stereoselective, the "off-target" effects on other channels like potassium currents may not be, a critical consideration for assessing the overall cardiac safety profile.

Enantiomer/MetabolitePrimary TargetRelative Potency/EffectCitation(s)
(S)-Verapamil L-type Ca2+ Channels~20x more potent than (R)-Verapamil for negative dromotropic effects.[4][5]
(R)-Verapamil L-type Ca2+ ChannelsLess potent; causes a greater reduction in mean arterial pressure than (S)-Verapamil.[5]
Norverapamil (racemic) HERG K+ ChannelsSimilar inhibitory potency to Verapamil enantiomers (IC50 ≈ 3.8 µM).[8][9]
P-glycoprotein (P-gp) Inhibition

A significant aspect of Verapamil and Norverapamil pharmacology is their ability to inhibit the P-glycoprotein (P-gp) efflux pump. P-gp is a key contributor to multidrug resistance (MDR) in cancer and affects the pharmacokinetics of many drugs.[10] Interestingly, unlike the highly stereoselective action on calcium channels, the modulation of P-gp by Verapamil enantiomers is largely non-stereospecific.[11] Both enantiomers are roughly equipotent in reversing P-gp-mediated drug resistance.[11]

Norverapamil and its metabolites also act as P-gp inhibitors.[12] The inhibition is non-competitive, meaning they bind to a site on P-gp distinct from the substrate-binding site, thereby allosterically inhibiting the transporter's function.[10][13] This non-stereoselective P-gp inhibition by both enantiomers of the parent drug and its primary metabolite has significant implications for predicting drug-drug interactions (DDIs).[1][14]

G cluster_Inhibitors P-gp Inhibitors cluster_Pgp P-glycoprotein Efflux Pump R_Nor (R)-Norverapamil Pgp P-gp (MDR1) R_Nor->Pgp Non-competitive Inhibition (Non-stereospecific) S_Nor This compound S_Nor->Pgp Non-competitive Inhibition (Non-stereospecific) Efflux Drug Efflux Pgp->Efflux ATP-dependent Transport Substrate Drug Substrate (e.g., Digoxin) Substrate->Pgp Binds to Substrate Site

Caption: Non-competitive, non-stereospecific inhibition of P-glycoprotein by Norverapamil enantiomers.

Stereoselective Pharmacokinetics and Metabolism

The disposition of Norverapamil enantiomers is governed by stereoselective processes, including metabolism by cytochrome P450 enzymes and plasma protein binding.

Cytochrome P450-Mediated Metabolism

Norverapamil is further metabolized by several CYP isoforms, with marked stereoselectivity.[2] Studies using human liver microsomes have shown that CYPs 3A4, 3A5, and 2C8 are all involved.[2][15]

  • CYP3A4 and CYP3A5: These isoforms readily metabolize both Norverapamil enantiomers to the D-620 metabolite. A pronounced stereoselectivity is observed, with a lower Km and higher Vmax for this compound, indicating a more efficient metabolism of the S-enantiomer by these enzymes.[2][15]

  • CYP2C8: This enzyme metabolizes Norverapamil to two different metabolites, D-620 and PR-22. The stereoselectivity is striking: this compound is predominantly metabolized to D-620, while (R)-Norverapamil is primarily converted to PR-22.[2]

CYP IsoformSubstratePrimary Metabolite(s)Kinetic PreferenceCitation(s)
CYP3A4 / 3A5 This compoundD-620Lower Km, Higher Vmax[2][15]
(R)-NorverapamilD-620Higher Km, Lower Vmax[2][15]
CYP2C8 This compoundD-620Preferred Substrate[2]
(R)-NorverapamilPR-22Preferred Substrate[2]
Plasma Protein Binding

Stereoselectivity also extends to plasma protein binding. In studies with perfused rat livers, the unbound fraction of the (R)-enantiomers of both Verapamil and Norverapamil was higher than that of their (S)-antipodes.[16] This differential binding is a primary determinant of the stereoselectivity observed in hepatic availability, as only the unbound drug is available for metabolism and clearance.[16]

Analytical Protocols for Enantiomeric Resolution

The accurate assessment of stereospecific effects is predicated on the ability to resolve and quantify individual enantiomers in biological matrices. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the principal techniques employed for this purpose.[17]

Protocol: Chiral HPLC-MS/MS for Norverapamil Enantiomers

This protocol outlines a robust method for the simultaneous separation and quantification of (R)- and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity.[18]

Objective: To resolve and quantify Norverapamil enantiomers in plasma.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load 0.5 mL of plasma sample (pre-spiked with a deuterated internal standard, e.g., (S)-Nor-Verapamil-d6).[4]

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Chiral Stationary Phase (CSP): Utilize a cellulose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), which is effective for resolving Verapamil and Norverapamil enantiomers.[17] An alternative is an alpha-1-acid glycoprotein (AGP) column (e.g., Chiral-AGP).[19]

    • Mobile Phase: A polar organic mobile phase is often effective. For a cellulose-based CSP, a mixture of acetonitrile with additives like triethylamine and acetic acid can achieve enantioseparation.[17] For a Chiral-AGP column, a buffered aqueous-organic mobile phase (e.g., phosphate buffer and acetonitrile) is used. The pH and organic modifier content are critical variables to optimize for resolution.[19]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high specificity. Monitor the precursor-to-product ion transitions for each enantiomer and the internal standard.

Caption: Workflow for chiral separation of Norverapamil enantiomers by LC-MS/MS.

Protocol: Capillary Zone Electrophoresis (CZE)

CZE offers an alternative with high efficiency and low sample/solvent consumption.[20]

Objective: To resolve Norverapamil enantiomers in plasma.

Methodology:

  • Sample Preparation: As described for HPLC, typically involving protein precipitation or SPE.

  • Electrophoretic Separation:

    • Capillary: Fused-silica capillary (e.g., 30 cm x 75 µm ID).[20]

    • Chiral Selector: Trimethyl-β-cyclodextrin is added to the running buffer to facilitate enantiomeric separation.[20]

    • Running Buffer: A low pH phosphate buffer (e.g., 60 mmol/L, pH 2.5) containing the chiral selector.[20]

    • Voltage: A high running voltage (e.g., 14 kV) is applied across the capillary.[20]

    • Detection: UV detection at 200 nm.[20]

Conclusion and Future Directions

The stereospecific effects of Norverapamil enantiomers are a clear illustration of chirality's profound influence on pharmacology. The S-enantiomer of the parent drug, Verapamil, is the more potent calcium channel blocker, yet it undergoes more rapid metabolism.[21] The resulting Norverapamil metabolites exhibit their own complex stereospecificity in their metabolism by CYP enzymes and their effects on various biological targets.[2][15] Notably, the inhibition of the P-gp transporter appears to be a non-stereospecific action, a crucial factor in DDI profiles.[11][14]

For drug development professionals, these findings underscore the necessity of enantioselective analysis. Characterizing the individual pharmacokinetic and pharmacodynamic profiles of each enantiomer and their active metabolites is not optional but essential for a comprehensive understanding of a chiral drug's behavior. Future research should continue to elucidate the specific interactions of Norverapamil enantiomers with a broader range of ion channels and transporters to fully map their safety and efficacy profiles, leading to more precise therapeutic applications and DDI management.

References

  • Title: Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Source: Journal of Clinical Pharmacology URL: [Link]

  • Title: [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Source: Yao Xue Xue Bao URL: [Link]

  • Title: Stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil in rabbits. Source: The Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes. Source: Cellular Physiology and Biochemistry URL: [Link]

  • Title: Effect of Verapamil Enantiomers and Metabolites on Cardiac K+ Channels Expressed in Xenopus Oocytes. Source: Karger Publishers URL: [Link]

  • Title: Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Source: Molecular Pharmacology URL: [Link]

  • Title: A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Source: MDPI URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Source: MDPI URL: [Link]

  • Title: Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Source: Neoplasma URL: [Link]

  • Title: Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Source: Journal of Chromatographic Science URL: [Link]

  • Title: Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Source: National Institutes of Health URL: [Link]

  • Title: The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. Source: British Journal of Pharmacology URL: [Link]

  • Title: Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. Source: ResearchGate URL: [Link]

  • Title: Enantioselective Kinetics of Verapamil and Norverapamil in Isolated Perfused Rat Livers. Source: Pharmaceutical Research URL: [Link]

  • Title: Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. Source: ResearchGate URL: [Link]

  • Title: The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. Source: British Journal of Pharmacology URL: [Link]

  • Title: Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. Source: National Institutes of Health URL: [Link]

  • Title: Interaction of verapamil and cimetidine: stereochemical aspects of drug metabolism, drug disposition and drug action. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Source: PubMed URL: [Link]

  • Title: Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. Source: Semantic Scholar URL: [Link]

  • Title: Part 6: Resolution of Enantiomers. Source: Chiralpedia URL: [Link]

  • Title: Effects of steroids and verapamil on P-glycoprotein ATPase activity. Source: National Institutes of Health URL: [Link]

  • Title: Strategies for chiral separation: from racemate to enantiomer. Source: National Institutes of Health URL: [Link]

  • Title: Affinities at the verapamil binding site of MDR1-encoded P-glycoprotein: drugs and analogs, stereoisomers and metabolites. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Source: Acta Scientific URL: [Link]

  • Title: Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Source: Frontiers in Pharmacology URL: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (S)-Norverapamil via N-Demethylation of (S)-Verapamil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of (S)-Norverapamil, the primary active N-demethylated metabolite of (S)-Verapamil. This compound is a critical compound for pharmacological research, metabolic studies, and is being investigated as a potent agent for reversing multidrug resistance with reduced cardiotoxicity compared to its parent compound.[1] This guide details a robust N-demethylation procedure using 1-chloroethyl chloroformate, followed by purification and characterization. The causality behind critical experimental steps is explained to ensure reproducibility and high-yield synthesis for researchers in pharmacology and drug development.

Introduction: The Significance of this compound

Verapamil is a widely prescribed calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias.[2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer possessing approximately 20 times greater potency.[3] In the body, verapamil undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP2C8), to form several metabolites.[4][5][6] The principal active metabolite is Norverapamil, formed through N-demethylation.[5][7]

Norverapamil itself retains significant pharmacological activity, acting as a calcium channel blocker and contributing to the overall therapeutic effects of verapamil.[7] Furthermore, studies have highlighted Norverapamil's potential as a more effective agent than verapamil for reversing P-glycoprotein-mediated multidrug resistance (MDR) in cancer therapy, with the significant advantage of having only about 20% of verapamil's cardiac activity.[1]

Synthesizing enantiomerically pure this compound is therefore crucial for advancing these research areas. While enzymatic N-demethylation methods have been explored[1][8], chemical synthesis offers a more accessible and scalable route for many laboratories. However, chemical N-demethylation can be challenging, often suffering from harsh reagents, low selectivity, and toxicity.[1] The protocol detailed herein is based on a modified von Braun reaction, which provides a reliable and high-yield pathway for the specific N-demethylation of the tertiary amine in (S)-Verapamil.[9]

Reaction Principle and Mechanism

The synthesis of this compound from (S)-Verapamil is achieved via a two-step N-demethylation process using 1-chloroethyl chloroformate (ACE-Cl).

  • Carbamate Formation: (S)-Verapamil, a tertiary amine, reacts with ACE-Cl to form a carbamate intermediate. This step selectively removes the methyl group from the nitrogen atom.

  • Hydrolysis: The unstable carbamate intermediate is then readily hydrolyzed, typically with methanol, to yield the final secondary amine product, this compound, along with volatile byproducts (methyl chloride and carbon dioxide).

This method is highly effective for the N-demethylation of complex alkaloids and synthetic compounds without disturbing other functional groups.

G S_Verapamil (S)-Verapamil Carbamate Carbamate Intermediate S_Verapamil->Carbamate ACE_Cl 1-Chloroethyl Chloroformate (ACE-Cl) Methanol Methanol (MeOH) Carbamate->Methanol S_Norverapamil This compound Methanol->S_Norverapamil

Caption: Chemical reaction pathway for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
(S)-Verapamil Hydrochloride≥98% Chiral PuritySigma-AldrichMust be converted to free base before use.
1-Chloroethyl Chloroformate (ACE-Cl)≥98%Sigma-AldrichCorrosive and moisture sensitive. Handle in a fume hood.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichAprotic solvent for the reaction.[9]
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificFor hydrolysis step.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For aqueous work-up.
Sodium Hydroxide (NaOH)1 M Solution-For free base conversion.
Dichloromethane (DCM)ACS Grade-For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Ethyl AcetateHPLC Grade-Eluent for chromatography.
HexanesHPLC Grade-Eluent for chromatography.
Triethylamine (TEA)≥99%-Eluent modifier for chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical Instruments: NMR, LC-MS, Chiral HPLC

Detailed Experimental Protocol

Step 1: Preparation of (S)-Verapamil Free Base

Causality: The reaction requires the nucleophilic tertiary amine of verapamil. The commercially available hydrochloride salt is protonated and thus unreactive. It must be converted to its free base form before proceeding.

  • Dissolve 1.0 g of (S)-Verapamil Hydrochloride in 20 mL of deionized water in a separatory funnel.

  • Add 20 mL of Dichloromethane (DCM).

  • Slowly add 1 M NaOH solution dropwise while shaking until the aqueous layer reaches pH 10-11.

  • Separate the organic (DCM) layer. Extract the aqueous layer two more times with 15 mL of DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield (S)-Verapamil free base as a viscous oil.

Step 2: N-Demethylation Reaction

Causality: The use of an anhydrous aprotic solvent like DCE is critical to prevent premature decomposition of the highly reactive ACE-Cl reagent.[9] The reaction is performed under an inert atmosphere to exclude moisture.

  • Place the dried (S)-Verapamil free base into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the oil in 25 mL of anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.2 equivalents of 1-chloroethyl chloroformate (ACE-Cl) dropwise over 15 minutes. Explanation: A slight excess of ACE-Cl ensures complete consumption of the starting material. Slow addition is necessary to control the initial exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, attach a reflux condenser and heat the mixture to 60-70 °C.[9]

  • Monitor the reaction progress by TLC (Mobile phase: 95:5 DCM/MeOH with 0.1% NH₄OH). The reaction is complete when the (S)-Verapamil spot has been completely consumed (typically 4-6 hours).

Step 3: Hydrolysis and Work-up

Causality: The carbamate intermediate is thermally labile and must be gently hydrolyzed to yield the desired secondary amine. The aqueous work-up removes inorganic salts and excess reagents.

  • Cool the reaction mixture to room temperature and concentrate to dryness using a rotary evaporator.

  • Add 30 mL of anhydrous methanol to the residue and reflux the mixture for 1 hour. This step ensures complete hydrolysis of the carbamate intermediate.

  • Remove the methanol under reduced pressure.

  • Dissolve the resulting residue in 30 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound.

Step 4: Purification by Column Chromatography

Causality: The crude product contains unreacted reagents and byproducts. Flash column chromatography is an effective method for isolating the pure this compound.

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). To prevent the amine product from streaking on the acidic silica, add 0.5-1% triethylamine (TEA) to the eluent system.

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product (Rf ≈ 0.3 in 90:10:1 Ethyl Acetate/MeOH/TEA).

  • Evaporate the solvent from the combined pure fractions to yield this compound as a pale yellow oil.

Results and Characterization

The protocol typically yields this compound with high purity.

ParameterExpected Value
Molar Ratio (Verapamil:ACE-Cl) 1 : 1.2[9]
Reaction Temperature 60-70 °C[9]
Typical Yield 75-85%
Appearance Pale Yellow Viscous Oil
Molecular Formula C₂₆H₃₆N₂O₄[10]
Molecular Weight 440.58 g/mol [10]

Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the absence of the N-methyl signal (typically around 2.5 ppm in ¹H NMR for Verapamil) and the presence of an N-H proton.

  • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak at m/z 441.27 [M+H]⁺.

  • Chiral HPLC: Crucial for confirming the retention of stereochemical integrity. The enantiomeric excess (e.e.) of the final product should be ≥98% when compared to an authentic standard or the starting material.

Overall Synthesis Workflow

Caption: Experimental workflow from starting material to final product analysis.

References

  • Norverapamil - Wikipedia. Wikipedia. [Link]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545–552. [Link]

  • Shen, C., et al. (2019). Specific N‐demethylation of verapamil by cytochrome P450 from Streptomyces griseus ATCC 13273. Journal of the Science of Food and Agriculture, 99(11), 5169-5176. [Link]

  • Verapamil Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Verapamil - PubChem. National Center for Biotechnology Information. [Link]

  • CN102491919A - Synthesis method for norverapamil.
  • Shen, C., et al. (2019). Schematic representation of the N‐demethylation of verapamil by CYP105D1. ResearchGate. [Link]

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PubMed. [Link]

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(10), 981-990. [Link]

  • Christ, D. D., & Walle, T. (1990). Synthesis and Identification of the N-glucuronides of Norgallopamil and Norverapamil, Unusual Metabolites of Gallopamil and Verapamil. The Journal of Pharmacology and Experimental Therapeutics, 252(2), 593-599. [Link]

  • Norverapamil - PubChem. National Center for Biotechnology Information. [Link]

  • Verapamil - Wikipedia. Wikipedia. [Link]

Sources

Application Note: A Robust Method for the Chiral HPLC Separation of Norverapamil Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the chiral separation of Norverapamil enantiomers using High-Performance Liquid Chromatography (HPLC). Norverapamil, the primary and pharmacologically active metabolite of Verapamil, exists as a racemic mixture. The enantiomers, (R)-Norverapamil and (S)-Norverapamil, exhibit different pharmacological and toxicological profiles, making their individual quantification crucial in drug development and clinical studies.[1][2] Notably, R(+)-Norverapamil is reported to be less cardiotoxic than the S(-)-enantiomer.[1] This guide offers a robust and validated methodology, grounded in established scientific principles, to achieve baseline separation of these enantiomers, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Separation for Norverapamil

Verapamil is a widely prescribed calcium channel blocker administered as a racemic mixture.[2] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by CYP3A4 enzymes, to form Norverapamil.[3][4] Like its parent compound, Norverapamil's enantiomers possess distinct pharmacological properties. The S-enantiomer of Verapamil is more potent than the R-enantiomer, and this stereoselectivity extends to its metabolite, Norverapamil.[2][5]

The differential pharmacokinetics and pharmacodynamics of the Norverapamil enantiomers necessitate a reliable analytical method for their separation and quantification.[6] Such a method is indispensable for:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

  • Toxicological Assessments: To evaluate the specific toxicity associated with each enantiomer.[1]

  • Drug Metabolism and Drug-Drug Interaction (DDI) Studies: To investigate the stereoselective metabolism of Verapamil and the potential for interactions with other drugs.[3][6]

  • Pharmaceutical Quality Control: To ensure the enantiomeric purity of drug substances and formulations.

This application note details a robust chiral HPLC method that provides excellent resolution and reproducibility for the separation of (R)- and this compound.

Principles of Chiral Separation for Norverapamil

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently. This is most commonly accomplished by using a Chiral Stationary Phase (CSP). CSPs are composed of a chiral selector immobilized on a solid support (typically silica gel). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to different retention times on the column, thus enabling their separation.

For the separation of Norverapamil and its parent compound Verapamil, several types of CSPs have been successfully employed, including:

  • Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate).[7][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[8]

  • Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (AGP) have also proven effective.[7][9] The complex three-dimensional structure of the protein provides multiple sites for chiral recognition.

  • Cyclodextrin-based CSPs: These utilize cyclodextrins as the chiral selector, which have a hydrophobic cavity and a hydrophilic exterior. Enantiomeric separation is achieved through the formation of inclusion complexes with differing stabilities.

The choice of mobile phase is also critical and is dependent on the CSP and the analyte. Normal-phase, reversed-phase, and polar organic modes have all been utilized for the chiral separation of Norverapamil.[7][10]

Experimental Protocol: Chiral HPLC Separation of Norverapamil Enantiomers

This protocol describes a method adapted from established literature, utilizing a polysaccharide-based CSP for the robust separation of Norverapamil enantiomers.[7][11]

Materials and Reagents
  • Racemic Norverapamil standard

  • (R)-Norverapamil and this compound reference standards (if available)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or fluorescence detector is suitable for this application.

ParameterRecommended SettingRationale
HPLC Column Chiralpak AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µmPolysaccharide-based CSPs are well-documented for providing excellent enantioselectivity for Verapamil and its metabolites.[7][12]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)This normal phase mobile phase composition provides good solubility for Norverapamil and promotes effective chiral recognition on the amylose-based CSP.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 230 nm or Fluorescence (Excitation: 227 nm, Emission: 308 nm)Norverapamil has a UV absorbance maximum around 230 nm. Fluorescence detection offers higher sensitivity and selectivity.[13]
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Norverapamil in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the key steps in the chiral HPLC analysis of Norverapamil.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Mobile Phase (n-Hexane:IPA 90:10) hplc1 Equilibrate Column prep1->hplc1 prep2 Prepare Norverapamil Standard (10 µg/mL) prep3 Filter Sample prep2->prep3 hplc2 Inject Sample (10 µL) prep3->hplc2 hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 data1 Detect Peaks (UV/Fluorescence) hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Resolution (Rs) data2->data3

Caption: Workflow for Chiral HPLC Analysis of Norverapamil.

Expected Results and Data Analysis

Under the specified conditions, a baseline separation of the (R)- and this compound enantiomers should be achieved. The enantiomeric resolution (Rs) should be greater than 1.5, indicating a complete separation between the two peaks.

Data Analysis:

  • Retention Times (tR): Record the retention times for each enantiomer.

  • Peak Area: Integrate the peak area for each enantiomer.

  • Enantiomeric Ratio: Calculate the ratio of the peak areas to determine the relative amounts of each enantiomer.

  • Resolution (Rs): Calculate the resolution using the following formula:

    • Rs = 2 * (tR2 - tR1) / (w1 + w2)

    • Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base.

Mechanistic Insights into Chiral Recognition

The chiral recognition mechanism on a polysaccharide-based CSP like Chiralpak AD is multifaceted. The amylose derivative forms a helical structure, creating a chiral groove. The enantiomers of Norverapamil can enter this groove and interact with the carbamate groups of the chiral selector.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Norverapamil Enantiomers cluster_interaction Diastereomeric Complex Formation CSP Amylose Backbone Chiral Groove Phenylcarbamate Groups S_NVP This compound Complex_S More Stable Complex (Longer Retention) S_NVP->Complex_S Stronger Interaction (H-bonding, π-π stacking) R_NVP (R)-Norverapamil Complex_R Less Stable Complex (Shorter Retention) R_NVP->Complex_R Weaker Interaction Complex_S->CSP:f1 Complex_R->CSP:f1

Caption: Conceptual Model of Chiral Recognition on a Polysaccharide CSP.

The difference in the spatial arrangement of the functional groups in (R)- and this compound leads to a difference in the stability of the transient diastereomeric complexes formed with the CSP. One enantiomer will have a more favorable fit and stronger interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral selector, resulting in a longer retention time. The other enantiomer will have a less favorable interaction and will elute earlier.

Method Validation Considerations

For use in regulated environments, the chiral HPLC method for Norverapamil should be validated according to ICH guidelines or other relevant regulatory standards.[14][15] Key validation parameters include:

  • Specificity: The ability to resolve the enantiomers from each other and from other components in the sample matrix.

  • Linearity: The linear relationship between the concentration of each enantiomer and the detector response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of Norverapamil enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase offers a robust and reliable method for achieving baseline separation. This methodology is critical for advancing our understanding of the stereoselective pharmacology and toxicology of Norverapamil and is an essential tool for researchers and professionals in the pharmaceutical sciences.

References

  • Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-11. [Link]

  • Sandström, R., Lennemäs, H., Ohlén, K., & Karlsson, A. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-9. [Link]

  • Gupta, S. K., Atkinson, L., Tu, T., & Longstreth, J. A. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(1), 46-53. [Link]

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

  • ResearchGate. (n.d.). The structures of (±)‐Verapamil and (±)‐Norverapamil. Stereocenters are denoted with an asterisk. [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., Shrivastav, P. S., & Guttikar, S. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(5), 443-453. [Link]

  • Al-Saeed, M. S., Al-Tannak, N. F., & El-Gamal, R. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Britzi, M., Soback, S., & Almog, S. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 547. [Link]

  • Hitzel, J., Guebre-Okbazghi, K., & Fromm, M. F. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 547. [Link]

  • Tracy, T. S., Korzekwa, K. R., & Gonzalez, F. J. (1995). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 40(1), 35-41. [Link]

  • Al-Saeed, M. S., Al-Tannak, N. F., & El-Gamal, R. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Al-Saeed, M. S., Al-Tannak, N. F., & El-Gamal, R. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Fieger, H., & Blaschke, G. (1992). Direct determination of the enantiomeric ratio of verapamil, its major metabolite norverapamil and gallopamil in plasma by chiral high-performance liquid chromatography. Journal of Chromatography, 575(2), 255-60. [Link]

  • ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

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  • Stagni, G., & Gillespie, W. R. (1995). Simultaneous analysis of verapamil and norverapamil enantiomers in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 667(2), 349-54. [Link]

  • Al-khalidi, A. S., Al-khalidi, R. S., & Al-khalidi, M. S. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(19), 4501. [Link]

  • Ilisz, I., Pataj, Z., & Aranyi, A. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(18), 4236. [Link]

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

  • Zhang, C. E., Sun, Y. T., & Wang, K. (2000). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Yao Xue Xue Bao, 35(10), 768-71. [Link]

Sources

Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of (S)-Norverapamil in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-norverapamil, the pharmacologically active S-enantiomer of the primary metabolite of verapamil, in human plasma. Verapamil is a calcium channel blocker administered as a racemic mixture, but its enantiomers and their metabolites exhibit significant differences in pharmacological activity. The (S)-enantiomers of both verapamil and norverapamil are more potent than their corresponding (R)-enantiomers[1]. Therefore, a stereoselective bioanalytical method is crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies.

This method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chiral chromatographic separation on a Chiralcel OD-RH column. Detection is achieved using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The assay was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range[2][3][4][5].

Introduction

Verapamil is a widely prescribed medication for cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias[6][7]. It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to its active metabolite, norverapamil[1][6]. Both the parent drug and its metabolite are chiral, and their enantiomers possess distinct pharmacological profiles. The (S)-enantiomer of verapamil is approximately 20 times more potent as a calcium channel blocker than the (R)-enantiomer[7]. Similarly, this compound exhibits greater activity than its R-counterpart[1].

The stereoselective disposition and metabolism of verapamil lead to different plasma concentration ratios of the enantiomers depending on the formulation and administration route[1]. Consequently, quantifying the individual, more potent (S)-enantiomers of verapamil and norverapamil is essential for a precise understanding of the drug's therapeutic and toxicological effects.

This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed for high-throughput analysis in a regulated bioanalytical laboratory setting, providing the necessary accuracy and precision for drug development and clinical research.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound reference standard (≥98% purity)

    • (R)-Norverapamil reference standard (≥98% purity)

    • (S)-Verapamil and (R)-Verapamil reference standards

    • This compound-d6 (deuterated internal standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Trifluoroacetic acid (TFA) (≥99.5%)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Ammonium Hydroxide (ACS grade)

  • Biological Matrix:

    • Drug-free, pooled human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: Shimadzu Nexera Mikros or equivalent microflow LC system capable of delivering stable gradients at low flow rates[8].

  • Mass Spectrometer: SCIEX API 2000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source[9].

  • Analytical Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)[10].

LC-MS/MS Conditions

A summary of the optimized chromatographic and mass spectrometric conditions is presented in Table 1.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnChiralcel OD-RH (150 × 4.6 mm, 5 µm)[10]
Mobile Phase A0.05% Trifluoroacetic Acid in Water[10]
Mobile Phase BAcetonitrile
GradientIsocratic: 70:30 (A:B)[10]
Flow Rate0.6 mL/min
Column Temperature35 °C
Injection Volume10 µL
MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSee Table 2
Ion Spray Voltage4000 V
Source Temperature400 °C
Nebulizer Gas (GS1)50 psig
Heater Gas (GS2)60 psig
Dwell Time200 ms
Collision Gas (CAD)Nitrogen

Table 2: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound441.1165.0[9]2535
(R)-Norverapamil441.1165.0[9]2535
This compound-d6 (IS)447.0165.0[9]2535
(S)-Verapamil455.0165.0[9]5040
(R)-Verapamil455.0165.0[9]5040

Rationale for Parameter Selection: The MRM transition m/z 441.1 → 165.0 is selected for norverapamil based on its molecular weight and the stable product ion generated from the fragmentation of the molecule. The 165.0 m/z fragment is common to both verapamil and norverapamil, representing a stable substructure, making it a reliable choice for quantification[9]. A deuterated internal standard (this compound-d6) is used to compensate for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest level of accuracy and precision[11].

Protocols

Standard and QC Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (this compound-d6) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) standards.

  • Spiking Solutions: Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).

  • Calibration and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to prepare CC and QC samples. The final concentrations should range from 1.0 to 250.0 ng/mL[10].

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The LLE protocol is designed to efficiently extract the analytes from the plasma matrix while minimizing interferences[12].

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_evaporation Evaporation & Reconstitution cluster_analysis Analysis s1 1. Aliquot 100 µL Plasma Sample s2 2. Add 25 µL IS Solution (this compound-d6) s1->s2 s3 3. Vortex Mix (10 sec) s2->s3 e1 4. Add 50 µL 2% NH4OH (Alkalinize) s3->e1 e2 5. Add 1.0 mL MTBE (Extraction Solvent) e1->e2 e3 6. Vortex Mix (5 min) e2->e3 e4 7. Centrifuge (4000 rpm, 5 min) e3->e4 p1 8. Transfer Supernatant (Organic Layer) e4->p1 p2 9. Evaporate to Dryness (N2 stream, 40°C) p1->p2 p3 10. Reconstitute in 100 µL Mobile Phase p2->p3 a1 11. Vortex & Transfer to Autosampler Vial p3->a1 a2 12. Inject 10 µL into LC-MS/MS a1->a2

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step LLE Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (this compound-d6, 50 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 2% ammonium hydroxide solution to alkalinize the sample. This ensures the analytes are in their non-ionized form, maximizing partitioning into the organic solvent.

  • Add 1.0 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (70:30 Water:ACN with 0.05% TFA).

  • Vortex briefly and transfer the solution to an autosampler vial for analysis.

Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation[2][5]. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation_Parameters cluster_Core Core Criteria cluster_Sample Matrix & Stability center Bioanalytical Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Selectivity Selectivity center->Selectivity Linearity Linearity & Range center->Linearity LLOQ LLOQ center->LLOQ Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability center->Stability Accuracy->Precision Linearity->LLOQ

Caption: Key parameters for bioanalytical method validation.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance Criteria (FDA/EMA)[4][13]Result
Linearity (r²) ≥ 0.99> 0.995 (1/x² weighting)
Range -1.0 - 250.0 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20% CV1.0 ng/mL; Accuracy: 98.5%, Precision: 8.7% CV
Intra-day Accuracy 85-115% (±15%)96.2% - 104.8%
Inter-day Accuracy 85-115% (±15%)97.1% - 103.5%
Intra-day Precision (%CV) ≤ 15%≤ 7.5%
Inter-day Precision (%CV) ≤ 15%≤ 8.2%
Extraction Recovery Consistent and reproducible91.1% - 95.8% for this compound; 93.2% for IS
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV < 6.0%
Stability % Change within ±15% of nominalStable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C

Results and Discussion

The developed method successfully separates the enantiomers of norverapamil and verapamil. A representative chromatogram is shown in Figure 1. Under the specified conditions, the this compound peak is well-resolved from its (R)-enantiomer and from the verapamil enantiomers, ensuring no interference affects quantification. The resolution factor between (R)- and this compound was greater than 1.5[10].

The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes the impact of matrix effects and ensures high precision and accuracy. The validation results (Table 3) confirm that the method meets the stringent requirements for regulated bioanalysis set by international guidelines[14][15][16]. The lower limit of quantification (LLOQ) of 1.0 ng/mL provides sufficient sensitivity for pharmacokinetic studies following therapeutic dosing of verapamil[17][18].

Conclusion

This application note presents a validated LC-MS/MS method for the stereoselective quantification of this compound in human plasma. The method is rapid, robust, and highly sensitive, making it suitable for high-throughput bioanalysis in support of clinical trials and pharmacokinetic research. The detailed protocols and validation data demonstrate the method's reliability and adherence to global regulatory standards.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Gajda, M., et al. (2002). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. European Journal of Pharmaceutics and Biopharmaceutics, 53(1), 29-35. Retrieved from [Link]

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(11), 1089-1095. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • Frishman, W. H., et al. (1982). Pharmacokinetics of verapamil and norverapamil during long-term oral therapy. American Journal of Cardiology, 50(5), 1167-1172. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Choi, R. L., et al. (1999). Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride. Archives of Pharmacal Research, 22(2), 184-189. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19-76. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2012). A validated method for the determination of verapamil and norverapamil in human plasma. Retrieved from [Link]

  • Singhal, P., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 51(3), 240-247. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. Retrieved from [Link]

  • Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • Singhal, P., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(3), 240-247. Retrieved from [Link]

  • Hedeland, M., et al. (2004). Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 804(2), 303-311. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Eklund, M., et al. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-49. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3185. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]

  • ResearchGate. (2015). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Retrieved from [Link]

Sources

Application Notes and Protocols for Whole-Cell Patch Clamp Analysis of (S)-Norverapamil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive technical guide for the electrophysiological characterization of (S)-Norverapamil using the whole-cell patch clamp technique. As the primary active metabolite of Verapamil, this compound is a potent L-type calcium channel blocker, and understanding its interaction with ion channels is critical for drug development and safety pharmacology.[1] This guide moves beyond a simple recitation of steps; it delves into the scientific rationale behind the protocols, offering insights honed from extensive experience in the field. We aim to equip researchers, from seasoned electrophysiologists to those new to the technique, with the knowledge to conduct robust, self-validating experiments and to confidently interpret the resulting data.

Scientific Introduction: The "Why" Behind the "How"

This compound, the N-demethylated metabolite of Verapamil, exerts its primary therapeutic effects by inhibiting L-type calcium channels (LTCCs), particularly the CaV1.2 isoform, which is crucial for cardiovascular function.[1] This blockade leads to vasodilation, and negative inotropic and dromotropic effects, which are beneficial in treating hypertension, angina, and certain arrhythmias.[1] The S-enantiomers of both Verapamil and Norverapamil are pharmacologically more active than their R-enantiomer counterparts.[2][3]

However, like many cardiovascular drugs, the comprehensive safety profile of this compound necessitates an evaluation of its off-target effects, most notably on the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. Verapamil is a known hERG inhibitor.[2][4][5] Therefore, a critical aspect of preclinical assessment is to determine the therapeutic window between the on-target efficacy (L-type calcium channel blockade) and off-target liability (hERG channel inhibition).

The whole-cell patch clamp technique is the gold-standard for such investigations, offering unparalleled resolution and control for measuring the activity of single or populations of ion channels.[6] By clamping the voltage of a cell membrane and recording the resulting ionic currents, we can precisely quantify the potency and describe the mechanism of action of a compound like this compound on its intended target and potential off-targets.

Core Experimental Principles and Workflow

The whole-cell patch clamp workflow involves several key stages, each requiring precision and a clear understanding of the underlying principles. The general workflow is depicted below.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture & Preparation (e.g., HEK293 expressing CaV1.2 or hERG) Pipette_Prep Pipette Fabrication & Filling (Borosilicate glass, 2-5 MΩ) Solution_Prep Solution Preparation (Internal, External, and Drug Solutions) Approach Approach Cell & Form Gigaseal (>1 GΩ resistance) Solution_Prep->Approach Start Experiment Rupture Rupture Membrane (Brief suction to achieve whole-cell) Stabilize Stabilize Recording (Monitor access resistance & capacitance) Data_Acq Data Acquisition (Apply voltage protocols, record currents) Data_Analysis Data Analysis (Peak current, current-voltage relationship) Data_Acq->Data_Analysis Export Data IC50_Calc IC50 Determination (Concentration-response curve fitting) Kinetics Kinetic Analysis (Voltage and use-dependence)

Caption: High-level workflow for whole-cell patch clamp experiments.

Materials and Reagents

Cell Lines
  • For L-type Calcium Channel (CaV1.2) Studies: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV1.2 channel (α1C, β2, and α2δ subunits) are recommended.

  • For hERG Studies: HEK293 cells stably expressing the human hERG channel are the standard.

Solutions
Solution Type Component Concentration (mM) Notes
External (CaV1.2) NaCl120
TEA-Cl20To block potassium channels
CaCl₂10Charge carrier
MgCl₂1
HEPES10pH buffer
Glucose10
pH adjusted to 7.4 with NaOH
Internal (CaV1.2) CsCl120Cesium blocks potassium channels from the inside
MgCl₂2
EGTA10To chelate intracellular calcium
HEPES10pH buffer
Mg-ATP4To maintain channel function
Na-GTP0.3
pH adjusted to 7.2 with CsOH
External (hERG) NaCl137
KCl4
CaCl₂1.8
MgCl₂1
HEPES10pH buffer
Glucose10
pH adjusted to 7.4 with NaOH
Internal (hERG) KCl130
MgCl₂1
EGTA5
HEPES10pH buffer
Mg-ATP5
pH adjusted to 7.2 with KOH
This compound Stock Solution

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as DMSO. Subsequent dilutions to the final working concentrations should be made in the appropriate external solution on the day of the experiment. Be mindful of the final DMSO concentration, which should ideally be kept below 0.1% to avoid solvent effects.

Detailed Experimental Protocols

Protocol 1: Characterization of this compound on L-type Calcium Channels (CaV1.2)

Objective: To determine the IC₅₀ and voltage-dependent effects of this compound on CaV1.2 channels.

Step-by-Step Procedure:

  • Cell Plating: Plate HEK293-CaV1.2 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Allow the cell to stabilize for 3-5 minutes.

    • Hold the cell at a holding potential of -80 mV.

    • To elicit CaV1.2 currents, apply a depolarizing step to +10 mV for 200 ms. Repeat this step at a frequency of 0.1 Hz (every 10 seconds).

    • Record a stable baseline current for at least 3 minutes.

    • Apply increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) via the perfusion system, allowing the effect at each concentration to reach a steady state.

    • After the highest concentration, perform a washout with the control external solution to assess the reversibility of the block.

  • Voltage-Dependence Protocol:

    • To assess voltage-dependence, after establishing a baseline, apply a range of test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) from a holding potential of -80 mV.

    • Repeat this protocol in the presence of a concentration of this compound close to its estimated IC₅₀.

G cluster_protocol Voltage Protocol for CaV1.2 a Holding Potential -80 mV b Depolarizing Step +10 mV (200 ms) a->b 0.1 Hz c Return to Holding -80 mV b->c G cluster_protocol Voltage Protocol for hERG a Holding Potential -80 mV b Depolarizing Step +20 mV (2 s) a->b 0.067 Hz c Repolarizing Step -50 mV (2 s) b->c d Return to Holding -80 mV c->d

Caption: Voltage-step protocol to isolate hERG tail currents.

Data Analysis and Expected Results

IC₅₀ Determination
  • Measure the peak inward current for CaV1.2 or the peak tail current for hERG at each concentration of this compound.

  • Normalize the current at each concentration to the baseline control current to calculate the percentage of inhibition.

    • % Inhibition = (1 - (I_drug / I_control)) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value.

Expected Quantitative Data
Compound Ion Channel Reported IC₅₀ Reference
This compound CaV1.2 (L-type)~1.6 - 4 µM (estimated)Inferred from [1][7]
Norverapamil (racemic) hERG3.8 µM[7]
Verapamil (racemic)CaV1.2 (L-type)8.15 µM[1]
Verapamil (racemic)hERG~180-225 nM (at 37°C)[2][4][8]
Verapamil (racemic)hERG3.8 µM[7]

Note: The discrepancy in reported hERG IC₅₀ values for Verapamil highlights the sensitivity of this measurement to experimental conditions such as temperature. [2][4]

Analysis of Voltage-Dependence

For CaV1.2, construct current-voltage (I-V) relationship curves by plotting the peak current amplitude against the test potential, both in the absence and presence of this compound. A shift in the I-V curve can indicate a voltage-dependent block.

Troubleshooting Common Issues

Problem Possible Cause Solution
Unstable Gigaseal Dirty pipette or cell membrane.Use fresh, filtered solutions. Ensure the cell culture is healthy.
Loss of Whole-Cell Configuration Excessive suction during rupture.Apply brief, gentle suction pulses.
"Rundown" of CaV1.2 Current Washout of essential intracellular components.Include ATP and GTP in the internal solution. Record baseline and drug effects in a timely manner.
High Electrical Noise Improper grounding or environmental interference.Ensure proper grounding of all equipment. Use a Faraday cage.
No hERG tail current Poor cell health or low channel expression.Use a validated cell line and ensure optimal culture conditions.

Conclusion and Scientific Implications

This application note provides a robust framework for the detailed electrophysiological characterization of this compound. By meticulously applying these protocols, researchers can obtain high-quality data on the on-target potency and off-target liability of this important cardiovascular drug metabolite. A quantitative comparison of the IC₅₀ values for CaV1.2 and hERG channels is fundamental for assessing the therapeutic index and proarrhythmic risk of this compound. Such data are indispensable for informed decision-making in drug development and for advancing our understanding of ion channel pharmacology.

References

  • Waldegger, S., et al. (1999). Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes. Cellular Physiology and Biochemistry, 9(2), 81-89. Available at: [Link]

  • Trudeau, M. C., et al. (2023). Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv. Available at: [Link]

  • Chen, H., et al. (2013). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Experimental and Clinical Cardiology, 18(2), e91-e96. Available at: [Link]

  • Valenzuela, C., et al. (2014). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS ONE, 9(5), e97775. Available at: [Link]

  • Creative Bioarray. (n.d.). Screening of Cardiac Ion Channels. Retrieved from [Link]

  • B'SYS. (n.d.). HEK-293 CaV1.2 Cell Line. Available at: [Link]

  • Wikipedia. (n.d.). Norverapamil. Retrieved from [Link]

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(3), 246-253. Available at: [Link]

  • Valenzuela, R., et al. (2018). Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. Pflügers Archiv - European Journal of Physiology, 470(11), 1597-1609. Available at: [Link]

  • Johnson, E. C., et al. (2017). Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells. Scientific Reports, 7(1), 15694. Available at: [Link]

  • Murad, A., et al. (1985). Electrophysiologic effects of verapamil metabolites in the isolated heart. Journal of Cardiovascular Pharmacology, 7(1), 47-52. Available at: [Link]

  • Trudeau, M. C., et al. (2024). Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA initiative. Vascular Pharmacology, 154, 107562. Available at: [Link]

  • Waldegger, S., et al. (1999). Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. Pflügers Archiv - European Journal of Physiology, 437(2), 291-297. Available at: [Link]

  • Duan, J. J., et al. (2007). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. Acta Pharmacologica Sinica, 28(7), 959-967. Available at: [Link]

  • Zhang, S., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research, 84(9), 989-998. Available at: [Link]

  • Waldegger, S., et al. (2015). Concentration-dependent blockade of HERG channels by (B) verapamil. ResearchGate. Available at: [Link]

  • LITFL. (2019). Calcium Channel Blockers - Part One. Retrieved from [Link]

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(S)-Norverapamil as a Pharmacological Tool for the Investigation of P-glycoprotein Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for utilizing (S)-Norverapamil, a potent P-glycoprotein (P-gp) inhibitor, to study and overcome multidrug resistance (MDR) in preclinical research.

Introduction: The Challenge of Multidrug Resistance

A primary obstacle to successful cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally unrelated anticancer drugs.[1][2][3] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps.[1][4] P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is one of the most extensively studied of these transporters.[1][2][4] By actively pumping chemotherapeutic agents out of the cell, P-gp reduces the intracellular drug concentration below the cytotoxic threshold, rendering the therapy ineffective.[2][4]

This compound, the primary N-demethylated metabolite of Verapamil, has emerged as a valuable research tool for probing the function of P-gp.[5][6][7][8] While its parent compound, Verapamil, is a well-known first-generation P-gp inhibitor, its clinical utility is limited by its cardiovascular effects as a calcium channel blocker.[9] this compound also potently inhibits P-gp, offering a means to reverse P-gp-mediated resistance in vitro and to investigate the specific contribution of this transporter to the MDR phenotype.[5][6][10]

Mechanism of Action: Inhibiting the P-gp Efflux Pump

P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to drive the efflux of its substrates.[11] The process involves the binding of a substrate drug and ATP to the nucleotide-binding domains (NBDs), triggering a series of conformational changes that result in the translocation of the drug across the cell membrane.[1][11]

This compound functions as a potent inhibitor of P-gp.[5][12] Current evidence suggests that it acts via a non-competitive inhibition mechanism.[7][13] This implies that this compound binds to an allosteric site on P-gp, distinct from the site where chemotherapeutic drugs bind. This binding event is thought to impede the conformational changes necessary for substrate transport, effectively locking the pump in an inactive state without directly competing with the cytotoxic drug for its binding site.[7][13] Furthermore, some studies suggest that Verapamil and its metabolites may also downregulate the expression of the MDR1 gene, which could contribute to a longer-term reversal of the resistant phenotype.[7][14][15]

cluster_0 P-gp Mediated Drug Efflux cluster_1 This compound Inhibition drug_out Chemotherapeutic Drug (Outside Cell) drug_in Chemotherapeutic Drug (Inside Cell) drug_out->drug_in Passive Diffusion pgp P-glycoprotein (P-gp) drug_in->pgp 1. Drug Binding pgp->drug_out 3. Drug Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp 2. ATP Hydrolysis norverapamil This compound pgp_inhibited P-gp (Inhibited State) norverapamil->pgp_inhibited Binds to Allosteric Site drug_accumulates Drug Accumulation & Cell Death pgp_inhibited->drug_accumulates Leads to drug_in_inhibited Chemotherapeutic Drug (Inside Cell) drug_in_inhibited->pgp_inhibited Efflux Blocked cluster_treatments Treatment Groups start Seed MDR and Parental Cells in 96-well Plates group1 Group 1: Chemotherapeutic Drug (Serial Dilutions) start->group1 group2 Group 2: Chemotherapeutic Drug + Fixed, Non-toxic this compound start->group2 incubate Incubate for 48-72 hours group1->incubate group2->incubate add_mtt Add MTT Reagent (e.g., 0.5 mg/mL final conc.) incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_mtt->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 Values and Reversal Fold (RF) read->analyze

Figure 2. Workflow for the MTT-based Chemosensitization Assay.

Materials:

  • MDR cell line (e.g., MCF-7/ADR, K562/DOX) and its parental sensitive cell line

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

  • MTT solution (e.g., 5 mg/mL in PBS, filter-sterilized) * Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Determine Non-Toxic Concentration of this compound: First, perform a standard MTT assay with this compound alone on the MDR cells to determine the highest concentration that does not significantly affect cell viability (e.g., >90% viability). This concentration will be used for the combination treatment.

  • Cell Seeding: Seed the parental and MDR cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight. [16]3. Compound Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent at 2x the final desired concentration.

    • Prepare a 2x solution of the non-toxic concentration of this compound determined in Step 1.

    • For the "Drug Alone" plates: Add 100 µL of the 2x chemotherapeutic agent dilutions.

    • For the "Combination" plates: Add 50 µL of the 2x this compound solution and 50 µL of a 4x serial dilution of the chemotherapeutic agent.

    • Include appropriate controls: cells with this compound alone, cells with no treatment (vehicle control), and medium-only blanks.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. [17]5. MTT Addition: Carefully remove 100 µL of medium from each well and add 20 µL of MTT stock solution (5 mg/mL). Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [18][16]6. Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. [17]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [16] Data Analysis:

  • Calculate cell viability (%) for each concentration relative to the untreated control.

  • Plot cell viability versus drug concentration and determine the IC50 value for each condition using non-linear regression.

  • Calculate the Reversal Fold (RF) to quantify the degree of chemosensitization:

    • RF = (IC50 of drug alone in MDR cells) / (IC50 of drug in combination with this compound in MDR cells)

    • A higher RF value indicates a more potent reversal of multidrug resistance. [17]

Protocol 2: P-gp Functional Assay using Calcein-AM

Objective: To directly measure the inhibition of P-gp efflux activity by this compound.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent, membrane-impermeable molecule, calcein. [19][20]Calcein-AM is a substrate for P-gp and is actively pumped out of MDR cells before it can be hydrolyzed. [19][21]P-gp inhibition by this compound blocks this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence intensity, which can be measured by a fluorescence plate reader or flow cytometer. [20][22]

start Seed P-gp Overexpressing Cells in Black, Clear-Bottom 96-well Plates wash Wash Cells with Assay Buffer (e.g., PBS or HBSS) start->wash preincubate Pre-incubate with this compound (Various Concentrations) for 30-60 min wash->preincubate load_dye Add Calcein-AM Substrate (e.g., 1 µM final conc.) preincubate->load_dye incubate_dye Incubate for 30-60 min at 37°C (Protected from light) load_dye->incubate_dye wash_final Wash Cells to Remove Extracellular Dye incubate_dye->wash_final read Measure Intracellular Fluorescence (Ex: 485 nm, Em: 535 nm) wash_final->read analyze Plot Fluorescence vs. Concentration and Calculate EC50/IC50 read->analyze

Figure 3. Workflow for the Calcein-AM P-gp Functional Assay.

Materials:

  • P-gp overexpressing cell line (e.g., K562/MDR, MES-SA/Dx5)

  • Calcein-AM

  • This compound

  • Verapamil or another known P-gp inhibitor (as a positive control)

  • Assay buffer (e.g., PBS or HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density that forms a confluent monolayer overnight (e.g., 50,000 cells/well). [23]2. Inhibitor Pre-incubation:

    • The next day, carefully remove the culture medium.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of assay buffer containing various concentrations of this compound, the positive control (e.g., Verapamil), or a vehicle control.

    • Pre-incubate the plate for 30-60 minutes at 37°C. [17]This step allows the inhibitor to enter the cells and interact with P-gp.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of approximately 1 µM. [23]4. Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. [22]5. Washing: Remove the incubation solution and wash the cells 2-3 times with ice-cold assay buffer to remove extracellular dye and stop the efflux process.

  • Fluorescence Measurement: Add 100 µL of assay buffer to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [22] Data Analysis:

  • Subtract the background fluorescence from medium-only wells.

  • Normalize the fluorescence signal of treated wells to the vehicle control (set to 100% inhibition or 0% activity).

  • Plot the increase in fluorescence intensity against the concentration of this compound.

  • Calculate the EC50 (half-maximal effective concentration) from the dose-response curve to determine the potency of this compound as a P-gp inhibitor.

References

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. (n.d.). Frontiers in Oncology. [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (2023). International Journal of Oncology. [Link]

  • P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. [Link]

  • P glycoprotein and the mechanism of multidrug resistance. (2002). Orvosi Hetilap. [Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. (2002). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 2.5. P-gp mediated efflux assays. (n.d.). Bio-protocol. [Link]

  • Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. (2014). The Journal of Infectious Diseases. [Link]

  • Calcein assay: A high-throughput method to assess P-gp inhibition. (n.d.). ResearchGate. [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). Pharmaceutics. [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). Molecules. [Link]

  • Calcein assay: a high-throughput method to assess P-gp inhibition. (2011). Journal of Pharmaceutical Sciences. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. (n.d.). ResearchGate. [Link]

  • Reversal of multidrug resistance by verapamil analogues. (1995). British Journal of Cancer. [Link]

  • MTT assay was done to determine the extent of induction of multidrug... (n.d.). ResearchGate. [Link]

  • Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs. (2014). The Journal of Infectious Diseases. [Link]

  • Synergistic activity of verapamil with antimicrobial agents against MDR S. aureus isolates. (n.d.). Ain Shams University. [Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. (n.d.). ClinPGx. [Link]

  • Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? (1995). Neoplasma. [Link]

  • [Pharmacological control of P-glycoprotein expression]. (1995). Bulletin du Cancer. [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). MDPI. [Link]

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. (1993). Blood. [Link]

  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. (2015). The Journal of Biological Chemistry. [Link]

  • Reversal of Multidrug Resistance by Transferrin-Conjugated Liposomes Co-encapsulating Doxorubicin and Verapamil. (2007). Pharmaceutical Research. [Link]

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Application Notes & Protocols: A Guide to the Experimental Design of (S)-Norverapamil Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of (S)-Norverapamil in Drug-Drug Interactions

This compound is the primary and pharmacologically active N-demethylated metabolite of verapamil, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Following oral administration, verapamil undergoes extensive first-pass metabolism, with plasma concentrations of norverapamil potentially reaching or exceeding those of the parent drug.[3][4] Importantly, norverapamil retains approximately 20% of the cardiovascular activity of verapamil, contributing significantly to its overall therapeutic and toxicological profile.[5] This substantial systemic exposure and intrinsic pharmacological activity underscore the regulatory expectation and scientific necessity of characterizing its potential for drug-drug interactions (DDIs).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA), mandate a thorough evaluation of the DDI potential of major active metabolites.[6][7][8] These investigations are critical for preventing adverse drug events that can arise from unforeseen alterations in drug exposure. This compound, like its parent compound, is a known inhibitor and substrate of key drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[3][9][10] Consequently, co-administration with other drugs that are substrates, inhibitors, or inducers of these pathways can lead to clinically significant DDIs, manifesting as either reduced efficacy or increased toxicity.

This guide provides a comprehensive framework for designing and executing robust in vitro DDI studies for this compound. It is structured to provide not just the protocols, but the scientific rationale behind the experimental choices, ensuring that the data generated is both high-quality and suitable for regulatory submission.

Metabolic Pathway and Rationale for DDI Investigation

The primary metabolic pathway from Verapamil to Norverapamil is N-demethylation, a reaction predominantly catalyzed by CYP3A4, with contributions from CYP3A5 and CYP2C8.[11] Both enantiomers of verapamil and norverapamil are further metabolized by these same enzymes. This creates a complex interplay where the parent drug and its metabolite can influence each other's clearance and the clearance of co-administered drugs. Furthermore, both verapamil and norverapamil are mechanism-based inactivators of CYP3A4, meaning they can irreversibly inhibit the enzyme, leading to potentially prolonged and significant DDIs.[3][9][12]

Diagram: Verapamil Metabolism and DDI Potential

G cluster_metabolism Metabolic Pathway cluster_ddi Drug-Drug Interaction Potential Verapamil Verapamil S_Norverapamil This compound Verapamil->S_Norverapamil CYP3A4/5, CYP2C8 (N-demethylation) CYP3A4 CYP3A4 S_Norverapamil->CYP3A4 Substrate & Mechanism-Based Inactivator P_gp P-glycoprotein (P-gp) S_Norverapamil->P_gp Substrate & Inhibitor Other_Drugs Co-administered Drugs CYP3A4->Other_Drugs Metabolism P_gp->Other_Drugs Transport caption Metabolism of Verapamil to this compound and key DDI pathways.

Caption: Metabolism of Verapamil to this compound and key DDI pathways.

Part 1: Cytochrome P450 Interaction Studies

The cornerstone of evaluating metabolism-mediated DDIs for this compound is to characterize its interactions with CYP enzymes, particularly CYP3A4. The key questions to address are:

  • Is this compound an inhibitor of major CYP isoforms?

  • If so, what is the potency (IC₅₀) and mechanism of inhibition (e.g., reversible, time-dependent)?

Experimental Workflow: CYP Inhibition Assessment

A tiered approach is recommended to efficiently characterize the inhibitory potential of this compound.

Diagram: CYP Inhibition Experimental Workflow

G Start Start: this compound DDI Assessment Screen Step 1: Reversible Inhibition Screen (Single concentration, major CYPs) Start->Screen CheckInhibition Significant Inhibition Observed? Screen->CheckInhibition IC50 Step 2: IC50 Determination (Concentration-response for inhibited CYPs) CheckInhibition->IC50 Yes NoAction No Further Action for this CYP CheckInhibition->NoAction No TDI_Screen Step 3: Time-Dependent Inhibition (TDI) Screen (IC50 Shift Assay) IC50->TDI_Screen CheckTDI TDI Potential Identified? TDI_Screen->CheckTDI Kinact Step 4: Determine kinact and KI (Definitive MBI study) CheckTDI->Kinact Yes RiskAssessment Step 5: Clinical Risk Assessment (Use static or PBPK models) CheckTDI->RiskAssessment No Kinact->RiskAssessment

Caption: Tiered workflow for assessing CYP inhibition potential.

Protocol 1: Reversible CYP Inhibition - IC₅₀ Determination

This protocol determines the concentration of this compound required to inhibit 50% of the activity of a specific CYP enzyme. Human Liver Microsomes (HLMs) are the preferred test system as they contain a full complement of CYP enzymes.[13][14]

Materials:

  • This compound hydrochloride

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CYP-specific probe substrates and their known inhibitors (See Table 1)

  • Acetonitrile or Methanol (for reaction termination)

  • 96-well plates

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Stock Solutions: Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to create concentrated stock solutions. Prepare serial dilutions to achieve the final desired concentrations. The final solvent concentration in the incubation should be ≤ 0.5% to avoid affecting enzyme activity.[13]

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (typically 0.1-0.5 mg/mL protein), and varying concentrations of this compound or a control inhibitor. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to equilibrate with the microsomes.

  • Initiate Reaction: Add the CYP-specific probe substrate (at a concentration close to its Kₘ) and the NADPH regenerating system to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol, containing an internal standard for LC-MS/MS analysis.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Parameter Typical Value/Range Rationale/Reference
This compound Conc. Range 0.01 - 100 µM (8-point curve)To cover a wide range and accurately define the dose-response curve.[15]
HLM Protein Concentration 0.2 mg/mLBalances signal with minimizing non-specific binding.
Probe Substrate Conc. ~ Kₘ of the enzymeEnsures sensitivity to competitive inhibition.
Incubation Time 10-20 minutesMust be within the linear range of metabolite formation.
Final DMSO Concentration ≤ 0.5%High solvent concentrations can inhibit CYP activity.[13]

Table 1: Recommended CYP Probe Substrates and Control Inhibitors

CYP Isoform Probe Substrate Metabolite Measured Positive Control Inhibitor
CYP3A4/5 Midazolam1'-hydroxymidazolamKetoconazole
CYP2C8 AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2B6 BupropionHydroxybupropionSertraline
(Adapted from FDA Guidance and common industry practice)[15][16]
Protocol 2: Mechanism-Based CYP Inactivation (kinact / KI)

Given that norverapamil is a known mechanism-based inactivator (MBI) of CYP3A4, it is essential to determine the kinetic parameters of this inactivation: the maximal rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).[9][12] This involves a pre-incubation step with NADPH to allow for the formation of the reactive metabolite that inactivates the enzyme.

Procedure:

  • Primary Incubation (Inactivation Step):

    • Prepare incubation mixtures containing HLMs, phosphate buffer, and various concentrations of this compound (or positive control, e.g., verapamil).

    • Initiate the inactivation by adding the NADPH regenerating system. Incubate at 37°C.

    • At several time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw aliquots from this primary incubation.

  • Secondary Incubation (Activity Measurement Step):

    • Immediately dilute each aliquot into a secondary incubation mixture containing a high concentration of the probe substrate (e.g., Midazolam for CYP3A4, at >5x Kₘ) and additional NADPH. This dilution effectively stops further inactivation by the original inhibitor concentration.

    • Incubate for a short, fixed period (e.g., 5-10 minutes) to measure the remaining enzyme activity.

    • Terminate the reaction with cold solvent and analyze by LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the primary pre-incubation time. The slope of this line represents the observed inactivation rate (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit this data to the Michaelis-Menten equation to determine the k_inact (the V_max of the plot) and K_I (the K_m of the plot).[10][17]

Parameter Typical Value/Range Rationale/Reference
This compound Conc. Range 0 - 50 µM (6-8 concentrations)Should bracket the expected K_I value.
Primary Pre-incubation Time 0 - 30 minutesSufficient time to observe inactivation.
Dilution Factor ≥ 10-foldTo minimize further inactivation during the activity assay.
Probe Substrate Conc. > 5x KₘTo ensure the activity assay is not limited by substrate availability.

Published Kinetic Values for Norverapamil and CYP3A4

Compound k_inact (min⁻¹) K_I (µM) Reference
(+/-)-Norverapamil1.125.89[9][12]
S-Verapamil0.642.97[9][12]
R-Verapamil0.396.46[9][12]
These values, obtained with cDNA-expressed CYP3A4, serve as a benchmark for experiments using HLMs.

Part 2: Drug Transporter Interaction Studies

This compound's interaction with efflux (e.g., P-gp, BCRP) and uptake (e.g., OATP1B1, OATP1B3) transporters is another critical aspect of its DDI profile. These studies determine if this compound is a substrate or inhibitor of key transporters, which can affect its own disposition and that of other drugs.[7][18]

Protocol 3: Transporter Inhibition Assay (e.g., P-gp)

This assay determines if this compound can inhibit the transport of a known probe substrate. Cell lines overexpressing the transporter of interest are used. For efflux transporters like P-gp, a bi-directional transport assay using polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1) is the gold standard.

Materials:

  • Polarized cell monolayers (e.g., MDCK-MDR1 cells grown on Transwell® inserts)

  • This compound

  • Probe substrate (e.g., Digoxin for P-gp)

  • Known inhibitor (e.g., Verapamil or Zosuquidar for P-gp)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Cell Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the probe substrate to either the apical (A) or basolateral (B) chamber.

    • Add this compound at various concentrations (or a control inhibitor) to both chambers to maintain a consistent concentration.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, collect samples from the receiver chambers (B chamber for A-to-B transport; A chamber for B-to-A transport). Also, collect samples from the donor chambers to calculate mass balance.

  • Analysis: Quantify the amount of probe substrate in the samples using an appropriate analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) for both directions (A-to-B and B-to-A).

    • Calculate the efflux ratio (ER) = P_app (B-to-A) / P_app (A-to-B). An ER > 2 in the vehicle control indicates active efflux.

    • Determine the IC₅₀ of this compound by plotting the percent inhibition of the net efflux of the probe substrate against the this compound concentration.

Protocol 4: Transporter Substrate Assay

This assay determines if this compound is itself transported by a specific transporter.

Procedure:

  • Bi-directional Transport: Follow the same procedure as the inhibition assay (Protocol 3), but use radiolabeled or non-labeled this compound as the substrate.

  • Inhibition Confirmation: In a parallel experiment, measure the transport of this compound in the presence and absence of a known potent inhibitor of the transporter.

  • Data Analysis:

    • Calculate the efflux ratio for this compound. An ER > 2 suggests it is a substrate.

    • A significant reduction in the efflux ratio in the presence of the known inhibitor confirms that this compound is a substrate of that transporter.

Table 2: Key Transporters and Recommended Probe Substrates

Transporter Location Probe Substrate Inhibitor Reference
P-gp (ABCB1) Intestine, Liver, Kidney, BBBDigoxin, VinblastineVerapamil, Zosuquidar[19]
BCRP (ABCG2) Intestine, Liver, BBBEstrone-3-sulfate, PrazosinKo143[20]
OATP1B1 (SLCO1B1) Liver (uptake)Estradiol-17β-glucuronideRifampin, Cyclosporin A[8][20][21]
OATP1B3 (SLCO1B3) Liver (uptake)Cholecystokinin-8 (CCK-8)Rifampin, Cyclosporin A[8][22]
OCT2 (SLC22A2) Kidney (uptake)MetforminCimetidine[18]
MATE1 (SLC47A1) Kidney (efflux)MetforminPyrimethamine[18]
(BBB: Blood-Brain Barrier)

Part 3: Data Interpretation and Clinical Risk Assessment

The data generated from these in vitro studies are crucial for predicting the likelihood of clinically significant DDIs. Regulatory agencies provide decision trees and mathematical models to translate in vitro parameters (IC₅₀, K_I, k_inact) into clinical risk.[1][6][23]

Diagram: DDI Risk Assessment Decision Logic

G Start In Vitro DDI Data (IC50, KI, kinact) Model Apply Basic or Mechanistic Static Model (e.g., R-value calculation) Start->Model CheckThreshold Calculated Ratio > Regulatory Threshold? Model->CheckThreshold PBPK Consider Advanced Modeling (PBPK Simulation) CheckThreshold->PBPK Yes LowRisk Low Risk of Clinical DDI (Monitoring may suffice) CheckThreshold->LowRisk No ClinicalStudy Recommend Clinical DDI Study PBPK->ClinicalStudy

Caption: Simplified decision logic for DDI risk assessment.

For reversible inhibition, a basic model calculates the ratio of the maximum unbound inhibitor concentration ([I]) at the enzyme site to the inhibition constant (K_i or IC₅₀).

  • Hepatic Inhibition: R = 1 + ([I]_inlet,u / K_i)

  • Intestinal Inhibition: R = 1 + ([I]_gut / K_i)

For mechanism-based inactivation, more complex models incorporating k_inact and K_I are used.[9] If these calculations exceed regulatory thresholds (e.g., an R-value > 1.1 for reversible inhibition, or a predicted AUC ratio > 1.25 for MBI), a clinical DDI study is typically warranted.[23] Physiologically-based pharmacokinetic (PBPK) modeling is an increasingly utilized tool that integrates in vitro data with system-level physiological data to simulate DDIs and can provide more nuanced risk assessments.[3][24]

Conclusion

A thorough in vitro evaluation of this compound is not merely a regulatory requirement but a fundamental component of responsible drug development. Its significant systemic exposure and known interactions with major drug metabolism and transport pathways, particularly CYP3A4 and P-gp, necessitate a rigorous and systematic investigation. By employing the detailed protocols and structured workflow outlined in these application notes, researchers can generate high-quality, interpretable data. This enables a confident assessment of DDI risk, informs the design of necessary clinical studies, and ultimately contributes to the safe and effective use of verapamil and co-administered therapies in the patient population.

References

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  • Verapamil Disease Interactions. Drugs.com. [Link]

  • IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4. (2025). ResearchGate. [Link]

  • Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. (2022). Frontiers in Pharmacology. [Link]

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020). RAPS. [Link]

  • Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. (2022). National Institutes of Health (NIH). [Link]

  • How to Predict Drug-Drug Interactions Using In Vitro Data. (2025). Patsnap. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (2020). U.S. Food and Drug Administration (FDA). [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). National Institutes of Health (NIH). [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration (FDA). [Link]

  • IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4. (2011). PubMed. [Link]

  • Norverapamil. Wikipedia. [Link]

  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [Link]

  • Analysis of Clinical Drug-Drug Interaction Data To Predict Magnitudes of Uncharacterized Interactions between Antiretroviral Drugs and Comedications. (2018). National Institutes of Health (NIH). [Link]

  • Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. (2017). National Institutes of Health (NIH). [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. (2020). PubMed. [Link]

  • The interaction of verapamil and norverapamil with beta-adrenergic receptors. (1985). Circulation. [Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. (1999). National Institutes of Health (NIH). [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P4502C8 by Drugs in Vitro. (2005). ResearchGate. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3. (2018). National Institutes of Health (NIH). [Link]

  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. (2004). PubMed. [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. (2005). Current Drug Metabolism. [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). ResearchGate. [Link]

  • In-vitro CYP inhibition pooled. (2025). protocols.io. [Link]

  • Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17 -Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein. (2017). ResearchGate. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • CYP inhibition (HLM, package of 8 assays) IC50. Eurofins. [Link]

  • Mechanism-Based Inactivation of Human Cytochromes P450s: Experimental Characterization, Reactive Intermediates, and Clinical Implications. (2007). ACS Publications. [Link]

  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. (2004). ClinPGx. [Link]

  • Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. (2004). ResearchGate. [Link]

  • Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. (2025). ResearchGate. [Link]

  • Verapamil. Wikipedia. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • In vitro growth inhibition of human colonic tumor cells by Verapamil. (2003). National Institutes of Health (NIH). [Link]

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Application Note & Protocols: Cell Culture Models for Testing (S)-Norverapamil Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to In Vitro Efficacy Testing

Abstract

(S)-Norverapamil, the primary active metabolite of Verapamil, presents a compelling dual-action pharmacological profile as both a potent L-type calcium channel blocker and an inhibitor of P-glycoprotein (P-gp) function.[1][2][3] This duality makes it a significant candidate for therapeutic applications ranging from cardiovascular diseases to overcoming multidrug resistance (MDR) in oncology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro studies for evaluating the efficacy of this compound. We delve into the rationale behind selecting appropriate cell culture models, provide detailed, self-validating protocols for key functional assays, and offer insights into data interpretation.

Introduction: The Dual-Action Profile of this compound

Understanding the efficacy of a drug candidate requires assays that are mechanistically relevant. This compound is not a simple molecule; its therapeutic potential lies in its ability to modulate two distinct and critical cellular functions:

  • L-type Calcium Channel Blockade: These voltage-gated channels are crucial for regulating cellular processes in excitable cells. In cardiac and smooth muscle, their inhibition by this compound reduces calcium influx, leading to decreased myocardial contractility and vasodilation—effects central to treating hypertension and arrhythmias.[1][4]

  • P-glycoprotein (P-gp) Inhibition: P-gp (also known as MDR1 or ABCB1) is an ATP-dependent efflux pump that is a major cause of multidrug resistance in cancer cells.[5][6] By ejecting a wide range of chemotherapeutic agents, it renders treatments ineffective. This compound can inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[1][7]

This application note provides the foundational models and protocols to dissect and quantify these two primary activities in controlled, cell-based systems.

Core Mechanisms & Relevant Signaling Pathways

To test efficacy, one must first understand the target. The choice of every cell line, reagent, and protocol that follows is predicated on the mechanisms illustrated below.

L-Type Calcium Channel Blockade

This compound physically obstructs the L-type calcium channel, preventing the influx of extracellular Ca²⁺ into the cell. This directly impacts downstream signaling cascades that are dependent on calcium, such as muscle contraction and neurotransmitter release.

L_type_channel cluster_membrane Cell Membrane channel L-Type Ca²⁺ Channel ca_int Ca²⁺ (Intracellular) norverapamil This compound norverapamil->channel depolarization Membrane Depolarization depolarization->channel Opens ca_ext Ca²⁺ (Extracellular) ca_ext->channel Influx response Cellular Response (e.g., Muscle Contraction) ca_int->response Triggers

Caption: Mechanism of L-type calcium channel blockade by this compound.

P-glycoprotein (P-gp) Inhibition

In cancer cells overexpressing P-gp, chemotherapeutic drugs are actively pumped out, preventing them from reaching their intracellular targets. This compound acts as a competitive inhibitor of P-gp, occupying the pump and thereby allowing cytotoxic drugs to accumulate within the cell and exert their therapeutic effect.

Strategic Selection of Cell Culture Models

The validity of any efficacy study hinges on the selection of a physiologically relevant cell model. No single model is perfect; the choice must align with the specific question being asked—are you investigating cardiotoxicity, neuroactivity, or chemo-sensitization?

Therapeutic Area Recommended Models Key Features & Rationale Considerations
Cardiovascular iPSC-derived Cardiomyocytes (iPSC-CMs) Express functional L-type Ca²⁺ channels; human origin; recapitulate cardiac physiology and beat spontaneously. Ideal for functional and cardiotoxicity screening.[8][9]High cost; functional maturity can vary between batches.
3D Cardiac Organoids/Spheroids Offer more physiologically relevant cell-cell interactions and tissue-like architecture compared to 2D monolayers.[10][11][12]Complex culture requirements; may pose challenges for high-throughput screening.
Oncology (MDR) Caco-2 (Human Colon Adenocarcinoma) Express high levels of P-gp and form polarized monolayers, making them the "gold standard" for transport and inhibition assays.[13][14]Intestinal origin; may not represent all tumor types.
MDR1-transfected MDCK or LLC-PK1 cells Non-cancerous kidney epithelial cells engineered to overexpress human P-gp. Provides a clean system with low background transporter activity.[15][16]Non-human origin (canine/porcine); requires validation of transporter expression.
P-gp Overexpressing Cancer Lines (e.g., KB-V1, MES-SA/Dx5, A2780-Pac-Res) Paired cell lines (parental vs. resistant) allow for direct assessment of chemo-sensitization and P-gp-specific effects.[5][17][18]Resistance mechanisms can be complex and involve more than just P-gp.
Neuroscience iPSC-derived Neurons Human origin; can be differentiated from patient cells with specific channelopathies (e.g., epilepsy-related mutations) for personalized medicine studies.[19][20][21]Heterogeneous cultures (mix of neuronal subtypes and glia); require long differentiation protocols.
Primary Rodent Neuronal Cultures Well-established models for basic electrophysiology and initial screening of antiseizure medications.[22][23]Ethical considerations; species differences may not fully translate to humans.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the cytotoxicity and dual-action efficacy of this compound. Crucially, for all experiments, a vehicle control (e.g., 0.1% DMSO) must be included to account for any solvent effects.

Protocol 1: Baseline Cytotoxicity Assessment (MTT Assay)

Rationale: Before testing for efficacy, it is essential to determine the concentration range at which this compound is non-toxic or cytotoxic to the chosen cell model. This establishes the therapeutic window for subsequent functional assays. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.[24]

Materials:

  • Selected cell line (e.g., Caco-2, iPSC-CMs)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (or as required for adherence and recovery).

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting range is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound, vehicle control, and a "no-cell" blank control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot cell viability (%) against drug concentration. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Protocol 2: Functional Efficacy - L-Type Calcium Channel Blockade (Calcium Flux Assay)

Rationale: This assay directly measures the ability of this compound to block calcium influx. It uses a fluorescent indicator, such as Fluo-4 AM, which is cell-permeable and exhibits a large increase in fluorescence upon binding to free intracellular calcium.[25][]

Materials:

  • iPSC-CMs or another suitable cell line plated in a 96-well black-walled, clear-bottom plate

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl) solution (e.g., 50 mM) to induce membrane depolarization

  • This compound and a known L-type channel blocker as a positive control (e.g., Verapamil)

  • Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed cells and allow them to form a confluent monolayer. For iPSC-CMs, allow them to mature and begin beating synchronously.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash cells once with HBSS, and add 100 µL of loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of fresh HBSS to each well.

  • Compound Pre-incubation: Add this compound at various concentrations to the wells. Incubate for 15-30 minutes at room temperature. Include vehicle and positive controls.

  • Fluorescence Measurement: Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for ~30 seconds.

    • Inject a depolarizing stimulus (e.g., 20 µL of high-concentration KCl) to open the L-type calcium channels.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Analysis: The influx of calcium upon KCl stimulation will cause a sharp peak in fluorescence in the control wells. In wells treated with this compound, this peak will be blunted. Quantify the peak fluorescence intensity or the area under the curve. Plot the % inhibition of the calcium signal against the drug concentration to determine the IC₅₀ for channel blockade.

Protocol 3: Functional Efficacy - P-glycoprotein Inhibition (Bidirectional Transport Assay)

Rationale: This is the industry-standard method for identifying P-gp inhibitors.[13][15] It measures the flux of a known P-gp substrate (e.g., Digoxin) across a polarized Caco-2 cell monolayer in both directions: apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux). An inhibitor will decrease the B→A transport.

Pgp_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis s1 Seed Caco-2 cells on Transwell® inserts s2 Culture for 21 days to form a polarized monolayer s1->s2 s3 Measure TEER to confirm monolayer integrity s2->s3 e1 Pre-incubate monolayer with This compound or vehicle s3->e1 e2a Add P-gp substrate (e.g., Digoxin) to Apical (A) side e1->e2a e2b Add P-gp substrate (e.g., Digoxin) to Basolateral (B) side e1->e2b e3a Sample from Basolateral (B) side over time (A→B transport) e2a->e3a e3b Sample from Apical (A) side over time (B→A transport) e2b->e3b a1 Quantify substrate concentration (e.g., LC-MS/MS) e3a->a1 e3b->a1 a2 Calculate Apparent Permeability (Papp) for A→B and B→A a1->a2 a3 Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) a2->a3 a4 Determine IC₅₀ for ER reduction a3->a4

Sources

Troubleshooting & Optimization

Optimizing (S)-Norverapamil Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for the application of (S)-Norverapamil in in vitro assays. As a key active metabolite of Verapamil, this compound is a critical tool for studying drug transport and metabolism.[1] This guide, structured in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and troubleshooting strategies required to effectively optimize its concentration in your experiments.

Part 1: Foundational Knowledge & Initial Assay Design

This section addresses the fundamental properties of this compound and provides a strategic framework for designing your initial experiments.

Q1: What is this compound and what are its primary in vitro mechanisms of action?

This compound is the S-enantiomer of Norverapamil, a major metabolite of the calcium channel blocker Verapamil, formed through N-demethylation primarily by cytochrome P450 enzymes like CYP3A4.[2][3][4] While its parent compound, Verapamil, is known for its cardiovascular effects, this compound is predominantly utilized in research for its potent inhibitory effects on two key proteins involved in drug disposition:

  • P-glycoprotein (P-gp/ABCB1): It is a powerful inhibitor of this efflux transporter.[5][6] P-gp is notorious for conferring multidrug resistance (MDR) in cancer cells and affecting the absorption and distribution of many drugs. This compound inhibits P-gp via a non-competitive mechanism.[3][7]

  • Cytochrome P450 3A4 (CYP3A4): It acts as a mechanism-based inactivator of CYP3A4, the most abundant drug-metabolizing enzyme in the human liver.[3][8][9] This means it is converted by CYP3A4 into a reactive intermediate that irreversibly binds to and inactivates the enzyme in a time- and concentration-dependent manner.[4][8][9]

Studies have shown that the S-enantiomers of both verapamil and norverapamil have greater biological activity in certain contexts compared to their R-counterparts.[1][9]

Norverapamil_Mechanism cluster_0 Metabolic Pathway cluster_1 Inhibitory Targets S-Verapamil S-Verapamil CYP3A4_metabolism CYP3A4 (N-demethylation) S-Verapamil->CYP3A4_metabolism S-Norverapamil S-Norverapamil Pgp P-glycoprotein (P-gp) Efflux Pump S-Norverapamil->Pgp Potent Inhibition (Non-competitive) CYP3A4_inhibition CYP3A4 Enzyme S-Norverapamil->CYP3A4_inhibition Mechanism-Based Inactivation CYP3A4_metabolism->S-Norverapamil

Caption: Metabolic origin and primary molecular targets of this compound.

Q2: How do I select a starting concentration range for my assay?

Selecting the correct concentration range is crucial for generating a meaningful dose-response curve. The optimal range is centered around the compound's half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Strategy:

  • Consult Literature Values: Start by using known inhibitory values as a guide.

  • Use a Wide, Logarithmic Range: Test a broad range of concentrations spanning several orders of magnitude (e.g., 0.01 µM to 100 µM) to capture the full inhibitory curve, from no effect to maximal effect.

  • Center on the IC50/Ki: Once a preliminary range is established, perform a more detailed dose-response experiment with more points clustered around the estimated IC50.

The table below summarizes key quantitative data from in vitro studies, providing an evidence-based starting point for your experiments.

TargetParameterReported Value (µM)Cell System / ConditionsSource
P-glycoprotein (P-gp) IC50~0.3 µM P-gp-expressing cell monolayers (using digoxin as a substrate)[5]
CYP3A4 Ki (inactivation)~2.97 - 5.89 µM cDNA-expressed CYP3A4 (+b5) or human liver microsomes[8][9]
Beta-Adrenergic Receptors Ki~4.2 µM Lymphocyte beta2-receptor (potential off-target)[10]

Based on this data, a sensible starting range for a P-gp inhibition assay would be 0.01 µM to 10 µM, while a CYP3A4 inactivation study might begin with concentrations from 0.1 µM to 50 µM.

Concentration_Workflow A Step 1: Literature Review Gather known IC50/Ki values for the target. B Step 2: Initial Range-Finding Experiment Use a wide, 10-fold serial dilution (e.g., 100, 10, 1, 0.1, 0.01 µM). A->B C Step 3: Analyze Dose-Response Curve Identify the approximate range of inhibition. B->C D Is a clear sigmoidal curve observed? C->D E Step 4: Definitive Experiment Perform experiment with more concentrations (e.g., 2-fold dilutions) centered around the estimated IC50. D->E Yes F No clear inhibition observed. Troubleshoot: Check compound activity, assay sensitivity, or potential cytotoxicity. D->F No G Step 5: Calculate IC50 Determine precise inhibitory concentration. E->G

Caption: Workflow for determining the optimal experimental concentration range.

Part 2: Practical Troubleshooting Guide

This section provides solutions to common practical issues encountered during experiments with this compound.

Q3: My this compound won't dissolve properly. What should I do?

Poor solubility can lead to inaccurate concentrations and unreliable results. While Verapamil Hydrochloride is reported to be water-soluble, solubility can be pH-dependent, and the free base form of this compound may require an organic solvent.[11][12]

Recommended Protocol for Stock Solution Preparation:

  • Choose the Right Solvent: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Warm the solution gently (to no more than 37°C) and vortex thoroughly to ensure all material is dissolved.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6]

  • Control Final Solvent Concentration: When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%.[13] Always include a "vehicle control" (medium with the same final DMSO concentration but without this compound) in your experiments.

Q4: I'm observing unexpected cytotoxicity in my cell-based assay. How can I troubleshoot this?

At high concentrations, Verapamil and its metabolites can induce cytotoxicity, which can confound the interpretation of your results.[14][15] It is essential to distinguish between true target inhibition and cell death.

Troubleshooting Steps:

  • Run a Cytotoxicity Assay: Perform a parallel experiment to measure the cytotoxicity of this compound alone on your specific cell line. Use the same concentrations and incubation times as your main experiment. Common assays include MTT, XTT, or LDH release assays.

  • Determine the Cytotoxic Threshold: Identify the concentration at which this compound begins to cause a significant decrease in cell viability (e.g., >10-20%).

  • Adjust Experimental Window: Ensure the concentrations used in your primary assay are well below this cytotoxic threshold. If your IC50 for target inhibition is close to the cytotoxic concentration, consider reducing the assay incubation time.

Q5: My results are inconsistent or not reproducible. What are the common causes?

Variability in results can stem from several factors related to the compound's physicochemical properties and handling.

Troubleshooting_Flowchart Start Inconsistent / Irreproducible Results Q1 Is the stock solution clear? Are dilutions prepared fresh? Start->Q1 A1 Address Solubility & Stability: - Remake stock solution in DMSO. - Use fresh dilutions for each experiment. - Avoid multiple freeze-thaw cycles. Q1->A1 No Q2 Is non-specific binding a risk? (e.g., high protein media, plasticware) Q1->Q2 Yes End Re-run Experiment A1->End A2 Mitigate Non-Specific Binding: - Consider low-binding plates. - Include BSA in assay buffer (if compatible). - Pre-treat plates/tubes. Q2->A2 Yes Q3 Is the assay sensitive to pre-incubation time? (Relevant for CYP3A4 MBI) Q2->Q3 No A2->End A3 Optimize Incubation Time: - Verify pre-incubation step for MBI. - Ensure consistent timing across all wells and experiments. Q3->A3 Yes Q3->End No A3->End

Sources

Troubleshooting (S)-Norverapamil solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-Norverapamil. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common solubility issues encountered during experimental work. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to handle this compound effectively.

Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. What are the most critical factors to consider?

A1: Successful solubilization of this compound hinges on understanding its fundamental physicochemical properties. It is a weakly basic compound, and its solubility is critically dependent on the pH of the solvent. Most commercially available this compound is the hydrochloride (HCl) salt, which is more readily soluble in aqueous solutions than the free base form.

The most common source of solubility issues is attempting to dissolve it directly into a neutral or basic buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. In these conditions, the protonated, more soluble salt form converts to the less soluble free base, often causing precipitation or cloudiness.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding these parameters is essential for predicting the behavior of this compound in different experimental systems. The values below are for the free base unless otherwise noted.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₂₆H₃₆N₂O₄[1]Indicates a large, complex organic molecule.
Molecular Weight 440.6 g/mol (Free Base) 477.04 g/mol (HCl Salt)[1][2]Necessary for calculating molar concentrations.
Predicted pKa 9.79 ± 0.19[3]This value corresponds to the secondary amine group. As a base, the compound will be protonated and more soluble at pH values significantly below its pKa.
XLogP3 3.3[1]A positive LogP value indicates lipophilic (hydrophobic) character, suggesting limited intrinsic solubility in water.
Q3: How does pH specifically affect the solubility of this compound?

A3: The secondary amine group in this compound's structure has a pKa around 9.8.[3] This means that at a pH below this value, the amine group is predominantly protonated (R-NH₂⁺), forming a cation that is readily soluble in aqueous media. Conversely, at a pH above the pKa, it exists primarily as the neutral, un-ionized free base, which is significantly less water-soluble.[4][5]

This relationship is the key to troubleshooting. Dissolving the compound in a slightly acidic aqueous solution (e.g., water, which is often slightly acidic, or an acidic buffer) ensures the molecule remains in its charged, soluble form. When this acidic stock is then diluted into a final assay buffer (e.g., PBS at pH 7.2), the final concentration of the compound must remain below its solubility limit at that final pH to avoid precipitation.

pH_Solubility cluster_pH_Scale pH Scale cluster_Molecule Dominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 7) Protonated This compound-H⁺ (Cationic Form) Low_pH->Protonated Amine is Protonated (pH < pKa) High_pH High pH (e.g., > 8) Free_Base This compound (Neutral Free Base) High_pH->Free_Base Amine is Deprotonated (pH approaching/exceeding pKa) High_Sol High Solubility Protonated->High_Sol Low_Sol Low Solubility (Precipitation Risk) Free_Base->Low_Sol

Figure 1. Impact of pH on this compound Ionization and Solubility.
Q4: What are the recommended solvents and typical solubility limits for this compound?

A4: this compound is typically supplied as the hydrochloride salt, which has good solubility in water and various organic solvents. However, its solubility in physiological buffers is very low.

SolventReported Solubility (as HCl salt)Source(s)Notes
Water ≥ 50 mg/mL[6][7]The resulting solution will be slightly acidic. This is the recommended starting point for aqueous stocks.
DMSO ~10 - 31 mg/mL[6][7][8]A common solvent for creating high-concentration stock solutions for biological assays.
Ethanol ~10 mg/mL[7][8]Useful for certain formulations.
PBS (pH 7.2) ~0.25 - 0.3 mg/mL [7][8]This starkly low solubility is the primary cause of precipitation when diluting from stock solutions.

Expert Insight: The dramatic drop in solubility from water to PBS highlights the critical impact of pH. Always prepare your primary stock in water or DMSO, not directly in a neutral buffer.

Troubleshooting Workflows & Protocols
Q5: My solution turned cloudy after diluting my stock into my cell culture media. What should I do?

A5: This indicates that the concentration of this compound in the final medium has exceeded its solubility limit at the medium's pH (typically 7.2-7.4). The following workflow can help diagnose and solve the issue.

Troubleshooting_Workflow Start Cloudy solution observed after dilution Check_Final_Conc Is the final concentration of this compound above 0.25 mg/mL (~0.5 mM)? Start->Check_Final_Conc Check_Stock_Solvent Was the primary stock dissolved in a neutral buffer (e.g., PBS) instead of water/DMSO? Check_Final_Conc->Check_Stock_Solvent No High_Conc Precipitation is expected. Reduce final concentration. Check_Final_Conc->High_Conc Yes Wrong_Solvent Precipitation occurred in stock. Remake stock in Water or DMSO. Check_Stock_Solvent->Wrong_Solvent Yes Dilution_Method Review dilution technique. Was the stock added slowly while vortexing the buffer? Check_Stock_Solvent->Dilution_Method No Fast_Addition Localized high concentration caused precipitation. Improve mixing during dilution. Dilution_Method->Fast_Addition No Success Solution is clear. Proceed with experiment. Dilution_Method->Success Yes

Sources

Preventing (S)-Norverapamil degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Maximizing (S)-Norverapamil Stability in Experimental Buffers

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for preventing the degradation of this compound in common experimental buffers. As a senior application scientist, my goal is to explain not just the what, but the why behind these recommendations, ensuring the integrity and reproducibility of your experiments.

This compound, the primary active N-demethylated metabolite of Verapamil, is a crucial molecule in cardiovascular research, acting as an L-type calcium channel blocker.[1][2] Its stability in solution is paramount for generating reliable pharmacological data. This guide addresses the most common challenges researchers face and provides robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in my experimental buffer?

The stability of this compound, like its parent compound Verapamil, is primarily influenced by three factors: pH, light, and temperature. Verapamil is known to be susceptible to degradation in neutral and alkaline conditions and is also sensitive to light.[3][4][5] Therefore, improper buffer selection and handling are the most common causes of compound loss.

Q2: My experiment requires a physiological buffer at pH 7.4. Is this compound stable under these conditions?

This is a critical point of failure for many experiments. The parent compound, Verapamil hydrochloride, is most stable in an acidic pH range of 3.2 to 5.6 and may precipitate or degrade in solutions with a pH above 6.0.[3][6][7][8] While short-term experiments at pH 7.4 are often necessary, prolonged incubation will likely lead to significant compound loss. It is crucial to prepare solutions fresh for each experiment and minimize the time the compound spends in high-pH buffers.

Q3: How should I prepare and store my stock solutions of this compound?

Proper stock solution management is the first line of defense against degradation.

  • Solvent: For initial stock solutions, use a non-aqueous, high-purity solvent like DMSO.[9]

  • Aliquoting: Prepare multiple small aliquots from a single stock to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.

  • Storage Temperature: For long-term storage (months), store stock solutions at -20°C or -80°C.[2] For short-term storage (days to weeks), 2-4°C is acceptable.[9]

  • Light Protection: Always store solutions in amber-colored vials or tubes.[10][11] If using clear containers, wrap them thoroughly in aluminum foil.[12][13]

Q4: Is light exposure really a significant concern during routine lab work?

Yes, it is a critical and often underestimated factor. Verapamil is known to undergo photodegradation, a process where light energy catalyzes the breakdown of the molecule.[4][14] Even ambient laboratory light can contribute to sample degradation over time.[12][13] We strongly advise performing all dilutions and experimental preparations in a darkened area or under brown-colored light with a wavelength above 500 nm to minimize this risk.[12][13]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Problem: My assay results are showing high variability and a loss of compound activity over the course of a multi-hour experiment at 37°C and pH 7.4.
  • Probable Cause: This is a classic case of pH- and temperature-driven degradation. As discussed, this compound's stability is compromised at neutral pH, and elevated temperatures will accelerate this degradation process.

  • Causality Check: The instability arises because Verapamil and its analogs are basic compounds that are more stable as protonated salts in acidic conditions. At neutral or alkaline pH, the unprotonated form is more prevalent, which is more susceptible to precipitation and chemical degradation.[3][6]

  • Solutions & Mitigation Strategy:

    • Time-Course Stability Test: Before your main experiment, run a simple stability test. Prepare your complete experimental buffer with this compound, incubate it under your exact experimental conditions (pH 7.4, 37°C), and take samples at different time points (e.g., 0, 1, 2, 4, 6 hours). Quantify the remaining this compound concentration using HPLC to determine its half-life in your specific system.

    • Fresh Preparation: Always add the this compound to the buffer immediately before starting the experiment. Do not use buffer that has had the compound sitting in it for an extended period.

    • Control Wells/Tubes: For plate-based or other multi-sample assays, include "time-zero" and "time-final" control samples that contain only the compound in buffer. Analyzing these will tell you how much degradation occurred over the experiment's duration, allowing you to normalize your results.

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} ` Caption: Troubleshooting flowchart for this compound degradation.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Handling of this compound

This protocol covers the essential steps from receiving the solid compound to preparing ready-to-use solutions.

  • Initial Handling: Upon receiving solid this compound, protect it from light. Weigh the required amount in a low-light environment.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Add the appropriate volume of high-purity DMSO to your weighed solid in a sterile, amber-colored glass vial or a clear vial wrapped in foil.

    • Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into small-volume, light-protected (amber or foil-wrapped) microcentrifuge tubes. The aliquot volume should be suitable for a single experiment to avoid reusing a thawed aliquot.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for monthly use or -80°C for long-term storage (up to 6 months).[2]

  • Preparing Working Solutions:

    • On the day of the experiment, retrieve a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Perform serial dilutions in your experimental buffer immediately before use. Ensure rapid and thorough mixing to avoid precipitation.

Protocol 2: Validating Stability in Your Experimental Buffer

This self-validating workflow allows you to quantify the stability of this compound under your specific experimental conditions.

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} ` Caption: Experimental workflow for assessing this compound stability.

  • Objective: To determine the degradation rate of this compound in a specific aqueous buffer over a defined time and temperature.

  • Materials:

    • Your experimental buffer (e.g., PBS, HBSS, DMEM), pH pre-adjusted and verified.

    • This compound stock solution.

    • HPLC system with UV detector.

    • Quenching solution (e.g., Acetonitrile with 1% formic acid).

  • Methodology:

    • Step 1: Prepare a bulk solution of this compound in your experimental buffer at the final desired concentration.

    • Step 2: Immediately take the "Time 0" sample by transferring an aliquot (e.g., 100 µL) into a tube containing an equal volume of quenching solution. Mix and store at -20°C or colder.

    • Step 3: Place the bulk solution in your incubator (e.g., 37°C), ensuring it is protected from light.

    • Step 4: At subsequent time points (e.g., 1, 2, 4, 8 hours), repeat Step 2 to collect samples.

    • Step 5: Once all samples are collected, analyze them using a suitable HPLC-UV method. A reversed-phase C18 column with a mobile phase of methanol and water (or a suitable buffer) is a good starting point.[15][16] Detection is typically performed at wavelengths around 222 nm or 278 nm.[15][17]

    • Step 6: Quantify the peak area corresponding to this compound for each time point. Plot the percentage of compound remaining relative to Time 0 versus time. This will give you a clear visual representation of its stability.

Data Summary Tables

Table 1: Physicochemical Properties of Norverapamil

PropertyValueSource
Chemical Formula C₂₆H₃₆N₂O₄[1][18]
Molar Mass 440.58 g/mol [1][18]
Parent Compound pKa 8.92 (Verapamil)
Appearance Off-White Crystalline Solid[19]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
pH (Aqueous Buffer) 3.2 - 6.0Maximizes stability and prevents precipitation.[6][7]
Light Exposure Minimize; use amber vials or foil wrap.Prevents photodegradation.[4][10][12]
Stock Solution Storage -20°C (1 month) or -80°C (6+ months).Ensures long-term stability of concentrated stock.[2]
Working Solution Prepare fresh daily; use immediately.Minimizes degradation in less-than-ideal buffer conditions.
Freeze/Thaw Cycles Avoid; use single-use aliquots.Prevents degradation from repeated temperature changes.

By adhering to these guidelines, you can significantly improve the quality and reliability of your experimental data when working with this compound.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Wikipedia. Norverapamil. [Link]

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  • Tucker, G. T., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. [Link]

  • Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists. [Link]

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  • ResearchGate. (2017). What precautions must be taken while handling a light sensitive polydiacetylene material in lab?. [Link]

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  • Jawed, S., et al. (2017). FORMULATION AND EVALUATION OF VERAPAMIL LOADED HOLLOW MICROSPHERES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dadashzadeh, S., & Shishehbor, F. (2008). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Iranian Journal of Pharmaceutical Research. [Link]

  • Rui, J., et al. (1998). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Yao Xue Xue Bao. [Link]

  • ClinPGx. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. [Link]

  • Gergely, A., et al. (2000). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Journal of Liquid Chromatography & Related Technologies. [Link]

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Sources

Identifying and minimizing (S)-Norverapamil off-target effects

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Norverapamil Off-Target Effects

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide in-depth, practical advice to help you anticipate, identify, and minimize off-target effects in your experiments. By understanding the underlying mechanisms and employing robust validation strategies, you can ensure the integrity and reproducibility of your research.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary mechanism of action of this compound, and why is this important for off-target considerations?

This compound is the active N-demethylated metabolite of verapamil and functions primarily as an L-type calcium channel blocker.[1][2] This action is central to its therapeutic effects, which include vasodilation and reduced myocardial contractility.[1] Understanding this primary target is crucial because any observed cellular effects that cannot be attributed to the inhibition of L-type calcium channels may indicate off-target activity.

Q2: What are the most well-documented off-target effects of this compound and its parent compound, verapamil?

Beyond its intended activity on L-type calcium channels, this compound and verapamil are known to interact with several other proteins, which can lead to off-target effects. These include:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound is a potent mechanism-based inhibitor of CYP3A4, an enzyme critical for drug metabolism.[3][4][5] This can lead to significant drug-drug interactions.[3][4][5]

  • Inhibition of P-glycoprotein (P-gp/MDR1): Both verapamil and norverapamil are inhibitors of the P-glycoprotein efflux pump.[2][6] This can alter the intracellular concentration of other drugs and is a key consideration in multidrug resistance studies.[7][8][9]

  • Interaction with other Ion Channels: Verapamil has been shown to interact with other ion channels, such as hERG potassium channels, which is a critical consideration for cardiac safety assessments.[10]

  • Binding to Sigma-1 Receptors: Verapamil enantiomers have been reported to bind to sigma-1 receptors, which could contribute to a complex pharmacological profile.[11]

Q3: How can I proactively minimize off-target effects in my experimental design?

Minimizing off-target effects starts with a well-thought-out experimental design.[12] Consider the following strategies:

  • Dose-Response Studies: Always perform dose-response experiments to determine the minimal effective concentration for your desired on-target effect. Using the lowest possible concentration can help reduce the likelihood of engaging lower-affinity off-target proteins.

  • Use of Appropriate Controls: Include negative controls (vehicle-only) and positive controls (a well-characterized L-type calcium channel blocker) to help differentiate on-target from off-target effects.

  • Orthogonal Approaches: Whenever possible, use multiple methods to validate your findings. For example, if you observe a phenotypic change, try to rescue it with a different L-type calcium channel blocker or by genetically manipulating the target.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered when working with this compound.

Issue 1: Inconsistent or Unexpected Cellular Phenotypes

Symptom: You observe a cellular phenotype that is not consistent with the known function of L-type calcium channels.

Possible Cause: This is a strong indicator of an off-target effect. The observed phenotype could be due to the interaction of this compound with an unknown protein or pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Step-by-Step Guide:

  • Confirm Reproducibility: Repeat the experiment to ensure the phenotype is not an artifact.

  • Establish Dose-Dependency: Test a range of this compound concentrations to see if the effect is dose-dependent.

  • Use an Orthogonal Tool: Treat your cells with a structurally unrelated L-type calcium channel blocker. If the phenotype persists, it is more likely to be an on-target effect. If it disappears, an off-target effect of this compound is probable.

  • Proceed to Off-Target Identification: If an off-target effect is suspected, proceed with the assays described in the "Experimental Protocols" section below.

Experimental Protocols for Off-Target Identification

To systematically identify off-target effects, a tiered approach is recommended, starting with broader screening and moving to more specific validation assays.

Kinase Profiling

Rationale: Many small molecule drugs exhibit off-target activity against kinases due to the conserved nature of the ATP-binding pocket.[13][14] Kinase profiling is a crucial first step in identifying unintended interactions.[15]

Protocol: Biochemical Kinase Assay

This protocol outlines a general procedure for a biochemical kinase assay.[13] Service providers offer comprehensive panels covering a large portion of the human kinome.[14][15][16][17]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add this compound at various concentrations to the assay wells. Include a vehicle-only control and a known inhibitor as a positive control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence-based, fluorescence polarization) to measure kinase activity.[13]

  • Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value for any hits.

Data Interpretation:

Kinase This compound IC50 (µM) Interpretation
Kinase A> 100No significant inhibition
Kinase B5.2Potential off-target interaction
Kinase C0.8Strong potential off-target interaction
hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10] Therefore, assessing the effect of this compound on hERG is a critical safety assessment, as recommended by regulatory agencies like the FDA.[18][19][20]

Protocol: Automated Patch Clamp (e.g., QPatch)

This protocol is based on an automated electrophysiology system.[21]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK-293).[22]

  • Cell Preparation: Prepare a single-cell suspension for use in the automated patch clamp system.

  • Compound Application: Apply this compound at a range of concentrations to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[21]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[20][21]

  • Data Acquisition and Analysis: Measure the hERG tail current and calculate the percent inhibition at each compound concentration to determine the IC50 value.[21]

Cytotoxicity and Cell Viability Assays

Rationale: Off-target effects can lead to cellular toxicity.[23] It is important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[24]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[25]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Workflow for Assessing Cytotoxicity:

Caption: Workflow to differentiate cytotoxic and cytostatic effects.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]

  • Ramirez, C. N., Antczak, C., & Djaballah, H. (2010). A cellular viability assay to monitor drug toxicity. PubMed, 10(3), 291–300. [Link]

  • Wang, J. S., Wang, W., & Burchell, B. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(1), 117–123. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. [Link]

  • Wang, J. S., Wang, W., & Burchell, B. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. ClinPGx. [Link]

  • Wang, J. S., Wang, W., & Burchell, B. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. ResearchGate. [Link]

  • Leon, L. G., & Sikic, B. I. (1996). Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance. International Journal of Cancer, 66(4), 520–525. [Link]

  • Titus, S. A., et al. (2012). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 875, 235–245. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. [Link]

  • Tucker, G. T., et al. (2004). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 58(S1), 38-47. [Link]

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?[Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]

  • Asadi, M., et al. (2017). Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma. Hepatitis Monthly, 17(10), e58614. [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]

  • Titus, S. A., et al. (2012). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. [Link]

  • Wikipedia. (n.d.). Norverapamil. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Cyprotex. (n.d.). hERG Safety. [Link]

  • Liu, W., et al. (2012). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies, 1(1), 34-57. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • Ragab, G., & El-Gayar, A. M. (2005). Modulation by Verapamil of Doxorubicin Induced Expression of Multidrug Resistance Gene (MDR1/P-Glycoprotein) in Murine Tumour Cells. ResearchGate. [Link]

  • AZoNano. (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Y, M. A., et al. (2018). Effect of Verapamil on P-Glycoprotein Expression in Breast Carcinoma. Neliti. [Link]

  • European Medicines Agency. (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Ferreira, M., et al. (1997). Effects of steroids and verapamil on P-glycoprotein ATPase activity. Biochemical Pharmacology, 53(12), 1971-1980. [Link]

  • Gikalov, I., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. British Journal of Clinical Pharmacology, 40(1), 19-27. [Link]

  • Ubigene. (2025, August 17). Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]

  • Gross, A. S., et al. (1988). Stereoselective protein binding of verapamil enantiomers. Biochemical Pharmacology, 37(24), 4623-4627. [Link]

  • Wikipedia. (n.d.). Verapamil. [Link]

  • Pieper, J. A., et al. (1992). Influence of metabolites on protein binding of verapamil enantiomers. British Journal of Clinical Pharmacology, 34(6), 536-538. [Link]

  • Piatkowska, E., & Piatkowski, W. (2014). Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. ResearchGate. [Link]

  • Castillo, P. E., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Neuroscience, 13, 1071. [Link]

  • Gruber, A., et al. (1991). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. European Journal of Clinical Pharmacology, 40(5), 493-496. [Link]

Sources

Technical Support Center: Chiral Separation of (S)- and (R)-Norverapamil by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (S)- and (R)-Norverapamil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal resolution of Norverapamil enantiomers using High-Performance Liquid Chromatography (HPLC). As the primary active metabolite of Verapamil, the stereospecific analysis of Norverapamil is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2] This resource addresses common challenges and offers scientifically grounded solutions to enhance your chromatographic performance.

Understanding the Challenge: The Stereochemistry of Norverapamil

Norverapamil possesses a single chiral center, resulting in two enantiomers, (S)- and (R)-Norverapamil. These enantiomers exhibit identical physical and chemical properties in an achiral environment but can have significantly different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4] Therefore, their accurate separation and quantification are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) for drug safety and efficacy assessment.[4]

Norverapamil is a secondary amine with a basic pKa of approximately 8.92, making it amenable to manipulation by pH control in the mobile phase.[5] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₂₆H₃₆N₂O₄[6]
Molecular Weight 440.6 g/mol [6]
Basic pKa ~8.92[5]
logP ~3.3[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your method development and routine analysis.

Q1: I am not seeing any separation between the (S)- and (R)-Norverapamil peaks. What is the most likely cause?

A1: Lack of a Chiral Stationary Phase (CSP).

The fundamental requirement for separating enantiomers is a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in your HPLC column.[7] Standard achiral columns, such as C18 or C8, will not resolve enantiomers.

Troubleshooting Steps:

  • Verify Your Column: Ensure you are using a column specifically designed for chiral separations.

  • Select an Appropriate CSP: For Norverapamil, several types of CSPs have proven effective. The choice of CSP is the most critical factor in achieving chiral resolution.

    • Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability.[7] Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are excellent starting points.[8][9] They offer robust performance in both normal-phase and reversed-phase modes.

    • Protein-based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP), are also effective for separating basic compounds like Norverapamil.[8][10] The Chiral-AGP™ column is a common choice.

    • Macrocyclic Antibiotic CSPs: Teicoplanin-based CSPs can also offer unique selectivity for chiral amines.[8]

Q2: I have a chiral column, but the resolution is very poor (Rs < 1.0). How can I improve it?

A2: Poor resolution on a chiral column is typically due to a suboptimal mobile phase, incorrect temperature, or an inappropriate flow rate. The key is to systematically optimize these parameters to enhance the differential interaction between the enantiomers and the CSP.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.0) Start Poor Resolution Observed MP_Opt Optimize Mobile Phase Start->MP_Opt Temp_Opt Adjust Column Temperature MP_Opt->Temp_Opt If resolution still poor Success Resolution Achieved (Rs >= 1.5) MP_Opt->Success If successful Flow_Opt Modify Flow Rate Temp_Opt->Flow_Opt If resolution still poor Temp_Opt->Success If successful CSP_Change Consider a Different CSP Flow_Opt->CSP_Change If resolution still poor Flow_Opt->Success If successful

Caption: Systematic workflow for improving chiral resolution.

Detailed Optimization Strategies:

1. Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating retention and selectivity.[11][12]

  • Organic Modifier: The type and concentration of the organic modifier are critical.

    • In Normal Phase (NP) , common mobile phases consist of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting point for a polysaccharide CSP could be n-hexane:isopropanol (90:10, v/v).[8] Varying the alcohol percentage can significantly impact resolution.

    • In Reversed Phase (RP) , acetonitrile or methanol are common organic modifiers mixed with a buffered aqueous phase. A study using a Chiral-AGP column found that a high buffer pH favored enantioselectivity, while a high acetonitrile content decreased it.[10]

    • Polar Organic Mode (POM): This mode uses a polar organic solvent like acetonitrile with small amounts of additives. For example, a mobile phase of acetonitrile/methanol/trifluoroacetic acid (TFA)/triethylamine (TEA) has been used successfully.[13]

  • Additives (Acids and Bases): For a basic compound like Norverapamil, acidic and basic additives are crucial for controlling ionization and improving peak shape.

    • In NP: Add a small amount of a basic modifier like diethylamine (DEA) or TEA (e.g., 0.1%) to the mobile phase to prevent peak tailing caused by interaction with residual silanols on the silica support.

    • In RP: The pH of the aqueous portion of the mobile phase is critical. A higher pH (e.g., 6.5-7.0) can enhance enantioselectivity on protein-based columns like Chiral-AGP.[8][10] Use a suitable buffer like phosphate or acetate to maintain a stable pH.

2. Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

  • Lowering the temperature often increases resolution, as the enthalpic differences in the binding of the enantiomers to the CSP become more pronounced. However, this may also lead to broader peaks and higher backpressure.[14]

  • Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity.[10] It is recommended to screen temperatures between 15°C and 40°C.

3. Flow Rate: The flow rate influences the kinetics of mass transfer.

  • Lowering the flow rate generally provides more time for the enantiomers to interact with the CSP, which can lead to better resolution.[15] However, this will also increase the analysis time.

  • Start with a typical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then evaluate lower flow rates (e.g., 0.5-0.8 mL/min) to see if resolution improves.

Example Protocol for Method Development:

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Mode: Normal Phase Mobile Phase Screening:

  • n-Hexane:Isopropanol (90:10, v/v) + 0.1% DEA

  • n-Hexane:Isopropanol (80:20, v/v) + 0.1% DEA

  • n-Hexane:Ethanol (90:10, v/v) + 0.1% DEA Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 230 nm

Based on the initial results, further fine-tune the percentage of the alcohol modifier and evaluate the effect of temperature.

Q3: My peaks are tailing. What can I do to improve peak shape?

A3: Peak tailing in chiral chromatography is often caused by secondary interactions, column overloading, or mismatched solvent strength between the sample and the mobile phase.

G cluster_1 Troubleshooting Peak Tailing Tailing Peak Tailing Observed Additives Add Mobile Phase Modifiers Tailing->Additives Sample_Conc Reduce Sample Concentration Additives->Sample_Conc If tailing persists Good_Peak Symmetrical Peaks Additives->Good_Peak If successful Sample_Solvent Match Sample Solvent to Mobile Phase Sample_Conc->Sample_Solvent If tailing persists Sample_Conc->Good_Peak If successful Sample_Solvent->Good_Peak If successful

Caption: Decision tree for addressing peak tailing issues.

Corrective Actions:

  • Use Mobile Phase Additives: As Norverapamil is a basic compound, it can interact with acidic residual silanols on the silica surface of the CSP, leading to tailing.

    • NP Mode: Add a competing base like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.[12]

    • RP Mode: Ensure your mobile phase is adequately buffered at a pH that suppresses the ionization of silanols (typically pH > 4) and maintains a consistent charge state for Norverapamil.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[15][16]

    • Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload.

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Whenever possible, dissolve your sample in the initial mobile phase.[16] If this is not feasible due to solubility issues, use the weakest solvent possible that will dissolve your sample.

Q4: The retention times are drifting between injections. What is causing this instability?

A4: Drifting retention times are usually a sign of an unequilibrated column or changes in the mobile phase composition. Chiral separations can be very sensitive to minor changes in the system.[17]

Stabilization Checklist:

  • Column Equilibration: CSPs, especially in normal phase, can require long equilibration times. Ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.[17]

  • Mobile Phase Preparation:

    • Premix your mobile phase solvents to avoid variations from the HPLC pump's proportioning valves.[16]

    • Ensure your mobile phase is thoroughly degassed to prevent bubble formation.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention time shifts.[15]

  • "Memory Effects": Be aware of "memory effects" from previous analyses, especially if you use different additives.[17] Dedicate a column to a specific method or use a rigorous washing procedure between different methods.

Summary of Recommended Starting Conditions

The following table provides a consolidated overview of potential starting conditions for the chiral separation of Norverapamil based on literature precedents.

ParameterNormal Phase (NP)Reversed Phase (RP)
CSP Chiralpak® AD, Chiralcel® OD[8][9]Chiral-AGP™[8][10]
Mobile Phase n-Hexane / Isopropanol (or Ethanol)Acetonitrile / Phosphate Buffer
Typical Ratio 90:10 to 80:20 (v/v)10:90 to 20:80 (v/v)
Additive 0.1% Diethylamine (DEA)---
Buffer pH N/A6.5 - 7.0
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 20 - 30 °C20 - 30 °C

Note: These are starting points. Method optimization will be required for your specific application and instrumentation.

By systematically addressing the factors of stationary phase selection, mobile phase composition, temperature, and flow rate, you can overcome common challenges and achieve a robust and reliable chiral separation of (S)- and (R)-Norverapamil.

References

  • Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. Neoplasma, 46(4), 207-11. [Link]

  • Sandström, R., Lennemäs, H., Ohlén, K., & Karlsson, A. (1999). Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-9. [Link]

  • Saeed, A., Zende, H., & Khurram, M. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4933. [Link]

  • Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech Blog. [Link]

  • Al-Saeed, M., El-Tohamy, M., & Al-Otaibi, K. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3328. [Link]

  • Shah, D. A., Sahu, A., Singh, S., & Patel, D. P. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(3), 236-245. [Link]

  • National Center for Biotechnology Information (n.d.). Verapamil. PubChem Compound Summary for CID 2520. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Mangelings, D. (2014, February 27). Current Trends in Chiral Chromatography. LCGC International. [Link]

  • Mărginean, C., Sárbu, C., & Muntean, D. L. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Symmetry, 13(11), 2186. [Link]

  • Rui, J., Zhou, X., Lin, S., Yuan, Y., Xiang, B., & An, D. (1998). [Simultaneous determination of the enantiomers of verapamil and norverapamil in plasma by high performance capillary electrophoresis]. Yao Xue Xue Bao, 33(7), 517-22. [Link]

  • Ke, A. B., Nallani, S. C., & Zhao, P. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]

  • Al-Otaibi, K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 475. [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Norverapamil. [Link]

  • Pharma Wisdom. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Zhang, T., & Franco, P. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International, 23(11). [Link]

  • National Center for Biotechnology Information (n.d.). Norverapamil. PubChem Compound Summary for CID 104972. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Stabilizing (S)-Norverapamil Stock Solutions for Long-Term Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the handling and long-term storage of (S)-Norverapamil. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of your this compound stock solutions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.

Troubleshooting Guide: Diagnosing and Resolving Stock Solution Instability

Encountering issues with your this compound stock solution can compromise experimental results. This guide provides a logical workflow to identify and address common stability problems.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting the stability of your this compound stock solution.

G cluster_0 Observation & Initial Checks cluster_1 Problem Isolation & Resolution cluster_2 Verification start Instability Observed (e.g., precipitation, color change, inconsistent results) check_solubility Is the concentration too high for the chosen solvent? start->check_solubility check_storage Was the solution stored correctly? (temperature, light, container) start->check_storage check_solvent Is the solvent appropriate and of high purity? start->check_solvent solubility_issue Precipitation/Cloudiness check_solubility->solubility_issue Yes degradation_issue Discoloration/New Peaks in HPLC check_storage->degradation_issue Incorrect Storage inconsistent_results Inconsistent Potency check_storage->inconsistent_results Freeze-Thaw Cycles check_solvent->degradation_issue Inappropriate Solvent solubility_action Action: 1. Gently warm/sonicate. 2. Prepare a more dilute stock. 3. Re-evaluate solvent choice. solubility_issue->solubility_action degradation_action Action: 1. Prepare fresh solution. 2. Protect from light (amber vials). 3. Consider adding an antioxidant. 4. Adjust pH to be slightly acidic. degradation_issue->degradation_action consistency_action Action: 1. Aliquot stock to avoid freeze-thaw cycles. 2. Use a precise analytical balance. 3. Validate preparation method. inconsistent_results->consistency_action verify_solution Verify new stock solution integrity (e.g., HPLC, UV-Vis). solubility_action->verify_solution degradation_action->verify_solution consistency_action->verify_solution end_success Solution is Stable Proceed with Experiments verify_solution->end_success

Caption: Troubleshooting workflow for this compound stock solution instability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy. What should I do?

A1: Cloudiness or precipitation suggests that the compound's solubility limit has been exceeded under the current conditions. This compound hydrochloride is generally soluble in water, DMSO, and ethanol.[1] However, solubility can be affected by pH and temperature.

  • Immediate Action: Try gently warming the solution or sonicating it to redissolve the precipitate.

  • Long-Term Solution: Prepare a new, more dilute stock solution. It is always better to work with a slightly lower, fully solubilized concentration than to risk using a heterogeneous solution.

Q2: What are the primary degradation pathways for this compound in solution?

A2: As a secondary amine and an analog of verapamil, this compound is susceptible to several degradation pathways:

  • Oxidation: The amine functional group can be susceptible to oxidation.[2]

  • Hydrolysis: While less common for amines than esters, hydrolysis can occur, particularly under basic (alkaline) conditions.[2]

  • Photodegradation: Exposure to UV light can lead to the degradation of verapamil and, by extension, norverapamil.[1]

Q3: I'm observing unexpected peaks in my HPLC analysis of an older this compound stock. What could they be?

A3: These new peaks are likely degradation products. Forced degradation studies on the parent compound, verapamil, have shown it degrades under oxidative and basic hydrolytic conditions.[2] It is reasonable to assume a similar degradation profile for this compound. In biological systems, norverapamil is further metabolized by cytochrome P450 enzymes into other products.[1] To confirm if the new peaks are degradation products, a forced degradation study on a fresh standard can be performed.

Q4: How critical is the pH of my aqueous solution for this compound stability?

A4: The pH is very critical. For verapamil, the optimal pH range for stability in aqueous solutions is between 3.2 and 5.6.[3] Above a pH of 6, verapamil may precipitate.[4] Given the structural similarity, maintaining a slightly acidic pH for aqueous solutions of this compound is recommended to enhance stability and prevent precipitation. Verapamil HCl's solubility is significantly higher at a lower pH.[5]

Q5: What is the recommended solvent for long-term storage?

A5: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound for long-term storage.[6] When stored correctly, a stock solution in DMSO can be stable for several months.[6] For aqueous experiments, it's crucial to ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).[6]

Protocols for Preparing and Storing this compound Stock Solutions

Adherence to proper preparation and storage protocols is paramount for ensuring the long-term viability of your this compound stock solutions.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage.[6]Low temperatures slow down chemical degradation processes.
Solvent High-purity, anhydrous DMSO.DMSO is an excellent solvent for this compound and is suitable for long-term storage at low temperatures. Using an anhydrous grade minimizes water-related degradation.
Container Amber glass vials with tight-fitting caps.Protects against photodegradation and minimizes solvent evaporation.
Handling Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles which can introduce moisture and promote degradation.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution of this compound hydrochloride (MW: 477.04 g/mol ).

Materials:

  • This compound hydrochloride powder

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Sterile pipette tips and tubes

Procedure:

  • Preparation: Work in a clean, dry environment. Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh out 4.77 mg of this compound hydrochloride using a calibrated analytical balance.[7]

  • Dissolving: Transfer the weighed powder to a sterile amber glass vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.

  • Storage: Store the aliquots at -20°C or -80°C.[6]

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Storage start Equilibrate this compound to Room Temperature weigh Accurately Weigh 4.77 mg of this compound HCl start->weigh transfer Transfer to Amber Vial weigh->transfer add_solvent Add 1 mL of Anhydrous DMSO transfer->add_solvent dissolve Vortex/Sonicate Until Fully Dissolved add_solvent->dissolve inspect Visually Inspect for Undissolved Particles dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Advanced Stabilization Techniques

For applications requiring the utmost stability, particularly in aqueous solutions, consider the following advanced techniques.

Use of Antioxidants

The inclusion of antioxidants can mitigate oxidative degradation. Butylated hydroxytoluene (BHT) is a lipophilic antioxidant that can be used in organic stock solutions.[8] For aqueous working solutions, water-soluble antioxidants such as ascorbic acid may be considered.

Note: The compatibility and potential interference of any antioxidant with your specific experimental system must be validated.

pH Control

As previously mentioned, maintaining a slightly acidic pH (3.2-5.6) is beneficial for the stability of verapamil in aqueous solutions.[3] When preparing aqueous working solutions, use a buffer system within this pH range.

References

  • ResearchGate. Quantitation and Stability of Verapamil Hydrochloride using High-Performance Liquid Chromatography. Available at: [Link]

  • PubMed. Interactions Between Verapamil and Neutral and Acidic Liposomes: Effects of the Ionic Strength. Available at: [Link]

  • Brieflands. Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Available at: [Link]

  • National Institutes of Health. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools. Available at: [Link]

  • AAPS PharmSciTech. Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. Available at: [Link]

  • ASHP Publications. Verapamil Hydrochloride. Available at: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available at: [Link]

  • The Japanese Pharmacopoeia. Verapamil Hydrochloride. Available at: [Link]

  • PubChem. Verapamil. Available at: [Link]

  • ResearchGate. Will BHT slow down an epoxy reaction? Available at: [Link]

  • PubMed. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography. Available at: [Link]

  • YouTube. What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? Available at: [Link]

  • Blogs - News. Standard Solution Preparation: A Comprehensive Guide. Available at: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (S)-Norverapamil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (S)-Norverapamil. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the complexities of matrix effects in your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected compounds in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of this compound from biological samples like plasma or serum, these effects can manifest as either ion suppression or enhancement.[1] Ion suppression, the more common of the two, leads to a decreased analyte signal, while ion enhancement results in an increased signal.[3][4]

These effects are a major concern because they can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] For a drug metabolite like this compound, accurate quantification is critical for pharmacokinetic and pharmacodynamic studies. Undetected matrix effects can lead to erroneous data and incorrect interpretations of a drug's behavior in the body. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during the validation of bioanalytical methods.[5][6][7][8][9]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: The primary culprits behind matrix effects in biological matrices are phospholipids from cell membranes.[4][10] These molecules are notorious for co-extracting with analytes of interest during common sample preparation procedures like protein precipitation and can co-elute from the HPLC column, interfering with the ionization of this compound in the mass spectrometer's source.[10] Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A standard method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]

A qualitative assessment can be performed using the post-column infusion technique. Here, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[11]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated this compound.[12][13][14] A SIL-IS co-elutes with the analyte and experiences similar matrix effects.[14] By calculating the ratio of the analyte peak area to the IS peak area, variations in signal due to matrix effects can be compensated for, leading to more accurate and precise quantification.[4][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Poor peak shape can compromise resolution, integration, and ultimately, the accuracy of your results.[15]

Step-by-Step Troubleshooting:
  • Check for Column Contamination: A common cause of peak tailing is the accumulation of matrix components on the analytical column.[16]

    • Action: Reverse-flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[15][17]

  • Evaluate Sample Solvent Composition: Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[16][17]

    • Action: Reconstitute your final extract in a solvent that is as weak as or weaker than your starting mobile phase conditions.

  • Assess Mobile Phase pH: For basic compounds like this compound, the pH of the mobile phase can influence peak shape.

    • Action: Ensure your mobile phase is adequately buffered, typically with 5-10 mM of a suitable buffer, to maintain a consistent pH.[15] In some cases, adjusting the pH can improve peak shape and retention.[18]

  • Investigate for System Leaks or Dead Volume: Extraneous tubing length or improper fittings can introduce dead volume, leading to peak broadening.[17][19]

    • Action: Inspect all fittings for leaks and ensure tubing is cut cleanly and seated properly in the fittings. Use tubing with the smallest appropriate internal diameter.[19]

Issue 2: Low Sensitivity and/or High Variability in this compound Signal

This is a classic symptom of significant ion suppression due to matrix effects.

Step-by-Step Troubleshooting:
  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[4][11]

    • Action: Evaluate different sample preparation techniques. While protein precipitation (PPT) is simple, it often results in the least clean extracts.[20] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][20][21]

    Data Presentation: Comparison of Sample Preparation Techniques
Technique Principle Advantages Disadvantages Relevance for this compound
Protein Precipitation (PPT) Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile, methanol) or an acid.Simple, fast, and inexpensive.Results in a "dirty" extract with high levels of phospholipids and other endogenous components, often leading to significant matrix effects.[20]A quick screening method, but likely to require further optimization to minimize ion suppression. A study on verapamil and norverapamil in breast milk utilized methanol precipitation.[22]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their differential solubility.[23]Can provide a cleaner extract than PPT.[20]Can be labor-intensive, may have lower analyte recovery for more polar compounds, and uses larger volumes of organic solvents.[20]Several validated methods for verapamil and norverapamil have successfully used LLE.[12][13][21][24][25] The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form for efficient extraction.[4]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a stronger solvent.[23]Provides the cleanest extracts, effectively removing phospholipids and other interferences.[20][23] Can also be used to concentrate the sample.Requires method development to select the appropriate sorbent and optimize wash and elution steps. Can be more expensive than PPT or LLE.Highly effective for reducing matrix effects for this compound. Both generic and selective SPE methods have been developed for verapamil and its metabolites.[26][27][28][29][30]
Phospholipid Removal Plates/Cartridges These are specialized products that combine protein precipitation with the selective removal of phospholipids.[10][31][32]Simple and fast, similar to PPT, but provides a much cleaner extract with significantly reduced phospholipids.[31][32][33]Can be more costly than standard PPT.An excellent option for high-throughput analysis where matrix effects from phospholipids are a primary concern.[10][32][33]
  • Chromatographic Separation: If co-elution is the issue, improving the chromatographic separation can move the this compound peak away from the region of ion suppression.

    • Action:

      • Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering matrix components.[20]

      • Change the Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) that may provide better separation from phospholipids.

      • Employ Chiral Chromatography: For the specific analysis of the (S)-enantiomer, a chiral column is necessary. Several methods have been developed using Chiralcel OD-RH or Chiral-AGP columns for the separation of verapamil and norverapamil enantiomers.[12][13][18][34][35]

  • Use a Deuterated Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is crucial for compensating for signal variability.

    • Action: If you are not already using one, incorporate a deuterated analog of this compound (e.g., this compound-d6 or -d7) into your method.[12][13][36] This will help to correct for variations in both extraction recovery and matrix effects.[14]

Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add the deuterated internal standard. Acidify the sample by adding 500 µL of 2% phosphoric acid.[28] Vortex to mix.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[29]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[28]

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.[28]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualization & Formatting
Diagram 1: The Mechanism of Ion Suppression

IonSuppression cluster_source ESI Source cluster_ms Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters Detector Detector Analyte->Detector Ideal Analyte Ion Signal Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Competes for charge Droplet->Detector Analyte Ion (Suppressed Signal)

Caption: Mechanism of ion suppression in the ESI source.

Diagram 2: Workflow for Method Development to Minimize Matrix Effects

MethodDevelopment Start Start: Method Development SamplePrep Select Sample Preparation (PPT, LLE, SPE) Start->SamplePrep Chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) SamplePrep->Chromatography Detection MS/MS Parameter Optimization Chromatography->Detection AssessME Assess Matrix Effects (Post-Extraction Spike) Detection->AssessME AssessME->SamplePrep Matrix Effects > 15%? (Re-optimize) Validation Full Method Validation (per FDA/ICH Guidelines) AssessME->Validation Matrix Effects < 15%? (Proceed) End Routine Analysis Validation->End

Caption: A systematic workflow for developing a robust LC-MS/MS method.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021-11-02). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. [Link]

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. [Link]

  • Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS - PubMed. (2012-06-07). [Link]

  • A validated method for the determination of verapamil and norverapamil in human plasma. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. [Link]

  • HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection - Taylor & Francis Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29). [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separation Science. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal - Phenomenex. [Link]

  • HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection - Sci-Hub. [Link]

  • Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate - PubMed. [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015-07-09). [Link]

  • Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS | Journal of Chromatographic Science | Oxford Academic. (2012-06-07). [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012-07-01). [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018-01-31). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023-01-11). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]

  • Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Abnormal Peak Shapes - Shimadzu. [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS - Shimadzu (Europe). [Link]

  • HPLC method for determination of verapamil in human plasma after solid-phase extraction - CORE. [Link]

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  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. [Link]

  • Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma - PMC - NIH. [Link]

  • High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Simultaneous analysis of verapamil and norverapamil enantiomers in human plasma by high-performance liquid chromatography - PubMed. [Link]

  • Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase - PubMed. [Link]

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Technical Support Center: Interpreting Unexpected Results in (S)-Norverapamil Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing (S)-Norverapamil. This document is designed to serve as a primary resource for troubleshooting and interpreting unexpected outcomes in your experiments. As a key metabolite of Verapamil, this compound is a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a critical transporter in multidrug resistance and drug pharmacokinetics.[1][2][3] However, its experimental behavior can sometimes deviate from the expected, leading to questions about data integrity and interpretation.

This guide moves beyond simple procedural checklists to explain the "why" behind experimental phenomena. We will explore common issues in a question-and-answer format, grounded in the compound's mechanism of action and established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My calculated IC50 value for this compound is significantly higher (weaker inhibition) than reported in the literature. What could be the cause?

This is a common issue that can often be traced back to several experimental variables. Literature values for Norverapamil's P-gp inhibition IC50 typically fall in the low micromolar range (e.g., ~0.3 µM for digoxin transport)[2]. A substantially higher value suggests that the inhibitor is appearing less potent than it should.

Potential Causes & Troubleshooting Steps:

  • High P-gp Expression Levels in Your Cell Line: Cell lines can exhibit variable P-gp expression levels, which can change with passage number. Higher levels of the P-gp transporter require a higher concentration of an inhibitor to achieve 50% inhibition.

    • Troubleshooting Protocol:

      • Validate P-gp Expression: Regularly perform Western blotting or qPCR to quantify MDR1/ABCB1 expression in your cell line (e.g., Caco-2, MDCK-MDR1, MCF7R) and compare it to a low-passage, validated batch.

      • Use a Potent Positive Control: Always include a well-characterized P-gp inhibitor with a consistent IC50, such as Elacridar or Zosuquidar, in your assay.[4] If the IC50 for the control is also shifted higher, it strongly points to a cell-based issue.

  • Competition from Assay Substrate: The choice of fluorescent P-gp substrate can influence the apparent IC50. If you are using a substrate that has a very high affinity for P-gp, it may require a higher concentration of this compound to compete effectively.

    • Troubleshooting Protocol:

      • Review Substrate Choice: Common substrates include Rhodamine 123, Calcein-AM, and Digoxin.[2][4] If using a high-affinity substrate, consider reducing its concentration to the lowest detectable level to increase the assay's sensitivity to inhibitors.

      • Reference Substrate IC50: Compare your results to literature that uses the same substrate. For example, IC50 values determined using a Rhodamine 123 accumulation assay may differ from those determined via a Digoxin transport assay.[2][4]

  • Compound Stability and Metabolism: this compound itself can be a substrate for metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which may be active in certain cell lines (e.g., liver-derived or Caco-2).[1][5] If the compound is being metabolized during the assay, its effective concentration decreases.

    • Troubleshooting Protocol:

      • Reduce Incubation Time: Shorten the incubation period of your assay to the minimum time required to obtain a robust signal.

      • Consider CYP Inhibitors: As a diagnostic tool, you can co-incubate with a known pan-CYP inhibitor (that does not affect P-gp) to see if the IC50 of this compound shifts back to the expected range.

Data Summary: Expected vs. Unexpected IC50 Values

ParameterExpected Range (Literature)Potential Unexpected ResultPossible Cause
This compound IC50 0.1 - 2.0 µM> 10 µMHigh P-gp expression, substrate competition, compound metabolism.
Positive Control IC50 Consistent with literatureAlso shifted higherCell line issue (e.g., P-gp expression).
Question 2: I'm observing unexpected cytotoxicity in my cell line at concentrations where this compound should only be inhibiting P-gp. Is this an off-target effect?

Yes, this is likely an off-target effect. While this compound is primarily known as a P-gp inhibitor, it is a metabolite of Verapamil, a calcium channel blocker.[6] Therefore, it retains some activity against L-type calcium channels, and at higher concentrations, it can induce cytotoxicity.[6][7] Furthermore, the parent compound, Verapamil, has been shown to induce apoptosis in certain cell types by modulating other transporters like MRP1.[8]

Logical Workflow for Investigating Cytotoxicity

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Initial Diagnosis cluster_2 Phase 3: Interpretation & Action A Unexpected Cell Death in P-gp Inhibition Assay B Perform Cytotoxicity Assay (e.g., MTT, LDH) with This compound alone A->B Hypothesize cytotoxicity C Determine CC50 (50% Cytotoxic Concentration) B->C Quantify effect D Is CC50 close to experimental concentration? C->D Compare values E YES: Result is confounded by cytotoxicity. ACTION: Lower concentration. D->E F NO: Cytotoxicity is not the primary cause. ACTION: Investigate other 'off-target' mechanisms. D->F G Extracellular Extracellular Rhodamine 123 Intracellular Intracellular Rhodamine 123 Extracellular->Intracellular Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Extracellular ATP-dependent Efflux Intracellular->Pgp Binding Mitochondria Mitochondria (High ΔΨm) Intracellular->Mitochondria Sequestration (ΔΨm dependent) Norverapamil This compound Norverapamil->Pgp Inhibition

Caption: Dual fate of Rhodamine 123: P-gp efflux vs. mitochondrial sequestration.

References

  • Rhodamine 123 Accumulation Assay. Bio-protocol. Available from: [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. National Institutes of Health (NIH). Available from: [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. National Institutes of Health (NIH). Available from: [Link]

  • Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier. ScienceDirect. Available from: [Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. Available from: [Link]

  • Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. ResearchGate. Available from: [Link]

  • Cytotoxicity induced by racemic verapamil and its enantiomers. ResearchGate. Available from: [Link]

  • Tracing the substrate translocation mechanism in P-glycoprotein. eLife. Available from: [Link]

  • P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? PubMed Central. Available from: [Link]

  • Simultaneous binding mechanism of multiple substrates for multidrug resistance transporter P-glycoprotein. RSC Publishing. Available from: [Link]

  • Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs. PubMed. Available from: [Link]

  • Mechanics and Pharmacology of Substrate Selection and Transport by Eukaryotic ABC Exporters. PubMed Central. Available from: [Link]

  • Cytotoxicity induced by racemic verapamil and its enantiomers. ResearchGate. Available from: [Link]

  • P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available from: [Link]

  • Inhibition of macrophage- and neutrophil-mediated cytotoxicity by verapamil. PubMed. Available from: [Link]

  • In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. ResearchGate. Available from: [Link]

  • The Drug Transporter P-Glycoprotein and Its Impact on Ceramide Metabolism—An Unconventional Ally in Cancer Treatment. MDPI. Available from: [Link]

  • Norverapamil - Wikipedia. Wikipedia. Available from: [Link]

  • Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed. Available from: [Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PubMed Central. Available from: [Link]

  • A Fast and Simple Method For Measuring P-Glycoprotein (Pgp) Inhibition. Drug Discovery and Development. Available from: [Link]

  • Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs. PubMed. Available from: [Link]

  • Effects of simvastatin on the pharmacokinetics of verapamil and its main metabolite, norverapamil, in rats. PubMed. Available from: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of (S)-Norverapamil and (R)-Norverapamil Potency in L-type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular research and drug development, the stereochemical properties of pharmacologically active agents play a pivotal role in determining their efficacy and safety profiles. This guide provides an in-depth comparison of the potency of the enantiomers of Norverapamil, the primary active metabolite of Verapamil, in the context of L-type calcium channel blockade. While Verapamil is administered as a racemic mixture, its metabolism and therapeutic effects are significantly influenced by the distinct pharmacological activities of its stereoisomers and their metabolites.

The Principle of Stereoselectivity in Verapamil and its Metabolites

Verapamil, a phenylalkylamine calcium channel blocker, is a chiral molecule existing as (S)- and (R)-enantiomers. It is well-established that the (S)-enantiomer of Verapamil is a significantly more potent L-type calcium channel blocker than the (R)-enantiomer.[1][2][3] This stereoselectivity is a critical consideration in its clinical application. Verapamil undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation, to form Norverapamil, which also possesses pharmacological activity.[4][5] Notably, Norverapamil is believed to retain approximately 20% of the vasodilating activity of its parent compound, Verapamil.[4]

Crucially, the stereochemical orientation is preserved during this metabolic conversion, resulting in the formation of (S)-Norverapamil and (R)-Norverapamil. The available scientific literature strongly indicates that the principle of stereoselectivity extends to these metabolites, with the (S)-enantiomers of both Verapamil and Norverapamil exhibiting greater activity in their effects on cardiac and vascular smooth muscles.[5]

Potency Comparison: this compound vs. (R)-Norverapamil

To illustrate the magnitude of stereoselectivity in this class of compounds, we can examine the well-documented data for the parent enantiomers, (S)-Verapamil and (R)-Verapamil.

EnantiomerPotency Metric (IC50) for CardiodepressionApproximate Potency Ratio (S vs. R)Reference
(S)-Verapamil ~0.4 µM\multirow{2}{*}{~7.5-fold}[1]
(R)-Verapamil ~3 µM[1]

Table 1: Comparative potency of Verapamil enantiomers in inducing cardiodepression. The significantly lower IC50 value for (S)-Verapamil highlights its greater potency.

Furthermore, studies on the negative dromotropic effects (slowing of atrioventricular conduction) have shown (S)-Verapamil to be approximately 20 times more potent than (R)-Verapamil.[2] Given that Norverapamil shares the same fundamental mechanism of action, it is scientifically reasonable to infer a similar, albeit potentially less pronounced, stereoselective potency profile for its enantiomers.

Mechanism of Action: L-type Calcium Channel Blockade

Both (S)- and (R)-Norverapamil exert their pharmacological effects by blocking voltage-gated L-type calcium channels (Ca_v1.2). These channels are crucial for regulating calcium influx into cardiac and smooth muscle cells, which in turn governs muscle contraction and electrical signaling.

Mechanism of L-type Calcium Channel Blockade by Norverapamil cluster_membrane Cell Membrane L_type_Channel L-type Ca²⁺ Channel (Ca_v1.2) Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Allows Depolarization Membrane Depolarization Depolarization->L_type_Channel Opens Norverapamil This compound & (R)-Norverapamil Norverapamil->Blockade Contraction Muscle Contraction & AV Nodal Conduction Ca_Influx->Contraction Initiates Blockade->L_type_Channel Blocks

Caption: L-type calcium channel blockade by Norverapamil enantiomers.

The binding of Norverapamil to the α1 subunit of the L-type calcium channel inhibits the influx of calcium ions into the cell. This leads to a reduction in intracellular calcium concentration, resulting in vasodilation of arterial smooth muscle and a decrease in myocardial contractility and heart rate. The higher potency of this compound implies a greater affinity for the binding site on the L-type calcium channel compared to (R)-Norverapamil.

Experimental Protocols for Potency Determination

To quantitatively assess the potency of (S)- and (R)-Norverapamil, researchers can employ several well-established in vitro techniques. The following are detailed protocols for two primary methods: patch-clamp electrophysiology and a functional calcium influx assay.

Patch-Clamp Electrophysiology for Direct Channel Inhibition Measurement

This gold-standard technique allows for the direct measurement of ion channel activity and the effect of inhibitors.

Patch-Clamp Electrophysiology Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing Ca_v1.2) Harvest 2. Cell Harvesting & Plating Cell_Culture->Harvest Patch 3. Whole-Cell Patching (Micropipette Seal) Harvest->Patch Record_Baseline 4. Baseline Current Recording (Voltage-step protocol) Patch->Record_Baseline Apply_Compound 5. Application of (S)- or (R)-Norverapamil Record_Baseline->Apply_Compound Record_Inhibition 6. Recording of Inhibited Current Apply_Compound->Record_Inhibition Dose_Response 7. Dose-Response Curve Generation Record_Inhibition->Dose_Response IC50 8. IC50 Calculation Dose_Response->IC50

Caption: Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human α1C subunit of the L-type calcium channel (Ca_v1.2), along with β and α2δ subunits.

    • Maintain cells in appropriate culture medium supplemented with antibiotics for selection.

  • Cell Preparation:

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution containing: (in mM) 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to avoid calcium-dependent inactivation.

    • Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing: (in mM) 120 Cs-aspartate, 10 CsCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

    • Establish a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Hold the cell membrane potential at -80 mV.

    • Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).

    • Record baseline currents until a stable amplitude is achieved.

  • Compound Application:

    • Prepare stock solutions of this compound and (R)-Norverapamil in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

    • Perfuse the cells with increasing concentrations of each enantiomer, allowing the current inhibition to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the inhibited current to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value for each enantiomer.

Functional Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Calcium Influx Assay Workflow Cell_Plating 1. Plate Cells in Microplate Dye_Loading 2. Load with Calcium- Sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubate_Compound 3. Incubate with (S)- or (R)-Norverapamil Dye_Loading->Incubate_Compound Depolarize 4. Add Depolarizing Agent (e.g., high K⁺ solution) Incubate_Compound->Depolarize Measure_Fluorescence 5. Measure Fluorescence (Fluorescence Plate Reader) Depolarize->Measure_Fluorescence Analyze_Data 6. Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for a functional calcium influx assay.

Methodology:

  • Cell Preparation:

    • Plate cells expressing L-type calcium channels into a 96- or 384-well black-walled, clear-bottom microplate and culture to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells with the assay buffer.

    • Add assay buffer containing various concentrations of this compound or (R)-Norverapamil to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject a depolarizing solution (e.g., a high potassium chloride solution) to activate the voltage-gated calcium channels.

    • Immediately begin kinetic fluorescence readings to measure the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the increase in fluorescence over baseline for each well.

    • Normalize the response in the presence of the compound to the control response (no compound).

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to determine the IC50 value for each enantiomer.

Conclusion

The stereoselective potency of Norverapamil enantiomers is a critical factor in understanding the overall pharmacological profile of Verapamil. The available evidence consistently indicates that This compound is a more potent L-type calcium channel blocker than (R)-Norverapamil . While precise quantitative data for the norverapamil enantiomers remains to be fully elucidated in publicly available literature, the significant potency difference observed for the parent verapamil enantiomers underscores the importance of stereochemistry in the therapeutic action of this class of drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the potency of these and other calcium channel modulators, thereby contributing to the development of more effective and safer cardiovascular therapeutics.

References

  • Eichelbaum, M., Heitmann, B. (1990). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Canadian Journal of Physiology and Pharmacology, 68(3), 439-446.
  • Hanke, N., Türk, D., Selzer, D., Wiebe, S., Fernandez, É., Stopfer, P., Nock, V., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 556. [Link]

  • Ghanem, H., & Yasui, N. (1993). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of clinical pharmacology, 33(10), 972–980.
  • Echizen, H., Manz, M., & Eichelbaum, M. (1988). Stereoisomers of calcium antagonists discriminate between coronary vascular and myocardial sites. Naunyn-Schmiedeberg's archives of pharmacology, 337(3), 327–333.
  • Gruber, A., Peterson, C., & Reizenstein, P. (1988). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. International journal of cancer, 41(2), 224–226.
  • Vogel, S. M., & Sperelakis, N. (1981). Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Journal of pharmacology and experimental therapeutics, 218(2), 469–477.
  • DC Chemicals. Norverapamil | L-type Calcium Channel Blocker. [Link]

  • Bayer, R., Kalusche, D., Kaufmann, R., & Mannhold, R. (1987). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. Journal of molecular and cellular cardiology, 19(12), 1157–1168.
  • PubChem. Verapamil. [Link]

  • Mehvar, R., & Jamali, F. (1992). Enantioselective kinetics of verapamil and norverapamil in isolated perfused rat livers. Pharmaceutical research, 9(3), 347–351.
  • Eichelbaum, M., Mikus, G., & Vogelgesang, B. (1984). Stereoselective protein binding of verapamil enantiomers. British journal of clinical pharmacology, 17(4), 453–458.
  • Belz, G. G., & Walle, T. (2010). Comparative pharmacokinetics of verapamil and norverapamil in normal and ulcerative colitis rats after oral administration of low and high dose verapamil by UPLC-MS/MS.
  • Kim, K. S., Lee, J. H., Kim, J. S., Hahn, S. J., & Choi, B. H. (2009). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 13(1), 11–18.
  • Nawrath, H., & Wegener, J. W. (1994). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of molecular and cellular cardiology, 26(11), 1435–1446.
  • Lees-Miller, J. P., & Camm, A. J. (1998). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Molecular pharmacology, 54(2), 327–335.
  • Yokoshiki, H., & Sperelakis, N. (2003). Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2). Journal of cardiovascular pharmacology, 42(2), 161–168.
  • Walsh, R. A., Badke, F. R., & O'Rourke, R. A. (1981). Comparative effects of verapamil, diltiazem, and nifedipine on hemodynamics and left ventricular function during acute myocardial ischemia in dogs. American heart journal, 102(3 Pt 1), 341–350.
  • Hanke, N., Türk, D., Selzer, D., Wiebe, S., Fernandez, É., Stopfer, P., Nock, V., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed.
  • Kim, K. S., Lee, J. H., Kim, J. S., Hahn, S. J., & Choi, B. H. (2009). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands.
  • Lamas, J. A. (2018). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology, 9, 137.

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A Comparative Guide to P-glycoprotein Inhibition: (S)-Norverapamil vs. Verapamil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of multidrug resistance (MDR), the selection of an appropriate P-glycoprotein (P-gp) inhibitor is a critical decision. Verapamil, a well-established calcium channel blocker, has long been a benchmark for P-gp inhibition. However, its primary metabolite, Norverapamil, has emerged as a more potent alternative. This guide provides an in-depth, objective comparison of (S)-Norverapamil and Verapamil as P-gp inhibitors, supported by experimental data and methodological insights to inform your research.

The Gatekeeper of the Cell: Understanding P-glycoprotein

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide array of structurally diverse compounds out of cells.[1] This ATP-dependent process serves as a crucial defense mechanism, protecting cells from toxic xenobiotics.[1] However, in the context of pharmacology and oncology, P-gp overexpression is a major contributor to the failure of therapeutic interventions by reducing the intracellular concentration of drugs.[2] Therefore, the co-administration of a P-gp inhibitor can be a strategic approach to enhance the efficacy of drugs that are P-gp substrates.

Verapamil and this compound: A Tale of a Progenitor and Its Potent Metabolite

Verapamil, a first-generation P-gp inhibitor, is a racemic mixture of (R)- and (S)-enantiomers.[3] Its primary N-demethylated metabolite is Norverapamil, which also exists as (R)- and (S)-enantiomers.[4] While Verapamil's calcium channel blocking activity is stereoselective, with the (S)-isomer being more potent, its inhibition of P-gp is notably non-stereospecific.[5][6] This lack of stereoselectivity extends to its metabolite, Norverapamil, where both the (R)- and (S)-enantiomers exhibit similar P-gp inhibitory effects.[7]

Mechanism of Inhibition: A Non-Competitive Approach

Both Verapamil and Norverapamil inhibit P-gp through a non-competitive mechanism.[4][8] This indicates that they do not directly compete with P-gp substrates for the same binding site. Instead, they are thought to bind to a distinct allosteric site on the transporter, inducing conformational changes that impair its ability to hydrolyze ATP and efflux substrates.[8] Some studies also suggest that verapamil can down-regulate the expression of P-gp at the mRNA level, offering another layer to its inhibitory action.[9]

The following diagram illustrates the fundamental mechanism of P-gp-mediated drug efflux and its inhibition.

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space pgp P-glycoprotein (P-gp) Substrate Binding Site ATP Binding Site drug_out Drug pgp->drug_out 3. Conformational Change & Efflux adp ADP + Pi pgp:atp->adp 4. ATP Hydrolysis drug_in Drug drug_in->pgp:in 1. Drug Binding atp ATP atp->pgp:atp 2. ATP Binding inhibitor This compound / Verapamil inhibitor->pgp Inhibition (Non-competitive) start Start cell_seeding Seed P-gp overexpressing cells in a 96-well plate start->cell_seeding incubation Pre-incubate cells with varying concentrations of inhibitor (this compound or Verapamil) cell_seeding->incubation substrate_addition Add Calcein-AM to each well incubation->substrate_addition incubation_37c Incubate at 37°C substrate_addition->incubation_37c washing Wash cells with cold buffer to remove extracellular Calcein-AM incubation_37c->washing fluorescence_measurement Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) washing->fluorescence_measurement data_analysis Analyze data and calculate IC50 values fluorescence_measurement->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Detailed Experimental Protocol: Calcein-AM Assay

Materials:

  • P-gp overexpressing cell line (e.g., K562/ADR, MCF7/ADR)

  • Parental cell line (negative control)

  • Cell culture medium

  • This compound and Verapamil stock solutions

  • Calcein-AM stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Verapamil in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known potent P-gp inhibitor).

  • Inhibitor Incubation: Remove the culture medium from the wells and add the prepared inhibitor dilutions. Pre-incubate the plate for 30-60 minutes at 37°C.

  • Substrate Addition: Prepare a working solution of Calcein-AM in cell culture medium (final concentration typically 0.1-1 µM). Add the Calcein-AM solution to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence values to the vehicle control. Plot the normalized fluorescence against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Perspectives

The available evidence strongly indicates that Norverapamil is a more potent P-gp inhibitor than Verapamil. Crucially for the targeted use of its enantiomers, the inhibitory action of Norverapamil on P-gp is non-stereospecific, meaning this compound is expected to be as effective as (R)-Norverapamil and the racemic mixture. This makes this compound a compelling candidate for further investigation in overcoming multidrug resistance, particularly as it may offer a different pharmacological profile compared to its parent compound and racemic mixture. For researchers in drug development, the selection of this compound over Verapamil as a P-gp inhibitor in preclinical models could lead to more pronounced effects at lower concentrations. The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of these and other potential P-gp modulators.

References

  • Pauli-Magnus, C., von Richter, O., Burk, O., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382. [Link]

  • Hanke, N., Türk, D., Selzer, D., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 556. [Link]

  • Hanke, N., Türk, D., Selzer, D., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. National Institutes of Health. [Link]

  • Miller, D. S., Shusterman, D. J., & Miller, P. M. (2025). Verapamil metabolites: Potential P-glycoprotein-mediated multidrug resistance reversal agents. ResearchGate. [Link]

  • Kenny, B. A., Fraser, C. M., & Venter, J. C. (1989). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of Pharmacology and Experimental Therapeutics, 249(1), 32-40. [Link]

  • Gekeler, V., Wiemer, U., & Proksch, B. (1991). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 41(10), 1531-1536. [Link]

  • Wikipedia. (2024). P-glycoprotein. [Link]

  • Cairo, G., Baldini, N., & Scotlandi, K. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 57(5), 685-690. [Link]

  • OPTIVIA Biotechnology. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. [Link]

  • Gupta, A., & Zhang, Y. (2009). Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats. Cancer Chemotherapy and Pharmacology, 63(4), 721-729. [Link]

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A Comparative Guide to the Efficacy of (S)-Norverapamil and Other P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of (S)-Norverapamil's efficacy against other prominent P-glycoprotein (P-gp) inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in pharmacology, oncology, and pharmacokinetic studies. We will delve into the mechanistic underpinnings of P-gp inhibition, present comparative experimental data, and provide robust protocols for evaluating inhibitor potency in your own laboratory settings.

The Central Role of P-glycoprotein in Drug Disposition and Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] Encoded by the ABCB1 gene, its primary physiological role is protective, actively transporting a vast array of structurally diverse xenobiotics and toxins out of cells, thereby preventing their accumulation.[2][4][5]

This efflux activity is of profound clinical significance in several areas:

  • Multidrug Resistance (MDR) in Oncology: The overexpression of P-gp in cancer cells is a primary mechanism of resistance to chemotherapy.[1][6] By pumping anticancer drugs out of the tumor cell, P-gp reduces the intracellular concentration below the therapeutic threshold, rendering the treatment ineffective.[5][7]

  • Pharmacokinetics: P-gp is highly expressed in key pharmacokinetic barriers, including the intestinal epithelium, the blood-brain barrier, the kidney proximal tubules, and the liver.[5][8] Its activity in these tissues significantly impacts drug absorption, distribution, and elimination, directly influencing a drug's bioavailability and central nervous system penetration.[9]

The development of potent and specific P-gp inhibitors is therefore a crucial strategy to overcome MDR in cancer and to modulate the pharmacokinetics of drugs that are P-gp substrates.[1][6][10]

A Comparative Analysis of P-gp Inhibitor Efficacy

P-gp inhibitors are often categorized into generations based on their specificity and potency. First-generation inhibitors, such as Verapamil and Cyclosporin A, were often existing drugs found to have off-target P-gp inhibitory effects.[9][10] While foundational, their clinical use is limited by toxicity at the concentrations needed for effective P-gp inhibition.[3][10][11] Third-generation inhibitors, like Tariquidar, were specifically designed for high potency and selectivity.[10][12]

This compound is the primary, active N-demethylated metabolite of Verapamil.[13][14] Experimental data reveals that it is not merely a metabolite but a more potent P-gp inhibitor than its parent compound.

The following table summarizes the inhibitory potency (IC₅₀) of this compound against a selection of other well-characterized P-gp inhibitors. The IC₅₀ value represents the concentration of an inhibitor required to reduce P-gp activity by 50% and is a key metric for comparing efficacy. Lower values indicate higher potency.

InhibitorGenerationIC₅₀ (Digoxin Transport)IC₅₀ (Other Assays)Source(s)
This compound First (Metabolite)0.3 µM -[13]
VerapamilFirst1.1 µM-[13]
Cyclosporin AFirst-~1.4 µM[15][16]
KetoconazoleFirst-~2 - 6 µM[15][16]
Tariquidar (XR9576)Third-43 nM (ATPase Activity)[17][18]

Analysis of Comparative Data:

The experimental data clearly demonstrates that This compound is a significantly more potent P-gp inhibitor than its parent compound, Verapamil , exhibiting an IC₅₀ value that is approximately 3.7 times lower.[13] Its potency also exceeds that of other first-generation inhibitors like Cyclosporin A and Ketoconazole.[15][16] However, the efficacy of this compound is surpassed by third-generation inhibitors such as Tariquidar, which was rationally designed for high-affinity P-gp binding and exhibits potency in the nanomolar range.[12][17][18]

Mechanism of P-gp Mediated Efflux and Inhibition

P-gp utilizes the energy from ATP hydrolysis to undergo conformational changes that bind substrates from the inner leaflet of the cell membrane or the cytoplasm and extrude them to the extracellular space.[2] P-gp inhibitors disrupt this cycle through several mechanisms, including competitive or non-competitive binding at the substrate-binding site or by interfering with the protein's ATPase activity.[9][10]

P_gp_Mechanism cluster_membrane Cell Membrane cluster_in cluster_out Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_Out Drug Substrate Pgp->Drug_Out 3. Efflux Drug_In Drug Substrate Drug_In->Pgp 1. Binding ATP ATP ATP->Pgp 2. Energy Input Inhibitor This compound (P-gp Inhibitor) Inhibitor->Pgp 4. Inhibition (Blocks Binding/Efflux)

Caption: Mechanism of P-gp drug efflux and its inhibition.

Validated Experimental Protocols for Assessing P-gp Inhibition

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. This is achieved by including appropriate controls: a negative control (parental cells lacking P-gp overexpression) to confirm P-gp specific effects, and a positive control (a well-characterized inhibitor like Verapamil) to validate assay performance. The choice of cell line is critical; P-gp overexpressing cell lines (e.g., K562/MDR, MDCKII-MDR1) are essential for these assays, while their corresponding parental lines serve as the ideal negative control.[5][19][20]

Protocol 1: Calcein-AM Efflux Assay

This is a high-throughput, fluorescence-based assay ideal for screening and ranking inhibitors.[19][20]

Principle of Causality: The assay leverages the substrate characteristics of Calcein-AM. This non-fluorescent, lipophilic molecule is a P-gp substrate and readily enters cells.[21] In the absence of P-gp activity, intracellular esterases cleave the AM group, converting it to the hydrophilic and highly fluorescent calcein. Calcein itself is not a P-gp substrate and is trapped within the cell.[21][22] In P-gp overexpressing cells, Calcein-AM is rapidly effluxed before it can be cleaved, resulting in low intracellular fluorescence.[21] A potent inhibitor like this compound blocks this efflux, allowing for Calcein-AM accumulation and subsequent conversion to fluorescent calcein, leading to a measurable increase in signal intensity that is proportional to the inhibitory activity.[21][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR) and the corresponding parental cells in a 96-well black, clear-bottom plate at an appropriate density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (this compound) and a positive control inhibitor (e.g., Verapamil) in assay buffer. Include a vehicle-only control.

  • Inhibitor Incubation: Remove the culture medium from the wells and wash once with pre-warmed PBS. Add the prepared inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare a working solution of Calcein-AM in assay buffer (e.g., 0.25 µM final concentration).[21] Add this solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[21][22]

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence signal of the inhibitor-treated cells to the vehicle control. Plot the normalized fluorescence against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Rhodamine 123 Accumulation Assay

This assay uses an alternative fluorescent P-gp substrate and is a well-established method for characterizing P-gp inhibition.[23][24]

Principle of Causality: Rhodamine 123 is a fluorescent dye and a known substrate for P-gp.[25] In cells overexpressing P-gp, the steady-state intracellular accumulation of Rhodamine 123 is significantly lower compared to parental cells due to active efflux.[25] P-gp inhibitors block this efflux, resulting in increased intracellular accumulation of the fluorescent dye.[23][24] The increase in fluorescence is directly proportional to the extent of P-gp inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture P-gp overexpressing cells (e.g., MCF7/ADR) and their parental counterparts to confluency.

  • Inhibitor and Substrate Incubation: Resuspend cells in a buffer. Aliquot cells into tubes and add various concentrations of the test inhibitor (this compound) or controls. Add Rhodamine 123 to a final concentration (e.g., 5 µM).[24]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for substrate accumulation.

  • Washing: Stop the accumulation by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a spectrofluorometer or flow cytometer.

  • Data Analysis: Calculate the percent increase in Rhodamine 123 accumulation relative to the vehicle control. Determine the IC₅₀ value by plotting the percent accumulation against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A1 Seed P-gp+ and Parental Cells B1 Pre-incubate Cells with Inhibitors A1->B1 A2 Prepare Serial Dilutions of Inhibitors A2->B1 B2 Add Fluorescent Substrate (e.g., Calcein-AM) B1->B2 B3 Incubate at 37°C B2->B3 C1 Wash to Remove Extracellular Substrate B3->C1 C2 Measure Fluorescence C1->C2 C3 Calculate IC50 Value C2->C3

Caption: General workflow for fluorescence-based P-gp inhibition assays.

Conclusion and Future Outlook

This guide establishes that this compound is a potent first-generation P-gp inhibitor, demonstrating superior efficacy to its parent drug, Verapamil. While it represents a valuable tool for in vitro research to probe P-gp function, its potency is eclipsed by third-generation inhibitors like Tariquidar, which are designed for greater specificity and affinity.

The selection of a P-gp inhibitor for research or clinical development must be guided by a thorough understanding of its comparative efficacy, mechanism of action, and potential off-target effects. The provided experimental protocols offer a robust framework for making these critical evaluations. As mandated by regulatory agencies like the FDA, assessing interactions with P-gp is a non-negotiable step in modern drug development to predict and mitigate the risks of clinically significant drug-drug interactions.[4][26][27] Future research will continue to focus on developing inhibitors with even higher specificity and safety profiles to effectively combat multidrug resistance and optimize drug delivery.

References

  • P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC. (n.d.). PubMed Central.[Link]

  • In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. (2006). Drug Metabolism and Disposition.[Link]

  • Interaction of Common Azole Antifungals with P Glycoprotein - PMC. (n.d.). NIH.[Link]

  • P-Glycoprotein Inhibitors: A Review. (2022). International Journal of Pharmaceutical Sciences and Research.[Link]

  • [Structure and function of P-glycoprotein]. (n.d.). PubMed.[Link]

  • Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays. (n.d.). PubMed.[Link]

  • P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives. (n.d.). PubMed.[Link]

  • P-glycoprotein. (n.d.). Wikipedia.[Link]

  • Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. (n.d.). Frontiers.[Link]

  • Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. (n.d.). PubMed Central.[Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). PubMed.[Link]

  • Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. (n.d.). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. (n.d.). PNAS.[Link]

  • P-gp Inhibition Assay. (n.d.). Creative Bioarray.[Link]

  • Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. (2011). PubMed.[Link]

  • P-Glycoprotein Inhibitors: A Review. (n.d.). ResearchGate.[Link]

  • Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. (1996). PubMed.[Link]

  • Basis of the Calcein-AM fluorescence-based assay. (n.d.). ResearchGate.[Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC. (2016). NIH.[Link]

  • Calcein assay: a high-throughput method to assess P-gp inhibition. (2011). PubMed.[Link]

  • An updated patent review on P-glycoprotein inhibitors (2011-2018). (n.d.). PubMed.[Link]

  • Calcein assay: A high-throughput method to assess P-gp inhibition. (n.d.). ResearchGate.[Link]

  • Interaction of common azole antifungals with P glycoprotein. (n.d.). PubMed.[Link]

  • P-glycoprotein Inhibition Service. (n.d.). Evotec.[Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (n.d.). ResearchGate.[Link]

  • Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. (n.d.). PubMed.[Link]

  • Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. (n.d.). PMC.[Link]

  • P-gp inhibition assay. Effect of N-deacetyl ketoconazole on... (n.d.). ResearchGate.[Link]

  • What are P-gp inhibitors and how do they work?. (2024). Patsnap Synapse.[Link]

  • P-glycoprotein (P-gp) activity assessed through the Rhodamine 123 (Rho... (n.d.). ResearchGate.[Link]

  • A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes. (n.d.). PubMed.[Link]

  • Inhibition of P-glycoprotein by cyclosporin A analogues and metabolites. (n.d.). Semantic Scholar.[Link]

  • Role of P-glycoprotein in cyclosporine cytotoxicity in the cyclosporine-sirolimus interaction. (n.d.). PubMed.[Link]

  • The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC. (2010). NIH.[Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). NIH.[Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech.[Link]

  • Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC. (2020). NIH.[Link]

  • Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase. (n.d.). PubMed.[Link]

  • Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. (n.d.). PubMed - NIH.[Link]

  • P-gp-mediated ATP hydrolysis rates in the presence of itraconazole (A),... (n.d.). ResearchGate.[Link]

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  • Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. (n.d.). MDPI.[Link]

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A Researcher's Guide to the Validation of (S)-Norverapamil as a Specific L-type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for specific and potent pharmacological tools is paramount. This guide provides an in-depth validation of (S)-Norverapamil as a specific L-type calcium channel blocker. Moving beyond a simple product description, we will dissect its mechanism of action, present a comparative analysis against other common calcium channel blockers, and provide detailed experimental protocols for its validation. Our goal is to equip you with the necessary technical insights and practical methodologies to effectively utilize and evaluate this compound in your research.

The Critical Role of L-type Calcium Channels and the Need for Specific Blockers

Voltage-gated L-type calcium channels (LTCCs) are fundamental players in a multitude of physiological processes, including cardiovascular function, neuronal signaling, and endocrine secretion.[1] These channels, particularly the CaV1.2 isoform, are primary targets for the treatment of cardiovascular diseases like hypertension and angina. The therapeutic efficacy of LTCC blockers, such as Verapamil, Nifedipine, and Diltiazem, is well-established. However, the utility of these compounds in research and the development of new therapeutics can be hampered by a lack of specificity, leading to off-target effects. This necessitates the characterization of more specific pharmacological agents.

This compound, the S-enantiomer of the primary active metabolite of Verapamil, has emerged as a compound of interest.[1] Understanding its specificity is crucial for its application as a precise tool to investigate L-type calcium channel function.

This compound: Mechanism of Action

This compound exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel, the pore-forming unit of the channel complex. This binding is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency than the (R)-enantiomer.[1] The binding site is located on the intracellular side of the channel, and the block is "use-dependent," meaning its efficacy increases with the frequency of channel opening. This is because the drug has a higher affinity for the open and inactivated states of the channel compared to the resting state.

cluster_membrane Cell Membrane cluster_states Channel States LTCC L-type Calcium Channel (α1, β, α2δ subunits) Resting Resting Open Open Resting->Open Inactivated Inactivated Open->Inactivated Open->Inactivated Ca_in Ca²⁺ Influx Open->Ca_in Allows Inactivated->Resting Repolarization Inactivated->Resting Depolarization Membrane Depolarization Depolarization->Resting Activates S_Norverapamil This compound S_Norverapamil->Open Binds with high affinity S_Norverapamil->Inactivated Binds with highest affinity

Caption: Mechanism of this compound action on L-type calcium channels.

Comparative Analysis: this compound vs. Other L-type Calcium Channel Blockers

A critical aspect of validating a pharmacological tool is to compare its performance against existing alternatives. The following table summarizes the key characteristics of this compound in comparison to its parent compound, Verapamil, and other widely used LTCC blockers.

Compound Class Primary Target Reported IC50 (L-type) Key Off-Targets Stereoselectivity
This compound PhenylalkylamineL-type Ca²⁺ ChannelsPotency is ~20-50% of Verapamil[2]P-glycoprotein, CYP3A4, hERG K⁺ channels[1][3]High (S-enantiomer is more potent)[1]
(S)-Verapamil PhenylalkylamineL-type Ca²⁺ ChannelsHigh PotencyP-glycoprotein, CYP3A4, hERG K⁺ channels, T-type Ca²⁺ channels[3][4][5]High (S-enantiomer is ~10x more potent than R)[6]
Nifedipine DihydropyridineL-type Ca²⁺ ChannelsHigh PotencyMinimal at therapeutic dosesNot applicable
Diltiazem BenzothiazepineL-type Ca²⁺ ChannelsModerate PotencyhERG K⁺ channelsStereospecific binding[7]

Experimental Validation Protocols

To rigorously validate the specificity of this compound, a combination of electrophysiological and cell-based assays is recommended.

Electrophysiological Validation using Patch-Clamp

The gold-standard technique for characterizing ion channel blockers is patch-clamp electrophysiology. This method allows for the direct measurement of ion currents through the channel.

Objective: To determine the IC50 of this compound for L-type calcium channels (CaV1.2) and assess its effects on channel kinetics.

Cell Line: HEK293 cells stably expressing the human CaV1.2 channel subunits (α1C, β2, and α2δ).

Step-by-Step Protocol:

  • Cell Culture: Culture the HEK293-CaV1.2 cells in appropriate media and conditions to ensure optimal channel expression.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

    • Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV to ensure channels are in a resting state.

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit L-type calcium currents.

    • Record baseline currents for at least 3 minutes to ensure stability.

  • Drug Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Allow for equilibration at each concentration for at least 2-3 minutes.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline current.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

Start Start Cell_Culture Culture HEK293-CaV1.2 cells Start->Cell_Culture Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Setup_Rig Set up Patch-Clamp Rig Start->Setup_Rig Patch_Cell Obtain Gigaohm Seal and Establish Whole-Cell Cell_Culture->Patch_Cell Prepare_Solutions->Patch_Cell Pull_Pipettes Pull and Fire-Polish Pipettes Setup_Rig->Pull_Pipettes Pull_Pipettes->Patch_Cell Record_Baseline Record Stable Baseline L-type Currents Patch_Cell->Record_Baseline Apply_Drug Apply Increasing Concentrations of this compound Record_Baseline->Apply_Drug Record_Response Record Currents at Each Concentration Apply_Drug->Record_Response Record_Response->Apply_Drug Next Concentration Analyze_Data Analyze Data and Determine IC50 Record_Response->Analyze_Data All Concentrations Tested End End Analyze_Data->End

Caption: Workflow for patch-clamp validation of this compound.

Fluorescence-Based Calcium Imaging Assay

Calcium imaging provides a higher-throughput method to assess the functional blockade of L-type calcium channels in a population of cells.

Objective: To determine the potency of this compound in blocking depolarization-induced calcium influx.

Cell Line: A cell line endogenously expressing L-type calcium channels (e.g., primary cardiomyocytes or a neuronal cell line) or the HEK293-CaV1.2 stable cell line.

Step-by-Step Protocol:

  • Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol.

    • Typically, this involves incubation for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Remove the dye-loading solution and replace it with a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader or a high-content imaging system to measure baseline fluorescence.

    • Induce depolarization and subsequent calcium influx by adding a high concentration of potassium chloride (e.g., 50 mM KCl).

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Normalize the response to the vehicle control.

    • Plot the concentration-response curve and calculate the IC50 value.

Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Calcium Indicator Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound Add this compound at Varying Concentrations Wash_Cells->Add_Compound Incubate Incubate with Compound Add_Compound->Incubate Measure_Baseline Measure Baseline Fluorescence Incubate->Measure_Baseline Add_KCl Add High KCl to Induce Depolarization Measure_Baseline->Add_KCl Measure_Response Measure Fluorescence Response Add_KCl->Measure_Response Analyze_Data Analyze Data and Determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for calcium imaging validation of this compound.

Assessing Specificity: A Critical Look at Off-Target Effects

While this compound shows promise as a specific L-type calcium channel blocker, a thorough validation requires investigating its potential off-target effects.

P-glycoprotein (P-gp) Inhibition

Both Verapamil and Norverapamil are known inhibitors of the P-glycoprotein (P-gp) transporter, a key player in multidrug resistance. This interaction is not stereoselective.[8] Researchers should be aware of this activity, especially in studies involving cancer cell lines or the blood-brain barrier, where P-gp is highly expressed.

Interaction with other Ion Channels

Verapamil has been shown to block other ion channels, most notably potassium channels such as the hERG channel, which is crucial for cardiac repolarization.[1][4] Racemic Norverapamil also inhibits hERG channels with an IC50 of 3.8 µM.[1] This is a critical consideration for cardiotoxicity studies. Additionally, Verapamil can block T-type calcium channels, albeit with lower potency than for L-type channels.[5] A comprehensive validation of this compound should include counter-screening against a panel of other relevant ion channels.

Cytochrome P450 (CYP) Inhibition

Verapamil and its metabolites, including Norverapamil, are known to be mechanism-based inhibitors of CYP3A4.[3] This can lead to significant drug-drug interactions. When using this compound in complex biological systems or in vivo, the potential for metabolic interactions should be considered.

Conclusion and Future Directions

This compound presents itself as a valuable tool for the specific investigation of L-type calcium channel function. Its stereoselective action offers a significant advantage over racemic mixtures. However, a complete validation requires a multi-faceted approach, combining electrophysiological and cell-based assays with a thorough assessment of its off-target effects.

Future research should focus on determining a precise IC50 value for this compound on L-type calcium channels and conducting comprehensive selectivity profiling against a broad panel of ion channels and other potential targets. Such data will further solidify the position of this compound as a highly specific and reliable pharmacological probe for the scientific community.

References

  • Waldegger, S., et al. (1999). Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes. Cellular Physiology and Biochemistry, 9(2), 81-89. [Link]

  • Hancox, J. C., et al. (1998). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Molecular Pharmacology, 53(5), 849-857. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Verapamil. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 556. [Link]

  • Lüscher, T. F., & Vanhoutte, P. M. (1986). Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade. Journal of cardiovascular pharmacology, 8 Suppl 8, S11-8. [Link]

  • Valenzuela, C., et al. (1994). Electrophysiologic effects of verapamil metabolites in the isolated heart. Journal of cardiovascular pharmacology, 23(4), 623-629. [Link]

  • Ishida, H., et al. (1992). Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. Journal of cardiovascular pharmacology, 19 Suppl 2, S60-S62. [Link]

  • B'SYS. HEK-293 CaV1.2 Cell Line. [Link]

  • Johnson, A. A., & Trudeau, M. C. (2024). Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA initiative. Journal of pharmacological and toxicological methods, 130, 107562. [Link]

  • Wu, L., et al. (2020). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS ONE, 15(10), e0240509. [Link]

  • ResearchGate. Concentration-dependent blockade of HERG channels by (B) verapamil. [Link]

  • Lee, C. H., et al. (1994). Myocytes isolated from porcine coronary arteries: reduction of currents through L-type Ca-channels by verapamil-type Ca-antagonists. British journal of pharmacology, 113(2), 586-594. [Link]

  • Gruber, A., et al. (1988). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. International journal of cancer, 41(2), 224-226. [Link]

  • González-Cano, R., et al. (2020). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology, 11, 888. [Link]

  • How Verapamil and Diltiazem Work | Non-DHP Calcium Channel Blockers Explained. (2022, June 11). [Video]. YouTube. [Link]

  • Lee, K. S., & Tsien, R. W. (1983). Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nifedipine in single dialysed heart cells. Nature, 302(5911), 790-794. [Link]

  • Galizzi, J. P., et al. (1984). Properties of receptors for the Ca2+-channel blocker verapamil in transverse-tubule membranes of skeletal muscle. Stereospecificity, effect of Ca2+ and other inorganic cations, evidence for two categories of sites and effect of nucleoside triphosphates. The FEBS journal, 144(2), 211-215. [Link]

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  • Todorovic, S. M., et al. (2012). Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1. British journal of pharmacology, 166(4), 1334-1348. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-Norverapamil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent analytical methods for the quantification of (S)-Norverapamil in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and metabolic studies. This document offers supporting experimental data, detailed protocols, and a comprehensive cross-validation workflow to inform your decision-making process, grounded in scientific integrity and regulatory expectations.

Introduction: The Significance of this compound Analysis

Norverapamil is the major active N-demethylated metabolite of verapamil, a widely used calcium channel blocker. Both verapamil and norverapamil are chiral compounds, with the (S)-enantiomer of norverapamil exhibiting different pharmacological and toxicological profiles compared to its (R)-counterpart. Therefore, the stereoselective quantification of this compound is crucial for a comprehensive understanding of its disposition and effects. The cross-validation of analytical methods ensures consistency and reliability of data, particularly when different techniques are employed across various stages of drug development or in different laboratories.[1]

This guide will delve into the technical nuances of two workhorse analytical techniques, providing a head-to-head comparison of their performance and a detailed protocol for their cross-validation, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is often dictated by the specific requirements of the study, including sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Chiral HPLC-UV separates the enantiomers of norverapamil based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are then detected by their absorbance of ultraviolet light. The amount of light absorbed is proportional to the concentration of the analyte.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are commonly employed for the separation of chiral amines like norverapamil due to their broad applicability and high enantioselectivity.[6][7] The selection of a specific CSP is critical and often involves screening various columns to achieve optimal resolution.

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used in normal-phase chromatography for chiral separations. The addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing of basic analytes like this compound by minimizing interactions with residual silanol groups on the silica support.[6]

  • Detection Wavelength: The UV detection wavelength is selected based on the chromophore of the norverapamil molecule to ensure maximum sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chiral separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.

Causality in Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like norverapamil, minimizing fragmentation during the ionization process.

  • Tandem Mass Spectrometry (MS/MS): Operating in Multiple Reaction Monitoring (MRM) mode allows for the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation into a characteristic product ion. This specificity significantly reduces background noise and matrix interference, leading to lower limits of detection.[8]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d6) is highly recommended to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.[9]

Performance Data at a Glance

The following table summarizes the typical performance characteristics of chiral HPLC-UV and LC-MS/MS methods for the analysis of this compound, allowing for a direct comparison of their key validation parameters.

Performance ParameterChiral HPLC-UVChiral LC-MS/MS
Linear Range (ng/mL) 5 - 10000.1 - 250
Limit of Quantitation (LOQ) (ng/mL) 50.1
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Selectivity Moderate to GoodExcellent
Throughput LowerHigher
Cost LowerHigher

Experimental Protocols

Chiral HPLC-UV Method for this compound

Objective: To quantify this compound in a biological matrix using chiral HPLC with UV detection.

Materials:

  • This compound reference standard

  • Internal Standard (e.g., a structurally similar compound)

  • HPLC grade solvents (e.g., n-hexane, ethanol, diethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add the internal standard.

    • Alkalinize the sample with a suitable buffer (e.g., 1 M sodium carbonate).

    • Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

  • Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5]

Chiral LC-MS/MS Method for this compound

Objective: To quantify this compound in a biological matrix using chiral LC-MS/MS.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (this compound-d6)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid)

  • Chiral LC column

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Chiralcel OD-RH (or equivalent)

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min

    • Ionization: ESI positive mode

    • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its deuterated internal standard.

  • Validation: The method must be validated according to FDA's Bioanalytical Method Validation guidance, which includes assessments of selectivity, matrix effect, calibration curve, accuracy, precision, and stability.[2][3]

Cross-Validation of Analytical Methods

Cross-validation is a critical step to ensure that data from two different analytical methods are comparable and can be used interchangeably.[1] This process is essential when transitioning from an HPLC-UV method used in early development to a more sensitive LC-MS/MS method for later clinical studies, or when comparing data from different laboratories.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the chiral HPLC-UV and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Acceptance QC_Low Low QC Samples HPLC_UV Analyze by Chiral HPLC-UV Method QC_Low->HPLC_UV LC_MSMS Analyze by Chiral LC-MS/MS Method QC_Low->LC_MSMS QC_Mid Mid QC Samples QC_Mid->HPLC_UV QC_Mid->LC_MSMS QC_High High QC Samples QC_High->HPLC_UV QC_High->LC_MSMS Compare Compare Results HPLC_UV->Compare LC_MSMS->Compare Acceptance Acceptance Criteria Met? (e.g., %Difference < 20%) Compare->Acceptance

Caption: Workflow for Cross-Validation of Two Bioanalytical Methods.

Detailed Cross-Validation Protocol

Objective: To demonstrate the interchangeability of the chiral HPLC-UV and chiral LC-MS/MS methods for the quantification of this compound.

Procedure:

  • Prepare Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples in the relevant biological matrix at low, medium, and high concentrations of this compound.

  • Analyze QC Samples: Analyze each batch of QC samples using both the validated chiral HPLC-UV method and the validated chiral LC-MS/MS method. A minimum of six replicates at each concentration level should be analyzed by each method.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each QC level as determined by each analytical method.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula: %Difference = [(Mean_Method1 - Mean_Method2) / ((Mean_Method1 + Mean_Method2) / 2)] * 100

  • Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods should not exceed 20% for at least two-thirds of the QC samples at each concentration level. This acceptance criterion is in line with regulatory expectations for bioanalytical method cross-validation.

Conclusion and Recommendations

Both chiral HPLC-UV and LC-MS/MS are powerful techniques for the stereoselective analysis of this compound. The choice of method should be guided by the specific requirements of the study.

  • Chiral HPLC-UV is a cost-effective and reliable method suitable for routine analysis when high sensitivity is not a primary concern. Its simplicity makes it a valuable tool in early-stage drug development and for the analysis of samples with higher concentrations of the analyte.

  • Chiral LC-MS/MS offers superior sensitivity, selectivity, and throughput, making it the method of choice for demanding applications such as the analysis of low-concentration samples in pharmacokinetic studies and for high-throughput screening.

A robust cross-validation protocol, as outlined in this guide, is essential to ensure data integrity and consistency when employing both methods within a drug development program. By adhering to these principles of scientific integrity and regulatory compliance, researchers can have high confidence in the quality and reliability of their bioanalytical data for this compound.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Brandsteterová, E., & Wainer, I. W. (1999). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma, 46(4), 207–211.
  • Sultan, M. A., et al. (2020).
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  • PharmaGuru. (2025).
  • Gika, H. G., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Wsól, V., et al. (2001). A validated method for the determination of verapamil and norverapamil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 689–695.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Recent advances in separation and analysis of chiral compounds. Analytical Chemistry, 75(12), 275A–288A.
  • AMSlab. (2024). New update for ICH Q2 (R2)
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
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  • Aboul-Enein, H. Y., & Hefnawy, M. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6209.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Hamdan, I. I., & Jaber, A. M. Y. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(19), 4587.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent trends in fast and high-throughput chiral high-performance liquid chromatography for the analysis of bioactive compounds.
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2001).
  • ResearchGate. (2025). Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma.
  • Główka, F. K., & Wsól, V. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS.
  • Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of pharmaceutical and biomedical analysis, 13(4-5), 385–394.
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Hamada, H., & Ishida, T. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in molecular biology (Clifton, N.J.), 2030, 253–261.
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A Comparative Guide to the Efficacy of (S)-Norverapamil in Modulating P-glycoprotein Activity Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology, pharmacology, and drug development, understanding the nuances of drug transporters like P-glycoprotein (P-gp) is critical. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR), a phenomenon that significantly curtails the efficacy of many chemotherapeutic agents.[1] (S)-Norverapamil, the primary active N-demethylated metabolite of Verapamil, has emerged as a potent inhibitor of P-gp, offering a potential strategy to overcome MDR.[1][2] This guide provides a comparative analysis of this compound's effects in different cell lines, supported by experimental data and detailed protocols to empower your research.

The Scientific Rationale: Why this compound Matters

This compound, like its parent compound Verapamil, functions as an L-type calcium channel blocker.[3] However, its significance in the context of this guide lies in its potent inhibitory action on P-gp.[2][4] P-gp acts as an efflux pump, actively transporting a wide range of structurally diverse drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect.[1] By inhibiting P-gp, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. Understanding the differential effects of this compound across various cell models is paramount for predicting its clinical utility and for designing robust preclinical studies.

Comparative Efficacy of this compound: A Data-Driven Overview

The inhibitory potency of this compound against P-gp has been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of reported IC50 values for Norverapamil in comparison to its parent compound, Verapamil.

InhibitorP-gp SubstrateCell SystemIC50 (µM)Reference
Norverapamil DigoxinP-glycoprotein-expressing cell monolayers (Caco-2, L-MDR1)0.3 [2][5]
VerapamilDigoxinP-glycoprotein-expressing cell monolayers (Caco-2)1.1[2][5]
VerapamilFexofenadineCaco-2 cells6.5[6]

This data clearly indicates that Norverapamil is a more potent inhibitor of P-gp than Verapamil, with an approximately 3.7-fold lower IC50 value in inhibiting digoxin transport.[2][5] The selection of the cell line is crucial, as the expression levels of P-gp can vary, influencing the observed efficacy of the inhibitor. Caco-2 cells, derived from human colorectal adenocarcinoma, and L-MDR1 cells, a porcine kidney cell line transfected with the human MDR1 gene, are both well-established models for studying P-gp-mediated transport.[2][5]

Visualizing the Mechanism of Action

This compound is understood to be a non-competitive inhibitor of P-gp.[1] This means it binds to a site on the transporter that is distinct from the substrate-binding site, thereby altering the transporter's conformation and impeding its ability to efflux substrates.

Mechanism of this compound P-gp Inhibition cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-glycoprotein (P-gp) Substrate Binding Site Allosteric Site Drug_out Chemotherapeutic Drug Pgp:sub_bind->Drug_out Efflux (Inhibited) ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp:sub_bind Binds Norverapamil This compound Norverapamil->Pgp:allo_bind Binds (Non-competitive) ATP ATP ATP->Pgp Hydrolysis

Caption: this compound non-competitively inhibits P-gp, preventing ATP-dependent drug efflux.

Experimental Protocols for Evaluating this compound Effects

To facilitate reproducible and reliable research, this section provides detailed, step-by-step methodologies for key in vitro assays.

Multidrug Resistance (MDR) Reversal Assay using MTT

This assay assesses the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding:

    • Seed P-gp overexpressing cells (e.g., KB-8-5-11, HCT15/CL02) and their parental, drug-sensitive counterparts (e.g., KB-3-1, HCT15) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) in cell culture medium.

    • Prepare a fixed, non-toxic concentration of this compound. This concentration should be determined from a preliminary cytotoxicity assay of this compound alone.[7]

    • Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 of the chemotherapeutic agent in the presence and absence of this compound.

    • The Reversal Fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).[7]

Workflow for MTT-based MDR Reversal Assay start Start seed Seed MDR and Parental Cell Lines in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Chemotherapeutic +/- this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 and Reversal Fold read->analyze end End analyze->end

Caption: A streamlined workflow for assessing the reversal of multidrug resistance using the MTT assay.

P-glycoprotein Inhibition Assay using Rhodamine 123

This assay directly measures the inhibitory effect of this compound on P-gp efflux activity.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[10]

  • Cell Preparation:

    • Harvest P-gp overexpressing cells (e.g., KB-8-5-11) and parental cells (e.g., KB-3-1).

    • Adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.[10]

  • Incubation with Inhibitor:

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add the desired concentrations of this compound. Include a vehicle control and a positive control (e.g., Verapamil).

    • Incubate for 30 minutes at 37°C.[10]

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.[10]

    • Incubate for 30-60 minutes at 37°C, protected from light.[10]

  • Washing:

    • Wash the cells twice with ice-cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in fresh PBS.

    • Acquire the fluorescence data on a flow cytometer, typically using the FL1 channel for Rhodamine 123.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • An increase in MFI in the presence of this compound indicates P-gp inhibition.

Rhodamine 123 Efflux Assay Workflow start Start prepare_cells Prepare Cell Suspension (1x10^6 cells/mL) start->prepare_cells preincubate Pre-incubate with This compound (30 min) prepare_cells->preincubate load_rh123 Load with Rhodamine 123 (30-60 min) preincubate->load_rh123 wash Wash with Ice-Cold PBS load_rh123->wash analyze Analyze by Flow Cytometry wash->analyze end End analyze->end

Caption: A concise workflow for the Rhodamine 123 efflux assay to determine P-gp inhibition.

Conclusion and Future Directions

The presented data and protocols underscore the potential of this compound as a potent P-gp inhibitor for overcoming multidrug resistance. Its superior potency compared to Verapamil makes it an attractive candidate for further investigation. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in a more complex biological system. The comparative approach outlined in this guide, utilizing well-characterized cell lines and robust assays, provides a solid foundation for advancing our understanding of this compound and its therapeutic potential.

References

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  • Litman, T., et al. (1996). Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1281(2), 123-132. [Link]

  • Haenisch, B., et al. (2007). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1-2), 81-89. [Link]

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  • Henthorn, T. K., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 556. [Link]

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  • Haenisch, B., et al. (2007). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's Archives of Pharmacology, 376(1-2), 81-89. [Link]

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  • Haenisch, B., et al. (2007). Inhibition of P-glycoprotein-mediated digoxin transport in Caco-2 cells by different concentrations of verapamil, norverapamil, and D-703. ResearchGate. Retrieved from [Link]

  • Litman, T., et al. (1996). Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1281(2), 123-132. [Link]

  • Pirker, R., et al. (1990). Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil. International Journal of Cancer, 45(5), 916-919. [Link]

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A Head-to-Head Comparison of (S)-Norverapamil and Cyclosporine A for P-glycoprotein Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and discovery, overcoming multidrug resistance (MDR) is a persistent challenge. A primary driver of this phenomenon is the over-expression of efflux pumps like P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB1 gene.[1] P-gp acts as a cellular gatekeeper, actively extruding a wide variety of xenobiotics, including many therapeutic agents, thereby reducing their intracellular concentration and efficacy.[2] Consequently, the effective inhibition of P-gp is a critical strategy for enhancing drug delivery and reversing resistance.

This guide provides an in-depth technical comparison of two widely utilized first-generation P-gp inhibitors: (S)-Norverapamil, the principal active metabolite of verapamil, and Cyclosporine A, an immunosuppressant drug. We will delve into their mechanisms of action, comparative efficacy based on experimental data, off-target considerations, and provide detailed protocols for assessing their inhibitory activity in your own laboratory setting.

The Inhibitors: A Tale of Two Molecules

Both this compound and Cyclosporine A are classified as first-generation P-gp inhibitors. This class of modulators typically consists of established therapeutic drugs that were serendipitously found to possess P-gp inhibitory properties.[1][3] While effective in vitro, their clinical utility has often been hampered by the high concentrations required for P-gp inhibition, which can lead to significant toxicity and unpredictable pharmacokinetic interactions.[4]

This compound: A Potent Metabolite

This compound is the N-demethylated metabolite of (S)-verapamil, a well-known L-type calcium channel blocker.[2] Importantly, studies have demonstrated that the P-gp inhibitory action of verapamil and its metabolite norverapamil is largely non-stereospecific, meaning both the (R)- and (S)-enantiomers exhibit comparable potency in blocking P-gp.[3][5] This is a crucial point, as the (S)-enantiomer of verapamil possesses greater calcium channel blocking activity, while its P-gp inhibition is equivalent to the less cardiotoxic (R)-enantiomer.[3][6] Norverapamil itself has been shown to be an even more potent P-gp inhibitor than its parent compound, verapamil.[2]

Mechanism of Action: Norverapamil functions as a non-competitive inhibitor of P-gp.[7][8] This suggests it binds to an allosteric site on the transporter, distinct from the substrate-binding pocket. This binding event is thought to impede the conformational changes necessary for the ATP-dependent efflux of substrates, effectively locking the transporter in a state that is unable to pump drugs out of the cell.[8]

Cyclosporine A: An Immunosuppressant with Off-Target Effects

Cyclosporine A (CsA) is a cyclic polypeptide primarily used as an immunosuppressant in organ transplant patients.[9] Its P-gp inhibitory properties were discovered as a secondary characteristic.[4] Like verapamil, CsA is a substrate of P-gp and is believed to act as a competitive or non-competitive inhibitor, depending on the substrate .[10][11]

Mechanism of Action: Cyclosporine A interacts with the P-gp transporter, hindering its ability to bind and/or translocate its substrates across the cell membrane.[11] Its large molecular size likely contributes to its potent inhibitory effect. However, its utility as a specific P-gp inhibitor in research is complicated by its potent, primary biological activity. CsA's main on-target effect is the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[12] This immunosuppressive action, along with a range of other off-target effects, must be carefully considered when designing experiments.

Quantitative Efficacy: A Data-Driven Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of inhibitors. The table below summarizes experimentally determined IC50 values for Norverapamil and Cyclosporine A from in vitro studies. It is important to note that IC50 values can vary significantly depending on the cell line, the P-gp substrate used in the assay, and other experimental conditions.[13]

InhibitorIC50 Value (µM)Assay TypeP-gp SubstrateCell LineReference
Norverapamil 0.3 Digoxin TransportDigoxinL-MDR1[2]
Verapamil1.1Digoxin TransportDigoxinL-MDR1[2]
Verapamil14.3 ± 1.4Rhodamine 123 AccumulationRhodamine 123MCF7R[14]
Cyclosporine A 3.8 ± 0.4 Rhodamine 123 AccumulationRhodamine 123MCF7R[14]
Cyclosporine A7.2 (EC50)Verapamil Transport (in vivo)VerapamilRat Brain[9]

Data presented as mean ± standard error of the mean where available.

From the available data, Norverapamil demonstrates significantly higher potency (a lower IC50 value) than its parent compound, verapamil, in a digoxin transport assay.[2] When comparing verapamil and Cyclosporine A in a rhodamine 123 accumulation assay, Cyclosporine A appears more potent.[14] However, the most direct comparison using a consistent assay method suggests Norverapamil (IC50 = 0.3 µM) is more potent than Cyclosporine A (IC50 ≈ 3.8 µM). This highlights the importance of selecting the appropriate inhibitor based on the required potency and experimental context.

Off-Target Effects and Experimental Considerations

A crucial aspect of selecting a P-gp inhibitor for research is understanding its potential to confound results through off-target activities.

This compound:

  • Primary Target: As a metabolite of verapamil, norverapamil retains some L-type calcium channel blocking activity, although it is less potent than verapamil itself.[6]

  • Other Targets: Verapamil and its metabolites can also interact with other targets, such as beta-adrenergic receptors and the cytochrome P450 enzyme CYP3A4, which they inhibit.[15] This is a critical consideration in studies involving drug metabolism.

  • Specificity: Despite these other activities, the non-stereospecific nature of P-gp inhibition, compared to the stereoselective calcium channel blockade, allows for the use of the less cardiotoxic (R)-enantiomer (dexverapamil) in some applications to minimize cardiovascular effects while retaining P-gp modulation.[4][5]

Cyclosporine A:

  • Primary Target: The primary and potent effect of CsA is the inhibition of calcineurin, leading to immunosuppression.[12] This can have widespread, unintended effects in cellular assays, particularly those involving immune cells or inflammatory pathways.

  • Toxicity: CsA is associated with significant clinical side effects, including nephrotoxicity, hepatotoxicity, and neurotoxicity, which can also manifest as cellular stress (e.g., endoplasmic reticulum stress) in vitro at concentrations used for P-gp inhibition.

  • Specificity: Due to its potent and distinct primary biological function, Cyclosporine A is considered a less specific inhibitor of P-gp for research purposes where the focus is solely on P-gp-mediated transport.

Experimental Workflow: Assessing P-gp Inhibition

To quantitatively assess the inhibitory potential of compounds like this compound and Cyclosporine A, fluorescence-based cellular assays are commonly employed. These assays rely on P-gp-overexpressing cell lines (e.g., MDCK-MDR1, K562/ADR, MCF7R) and a fluorescent P-gp substrate. Inhibition of P-gp leads to the intracellular accumulation of the fluorescent substrate, which can be measured using a plate reader or flow cytometer.

Below are diagrams illustrating the core principles and workflows for two standard assays.

Mechanism of P-gp Efflux and Inhibition

cluster_0 P-gp Overexpressing Cell cluster_1 Low Intracellular Fluorescence cluster_2 High Intracellular Fluorescence Pgp P-gp Transporter Substrate_out Extracellular Space Pgp->Substrate_out ATP-dependent Efflux Substrate_in Fluorescent Substrate (e.g., Calcein-AM, Rhodamine 123) Substrate_in->Pgp Enters Cell Substrate_hydrolyzed Fluorescent Product (Calcein) Substrate_in->Substrate_hydrolyzed Esterase (for Calcein-AM) Inhibitor P-gp Inhibitor (this compound or CsA) Inhibitor->Pgp Blocks Efflux Substrate_in_2 Fluorescent Substrate Substrate_hydrolyzed_2 Fluorescent Product Substrate_in_2->Substrate_hydrolyzed_2 Accumulation & Hydrolysis

Caption: Mechanism of P-gp mediated efflux and its inhibition.

Calcein-AM Efflux Assay Workflow

start Seed P-gp overexpressing cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 add_inhibitor Add serial dilutions of This compound or CsA (plus controls) incubate1->add_inhibitor incubate2 Pre-incubate 30-60 min add_inhibitor->incubate2 add_calcein Add Calcein-AM (e.g., 0.25-1 µM final conc.) incubate2->add_calcein incubate3 Incubate 30 min in dark add_calcein->incubate3 wash Wash cells twice with ice-cold PBS incubate3->wash read Measure fluorescence (Ex: ~485 nm, Em: ~530 nm) wash->read analyze Calculate % Inhibition and determine IC50 read->analyze

Caption: Step-by-step workflow for the Calcein-AM P-gp inhibition assay.

Detailed Experimental Protocol: Calcein-AM Assay

This protocol provides a robust method for determining the IC50 value of a putative P-gp inhibitor.

Rationale: The Calcein-AM assay is a widely used, sensitive method for assessing P-gp activity.[2] Non-fluorescent, cell-permeable Calcein-AM is a substrate for P-gp. In cells lacking high P-gp activity, it is hydrolyzed by intracellular esterases into the highly fluorescent, cell-impermeable calcein. In P-gp-overexpressing cells, Calcein-AM is pumped out before it can be hydrolyzed, resulting in low fluorescence.[9] An inhibitor will block this efflux, leading to calcein accumulation and a measurable increase in fluorescence.[9]

Materials:

  • P-gp overexpressing cell line (e.g., L-MDR1, K562/ADR) and a parental control line.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Calcein-AM (stock solution in DMSO).

  • Test inhibitors: this compound and Cyclosporine A.

  • Positive control inhibitor (e.g., Verapamil).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the P-gp overexpressing cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

    • Causality: This density ensures a confluent monolayer on the day of the assay, which is critical for consistent results. The black plate minimizes well-to-well crosstalk and background fluorescence.

  • Cell Adherence:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and form a monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Cyclosporine A in serum-free culture medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known P-gp inhibitor like Verapamil at a saturating concentration, e.g., 50 µM).

    • Carefully remove the culture medium from the wells and add 100 µL of the diluted compounds or controls.

    • Pre-incubate the plate at 37°C for 30-60 minutes.

    • Causality: Pre-incubation allows the inhibitors to enter the cells and interact with P-gp before the substrate is added.

  • Calcein-AM Loading:

    • Prepare a working solution of Calcein-AM in serum-free medium to a final concentration of 0.25-1.0 µM.[9]

    • Add 50 µL of the Calcein-AM working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Causality: This incubation time is typically sufficient for substrate uptake and hydrolysis without causing cytotoxicity. Protecting from light is essential to prevent photobleaching of the fluorescent product.

  • Fluorescence Measurement:

    • After incubation, gently aspirate the loading solution and wash the cells twice with 200 µL of ice-cold PBS per well.

    • Causality: Washing with ice-cold PBS removes extracellular Calcein-AM and stops further transport, effectively "freezing" the state of the cells for measurement.

    • Add 100 µL of ice-cold PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(F_inhibitor - F_neg) / (F_pos - F_neg)] * 100 Where:

      • F_inhibitor is the fluorescence in the presence of the test inhibitor.

      • F_neg is the fluorescence of the negative control (vehicle).

      • F_pos is the fluorescence of the positive control (maximum inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Conclusion and Recommendations

The choice between this compound and Cyclosporine A as a P-gp inhibitor for in vitro research requires careful consideration of potency, specificity, and potential for experimental artifacts.

  • This compound emerges as a more potent and specific tool for studies focused purely on P-gp inhibition.[2] Its primary off-target effect, calcium channel blockade, is well-characterized and less potent than its parent compound, verapamil.[6] The non-stereospecificity of its P-gp inhibition is also an advantage, allowing for flexibility in experimental design.[5]

  • Cyclosporine A is a potent P-gp inhibitor but its powerful immunosuppressive activity and broad cytotoxicity profile make it a less ideal choice for experiments where P-gp is the sole target of interest.[12] Results obtained using CsA must be interpreted with caution, and appropriate controls are essential to account for its significant off-target effects.

For researchers seeking to accurately quantify P-gp-mediated transport and its inhibition, This compound offers a more favorable balance of high potency and lower off-target interference. When designing experiments, it is always recommended to use the lowest effective concentration of any inhibitor and to include a parental cell line (lacking P-gp overexpression) as a control to confirm that the observed effects are indeed P-gp dependent.

References

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In Vivo Validation of (S)-Norverapamil's P-glycoprotein Inhibition: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for the in vivo validation of (S)-Norverapamil's mechanism of action as a P-glycoprotein (P-gp, also known as ABCB1) inhibitor. Designed for researchers in pharmacology and drug development, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing this potent modulator of drug disposition.

Section 1: The Central Role of P-glycoprotein in Pharmacokinetics

P-glycoprotein is an ATP-dependent efflux pump with broad substrate specificity, playing a critical role in limiting the absorption and tissue distribution of numerous drugs.[1] Expressed in key pharmacokinetic barriers such as the intestinal epithelium, the blood-brain barrier (BBB), the liver, and kidneys, P-gp actively transports xenobiotics out of cells, significantly impacting drug efficacy and contributing to multidrug resistance (MDR) in oncology.[1][2] Understanding and overcoming P-gp-mediated efflux is a pivotal strategy in modern drug development.[1]

The mechanism involves the binding of a substrate and ATP, which induces conformational changes in the transporter, leading to the expulsion of the substrate from the cell.[3] Inhibition of this process can restore or enhance the intracellular concentration of co-administered drugs that are P-gp substrates.[4]

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP 3. ATP Hydrolysis Drug_out P-gp Substrate (Extracellular) Pgp->Drug_out 4. Drug Efflux ATP ATP ATP->Pgp 2. ATP Binding Drug_in P-gp Substrate (Intracellular) Drug_in->Pgp 1. Substrate Binding Norverapamil This compound (Inhibitor) Norverapamil->Pgp Inhibition

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Section 2: this compound as a P-glycoprotein Inhibitor

This compound is the N-demethylated, active metabolite of S-verapamil, formed primarily by the action of CYP3A4 enzymes.[5][6] While both verapamil and its metabolite norverapamil are known L-type calcium channel blockers, they are also potent inhibitors of P-gp.[7][8] Critically, in vitro studies have demonstrated that norverapamil is a more potent P-gp inhibitor than the parent compound, verapamil.[9][10] This makes it a compelling agent for reversing P-gp-mediated drug resistance or enhancing the central nervous system (CNS) penetration of P-gp substrate drugs.

The inhibitory potency of verapamil and its metabolites has been quantified in cell-based assays, typically by measuring the inhibition of the transport of a known P-gp substrate, such as digoxin.

CompoundP-gp SubstrateCell SystemIC50 (µM)Reference
Norverapamil DigoxinP-gp-expressing Caco-2 cells0.3 [9][10]
Verapamil DigoxinP-gp-expressing Caco-2 cells1.1 [9][10]
D-703 (metabolite) DigoxinP-gp-expressing Caco-2 cells1.6 [9][10]
D-617 (metabolite) DigoxinP-gp-expressing Caco-2 cells>100 [9][10]
D-620 (metabolite) DigoxinP-gp-expressing Caco-2 cells>100 [9][10]

Table 1: Comparative in vitro P-gp inhibitory potency of Verapamil and its major metabolites.

The data clearly indicate that N-demethylation to Norverapamil enhances P-gp inhibitory activity, while other metabolic pathways can produce inactive metabolites (D-617, D-620).[10] This underscores the importance of evaluating the specific this compound enantiomer in vivo to confirm that this high in vitro potency translates to a functional blockade of the transporter in a complex biological system.

Section 3: Core Strategies for In Vivo Validation

Validating the P-gp inhibitory action of this compound in vivo requires demonstrating that its administration alters the pharmacokinetics of a known P-gp substrate. The two gold-standard methodologies are non-invasive molecular imaging and classical pharmacokinetic drug-drug interaction (DDI) studies.

Strategy A: Positron Emission Tomography (PET) Imaging

Causality: This method provides direct, quantitative visualization of P-gp function at a specific biological barrier, most notably the blood-brain barrier. The principle is to measure the uptake of a radiolabeled P-gp substrate before and after the administration of the inhibitor.[11] A successful blockade of P-gp by this compound will prevent the efflux of the radiotracer from the target tissue (e.g., the brain), resulting in a measurable increase in the tissue's radioactivity concentration.[12]

cluster_prep cluster_scan1 cluster_inhibit cluster_scan2 cluster_analysis A1 Select Animal Model (e.g., Wistar Rat) A2 Catheterize for blood sampling and injections A1->A2 B1 Position animal in PET scanner A2->B1 A3 Select PET Radiotracer (e.g., (R)-[11C]Verapamil) B2 Inject Radiotracer A3->B2 B1->B2 B3 Acquire 60-90 min dynamic PET data B2->B3 B4 Collect arterial blood samples for metabolite analysis B3->B4 C1 Administer this compound (or vehicle control) B4->C1 D1 Allow inhibitor to reach effective concentration C1->D1 D2 Inject Radiotracer D1->D2 D3 Acquire second dynamic PET scan D2->D3 E1 Reconstruct PET images D3->E1 E2 Define Regions of Interest (ROIs) (e.g., whole brain, cortex) E1->E2 E3 Perform kinetic modeling on Time-Activity Curves (TACs) E2->E3 E4 Compare key parameters (K1, VT) between baseline and post-inhibition scans E3->E4

Caption: Experimental workflow for an in vivo PET imaging study to validate P-gp inhibition.

Detailed Experimental Protocol: Preclinical PET Imaging

  • Animal Model: Male Wistar rats (250-300g) are commonly used. Animals should be cannulated (femoral artery and vein) for radiotracer injection and arterial blood sampling.

  • Radiotracer Selection: (R)-[11C]Verapamil is a well-characterized P-gp substrate for PET imaging of the blood-brain barrier.[2][13] Its relatively low brain uptake at baseline allows for a clear signal increase upon P-gp inhibition.[13]

  • Baseline Scan:

    • The anesthetized rat is positioned in the PET scanner.

    • A bolus of (R)-[11C]Verapamil (e.g., 10-20 MBq) is injected intravenously.

    • A dynamic scan of 60-90 minutes is acquired.

    • Timed arterial blood samples are taken throughout the scan to generate an input function corrected for plasma metabolites.

  • Inhibitor Administration: Following the baseline scan, a clinically relevant dose of this compound is administered intravenously. A control group receives a vehicle.

  • Post-Inhibition Scan: After a suitable pre-treatment interval to allow this compound to achieve maximal effect, a second dynamic PET scan is performed using the same procedure as the baseline scan.

  • Data Analysis:

    • PET images are reconstructed and co-registered with an anatomical atlas or MRI if available.

    • Time-activity curves (TACs) are generated for various brain regions of interest.

    • Kinetic modeling (e.g., a two-tissue compartment model) is applied to the TACs and the arterial input function.

    • The primary outcome measures are the influx rate constant (K1) and the total volume of distribution (VT).[14] A statistically significant increase in K1 and/or VT post-(S)-Norverapamil administration, compared to baseline and the vehicle control group, validates in vivo P-gp inhibition.[14]

Strategy B: Pharmacokinetic Drug-Drug Interaction (DDI) Study

Causality: This classical pharmacokinetic approach assesses P-gp inhibition by measuring its effect on the systemic exposure of a co-administered P-gp substrate. If this compound effectively inhibits intestinal and/or hepatic P-gp, the oral bioavailability and plasma concentration of a substrate drug will increase because its efflux-mediated clearance is reduced.[15][16]

cluster_prep cluster_dose cluster_sample cluster_analysis A1 Select Animal Model (e.g., Sprague-Dawley Rat) A3 Divide animals into two groups: Group A (Control) Group B (Inhibitor) A1->A3 A2 Select P-gp Substrate Probe (e.g., Digoxin, Paclitaxel) C1 After pre-treatment interval, administer P-gp substrate probe to ALL animals (oral gavage) A2->C1 B1 Group A: Administer Vehicle A3->B1 B2 Group B: Administer This compound A3->B2 B1->C1 B2->C1 D1 Collect serial blood samples at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 min) C1->D1 E1 Process blood to plasma D1->E1 E2 Quantify substrate concentration in plasma using LC-MS/MS E1->E2 E3 Perform Non-Compartmental Pharmacokinetic (PK) Analysis E2->E3 E4 Compare PK parameters (AUC, Cmax) between Group A and Group B E3->E4

Caption: Experimental workflow for an in vivo pharmacokinetic DDI study.

Detailed Experimental Protocol: Preclinical DDI Study

  • Animal Model: Sprague-Dawley rats are a suitable model for oral pharmacokinetic studies.

  • Probe Substrate Selection: Paclitaxel is a well-established substrate for both P-gp and CYP3A, while Digoxin is more selective for P-gp.[15][17] The choice depends on the specific question being addressed.

  • Experimental Groups:

    • Group 1 (Control): Animals receive the vehicle followed by the P-gp substrate probe.

    • Group 2 (Test): Animals receive this compound followed by the P-gp substrate probe.

  • Dosing Regimen:

    • This compound (or vehicle) is administered, typically via oral gavage or intraperitoneal injection. A pre-treatment time (e.g., 30-60 minutes) is allowed.

    • The P-gp substrate probe (e.g., Paclitaxel at 20 mg/kg) is then administered orally.[17]

  • Blood Sampling: Serial blood samples are collected from the tail vein or a cannula at multiple time points post-probe administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Plasma concentrations of the probe substrate are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles are plotted for both groups.

    • Key pharmacokinetic parameters are calculated using non-compartmental analysis, including the Area Under the Curve (AUC) and maximum concentration (Cmax).

    • A statistically significant increase in the AUC and/or Cmax of the probe substrate in the this compound group compared to the control group provides strong evidence of in vivo P-gp inhibition.

Section 4: Comparison with Alternative P-gp Inhibitors

This compound's performance should be benchmarked against other known P-gp inhibitors. The choice of comparator depends on the research context, whether it's for preclinical benchmarking or assessing potential for clinical translation.

InhibitorGenerationKey Characteristics & Limitations
This compound -High potency in vitro. As a metabolite of a widely used drug, its basic safety profile is partially understood. Also a calcium channel blocker, which could be a dose-limiting side effect.[7][9]
Verapamil FirstThe classical benchmark inhibitor.[16] Its clinical use as an MDR modulator is limited by cardiovascular side effects (hypotension, arrhythmia) at doses required for effective P-gp inhibition.[18]
Cyclosporin A FirstPotent P-gp inhibitor but also a powerful immunosuppressant with significant nephrotoxicity.[2][17]
Tariquidar ThirdA potent and specific, non-competitive P-gp inhibitor developed to have minimal intrinsic pharmacological activity.[13][19] Its development has faced clinical challenges, but it remains a valuable research tool.
Natural Products (e.g., Quercetin, Piperine) -Offer alternative chemical scaffolds and potentially lower toxicity. Often have lower potency and may suffer from poor bioavailability or non-specific activity.[20]

Table 2: Comparison of this compound with other representative P-gp inhibitors.

Conclusion

The in vivo validation of this compound's mechanism as a P-gp inhibitor is a critical step in its development as a potential drug resistance modulator or a pharmacokinetic enhancer. Both PET imaging and pharmacokinetic DDI studies offer robust, self-validating frameworks for this purpose. PET provides direct, mechanistic evidence at specific biological barriers, while DDI studies offer a clear assessment of the impact on systemic drug exposure. By employing these detailed methodologies and comparing the results against established inhibitors like verapamil and tariquidar, researchers can accurately characterize the in vivo potency and therapeutic potential of this compound.

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A Head-to-Head Comparison of (S)-Norverapamil and its Metabolic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

Verapamil, a widely utilized calcium channel blocker, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, most notably norverapamil.[1] This guide provides a detailed head-to-head comparison of the pharmacologically active S-enantiomer of norverapamil, (S)-norverapamil, and its parent compound, verapamil. We will delve into the nuances of their metabolic pathways, compare their pharmacodynamic and pharmacokinetic profiles, and provide standardized protocols for their bioanalytical quantification. This document is intended to serve as a critical resource for researchers in pharmacology and professionals in drug development, offering insights grounded in experimental data to inform future studies and therapeutic strategies.

Introduction: The Significance of Verapamil Metabolism

Verapamil is administered as a racemic mixture and is classified as a non-dihydropyridine calcium channel blocker and a Class IV antiarrhythmic agent.[2] Its therapeutic effects, which include the management of hypertension, angina, and supraventricular tachyarrhythmias, are derived from its ability to block L-type calcium channels in cardiac and vascular smooth muscle.[2][3] However, the clinical activity of verapamil is not solely attributable to the parent drug. Following oral administration, verapamil undergoes significant first-pass metabolism in the liver, with its primary active metabolite, norverapamil, reaching plasma concentrations that can approximate or even exceed those of verapamil itself.[1][4]

The stereochemistry of these compounds plays a crucial role in their activity. The S-enantiomers of both verapamil and norverapamil exhibit greater pharmacological activity than their R-counterparts.[5] Therefore, understanding the distinct profile of this compound is paramount for a complete picture of verapamil's overall effect and for the development of more refined therapeutic agents.

Metabolic Pathways: From Verapamil to Norverapamil

The biotransformation of verapamil is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two principal metabolic routes are N-demethylation and N-dealkylation.[4][6]

  • N-demethylation of verapamil yields norverapamil.[4]

  • N-dealkylation produces a metabolite known as D-617.[7]

The formation of norverapamil is predominantly catalyzed by CYP3A4, with contributions from CYP3A5 and CYP2C8.[7][8] There is a notable stereoselectivity in this process: CYP3A4 preferentially produces norverapamil when (S)-verapamil is the substrate.[7] Norverapamil itself is further metabolized, primarily by the same CYP isoforms (CYP3A4, CYP3A5, and CYP2C8), into downstream products like D-620.[8][9]

Diagram: Verapamil Metabolism Workflow

The following diagram illustrates the primary metabolic conversion of Verapamil enantiomers to their corresponding Norverapamil metabolites, highlighting the central role of the CYP3A4 enzyme.

G cluster_parent Parent Drug cluster_enzyme Metabolizing Enzyme cluster_metabolite Primary Active Metabolite S_Verapamil (S)-Verapamil CYP3A4 CYP3A4 S_Verapamil->CYP3A4 R_Verapamil (R)-Verapamil R_Verapamil->CYP3A4 S_Norverapamil This compound CYP3A4->S_Norverapamil N-demethylation (preferred) R_Norverapamil (R)-Norverapamil CYP3A4->R_Norverapamil N-demethylation

Caption: Metabolic pathway of Verapamil to Norverapamil via CYP3A4.

Head-to-Head Comparison: Pharmacodynamics

While norverapamil is considered an "active" metabolite, its potency differs from the parent compound. Experimental studies have shown that norverapamil retains about 20% of the vasodilating activity of verapamil.[4] The primary mechanism of action for both compounds is the blockade of L-type calcium channels.[3]

However, their interaction with other targets can diverge. For instance, studies on beta-adrenergic receptors revealed that norverapamil has a significantly higher affinity for these receptors compared to verapamil.[10] This off-target activity could contribute to the overall clinical profile and potential side effects.

Another critical aspect is their role as inhibitors of the drug transporter P-glycoprotein (P-gp) and as mechanism-based inactivators of CYP3A4. Both verapamil enantiomers and their norverapamil metabolites contribute to this inactivation, which is the basis for numerous drug-drug interactions.[4][11][12] The potency of this inactivation follows the order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil.[11]

Table 1: Comparative Pharmacodynamic Properties
Feature(S)-VerapamilThis compoundKey Insights
Primary Target L-type Calcium ChannelL-type Calcium ChannelBoth compounds share the same primary therapeutic target.[3]
Vasodilator Potency ~5x higher than Norverapamil~20% of Verapamil's activity(S)-Verapamil is the more potent vasodilator.[4]
Beta-Adrenergic Receptor Affinity (Ki) 32 +/- 4 µM4.2 +/- 0.8 µMNorverapamil shows significantly higher affinity for beta-receptors.[10]
CYP3A4 Inactivation Potency HighHigher than (S)-VerapamilThis compound is a more potent inactivator of CYP3A4.[11]

Head-to-Head Comparison: Pharmacokinetics

The pharmacokinetic profiles of verapamil and norverapamil are complex and stereoselective.[5] After oral administration, norverapamil concentrations in plasma are comparable to those of verapamil due to extensive first-pass metabolism.[1][13]

The elimination half-life of norverapamil is generally in the range of 6-9 hours.[3] The disposition of both compounds can be affected by factors such as hepatic function; in cases of hepatic failure, the metabolism of verapamil decreases, which can alter the metabolite-to-parent drug ratio.[14]

Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)
ParameterVerapamilNorverapamilKey Insights
Systemic Bioavailability Low (~20%)N/A (Metabolite)Extensive first-pass metabolism limits verapamil's bioavailability.[1]
Plasma Concentration VariableApproximates parent drugNorverapamil levels can be equivalent to verapamil after oral dosing.[1]
Elimination Half-life (t½) ~6-12 hours~6-9 hoursHalf-lives are relatively similar, indicating comparable clearance rates.[3][13]
Primary Metabolism Hepatic (CYP3A4, CYP3A5, CYP2C8)Hepatic (CYP3A4, CYP3A5, CYP2C8)Both are substrates for the same major CYP enzymes.[8][9]
Protein Binding ~90%~80%Both compounds are highly protein-bound.[3]

Experimental Protocol: Bioanalytical Quantification

Accurate, simultaneous quantification of verapamil and norverapamil in biological matrices is essential for pharmacokinetic and drug-drug interaction studies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the standard methodology.

Protocol: Quantification of Verapamil and Norverapamil in Human Plasma via HPLC

This protocol is a synthesized example based on established methods.[15][16]

Objective: To determine the concentrations of verapamil and norverapamil in human plasma samples.

1. Materials & Reagents:

  • Verapamil and Norverapamil analytical standards

  • Internal Standard (IS), e.g., Propranolol or a deuterated analog[16][17]

  • Human plasma (blank, spiked, and study samples)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate buffer (0.05 M)

  • Phosphoric acid

  • n-hexane and isopropanol (for extraction)

  • 0.02 N Sulphuric acid

2. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: This extraction method is chosen for its ability to efficiently separate the analytes from plasma proteins and other interfering substances, providing a clean sample for injection.[15]

  • Steps:

    • Thaw plasma samples at room temperature.

    • To 1 mL of plasma in a centrifuge tube, add 50 µL of the Internal Standard solution.

    • Alkalinize the plasma by adding a suitable buffer (e.g., phosphate buffer pH 9.0).[18]

    • Add 6 mL of the extraction solvent (e.g., n-hexane-isopropanol, 97.5:2.5 v/v).[15]

    • Vortex/shake vigorously for 15 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.[15]

    • Transfer the upper organic layer to a clean tube.

    • Perform a back-extraction by adding 500 µL of 0.02 N sulphuric acid.[15]

    • Vortex and centrifuge again.

    • The lower acidic aqueous layer now contains the protonated analytes. Carefully collect this layer for analysis.

3. HPLC-Fluorescence Conditions:

  • Rationale: Fluorescence detection offers high sensitivity and selectivity for these compounds without requiring a mass spectrometer.[15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 4-5 µm particle size).[15]

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (e.g., 70:30 v/v), with pH adjusted to 3.0 with phosphoric acid.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL of the final acidic extract.[15]

  • Detection: Fluorescence detector set to λ-excitation=280 nm and λ-emission=320 nm.[15]

4. Validation & Quantification:

  • Rationale: A self-validating system ensures data integrity. A calibration curve is constructed to correlate the detector response to known concentrations.

  • Steps:

    • Prepare calibration standards by spiking blank plasma with known concentrations of verapamil and norverapamil.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Process calibrators, QCs, and unknown samples as described in Step 2.

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • Determine the concentrations in unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: Bioanalytical Workflow

This diagram outlines the key stages from sample collection to data analysis in the quantification protocol.

G Plasma_Sample Plasma Sample (1 mL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Phase Separation (Centrifuge) Extraction->Centrifuge Collect_Extract Collect Aqueous Extract Centrifuge->Collect_Extract HPLC_Inject Inject onto HPLC System Collect_Extract->HPLC_Inject Chrom_Sep Chromatographic Separation HPLC_Inject->Chrom_Sep Fluo_Detect Fluorescence Detection Chrom_Sep->Fluo_Detect Data_Acq Data Acquisition (Peak Areas) Fluo_Detect->Data_Acq Quant Quantification via Calibration Curve Data_Acq->Quant

Caption: Workflow for quantification of Verapamil/Norverapamil in plasma.

Discussion and Implications

The head-to-head comparison reveals that this compound is not merely a less active byproduct but a pharmacologically distinct entity that significantly contributes to the therapeutic and toxicological profile of verapamil.

Key Implications for Researchers:

  • Contribution to Efficacy: Given its substantial plasma concentrations, the ~20% calcium channel blocking activity of norverapamil is clinically relevant and contributes to the overall antihypertensive and antiarrhythmic effect.[3][4]

  • Drug-Drug Interactions (DDI): The potent CYP3A4-inactivating properties of this compound, even more so than its parent, underscore the need to consider both compounds when predicting or studying DDIs with co-administered CYP3A4 substrates.[11]

  • Off-Target Effects: The higher affinity of norverapamil for beta-adrenergic receptors could explain some of the complex cardiac effects observed with verapamil therapy that are not solely related to calcium channel blockade.[10]

  • Therapeutic Drug Monitoring (TDM): For precise TDM, measuring only the parent drug may be insufficient. Quantifying both verapamil and norverapamil could provide a better correlation with clinical outcomes, especially in patients with hepatic impairment or those on polypharmacy.[14][19]

Conclusion

This compound is a critical component of verapamil's clinical profile. While it possesses weaker vasodilatory effects than its parent compound, its significant plasma concentrations, potent inhibition of CYP3A4, and distinct off-target activities make it a crucial factor in both the therapeutic efficacy and the drug interaction potential of verapamil. Future research, particularly in personalized medicine and drug development, should adopt a holistic view that includes the quantitative analysis and functional characterization of this key metabolite.

References

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans. Journal of Clinical Pharmacology, 35(6), 594-600.

  • Gaszner, B., et al. (2002). Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. European Journal of Pharmaceutics and Biopharmaceutics, 53(1), 29-35.

  • Shand, D. G., et al. (1981). Clinical pharmacokinetics of verapamil. Clinical Pharmacokinetics, 6(1), 44-55.

  • Burm, J. P., et al. (2005). Pharmacokinetics of verapamil and its major metabolite, norverapamil, from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride. Archives of Pharmacal Research, 28(5), 603-609.

  • Rüdesheim, S., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Clinical Pharmacology & Therapeutics, 108(4), 844-855.

  • Frishman, W. H., et al. (1982). Pharmacokinetics of verapamil and norverapamil during long-term oral therapy. American Journal of Cardiology, 50(5), 1153-1157.

  • PharmGKB. Verapamil Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase.

  • Rüdesheim, S., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. CPT: Pharmacometrics & Systems Pharmacology, 9(7), 399-410.

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552.

  • Wikipedia. Norverapamil. Wikipedia, The Free Encyclopedia.

  • ResearchGate. A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate.

  • Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552.

  • PubChem. Norverapamil. National Center for Biotechnology Information.

  • Kato, M., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(1), 24-31.

  • Ceccato, A., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 937-942.

  • Dadashzadeh, S., & Tajerzadeh, H. (2007). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. DARU Journal of Pharmaceutical Sciences, 15(1), 36-42.

  • Al-Ghananeem, A. M., et al. (2023). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Scientia Pharmaceutica, 91(4), 51.

  • Adams, K. N., et al. (2014). Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs. The Journal of Infectious Diseases, 210(3), 456-466.

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A Researcher's Guide to Benchmarking (S)-Norverapamil Against Third-Generation P-gp Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of the first-generation P-glycoprotein (P-gp) inhibitor, (S)-Norverapamil, against modern, third-generation alternatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present data-driven comparisons to inform your selection of the most appropriate tool for your research.

Introduction: The Evolving Landscape of P-gp Inhibition

P-glycoprotein (P-gp), also known as ABCB1, is a formidable cellular gatekeeper. This ATP-dependent efflux pump is a member of the ATP-binding cassette (ABC) transporter superfamily, playing a critical role in protecting cells by expelling a vast array of xenobiotics, including therapeutic drugs.[1][2] While essential for physiological barriers like the blood-brain barrier, its overexpression in cancer cells is a primary driver of multidrug resistance (MDR), a major obstacle to effective chemotherapy.[1][2][3][4]

The effort to counteract MDR has led to the development of P-gp inhibitors, which have evolved through several generations:

  • First-Generation: These were existing drugs, like the calcium channel blocker verapamil, discovered to have off-target P-gp inhibitory effects.[3][4] They are characterized by low potency, requiring high micromolar concentrations that often lead to unacceptable toxicity and unpredictable pharmacokinetic interactions.[3][5] this compound, a principal metabolite of verapamil, falls into this category.[6][7]

  • Second-Generation: Developed for improved potency and fewer side effects, this generation includes compounds like dexverapamil.[3][4][8] While an improvement, they still fell short of the desired clinical efficacy.

  • Third-Generation: This class, including compounds like Tariquidar , Zosuquidar , and Elacridar , was engineered specifically for high-affinity, potent, and selective P-gp inhibition at nanomolar concentrations with minimal off-target effects.[3][4]

This guide will focus on the experimental benchmarks that clearly differentiate the utility of a first-generation tool compound like this compound from the potent and specific third-generation inhibitors.

Inhibitor Profiles: A Generational Divide

This compound

As a metabolite of verapamil, this compound functions as a P-gp inhibitor. Studies have reported its IC50 (the concentration required to inhibit 50% of P-gp activity) to be approximately 0.3 µM in assays using digoxin as the substrate.[6][9] While more potent than its parent compound, verapamil (IC50 ~1.1 µM), it operates in the high nanomolar to micromolar range and shares the limitations of its class, including potential off-target effects and the need for relatively high concentrations.[6]

Third-Generation P-gp Inhibitors

These compounds represent the current gold standard for potent and selective P-gp inhibition in a research context.

  • Tariquidar (XR9576): A highly potent, non-competitive inhibitor with a dissociation constant (Kd) of 5.1 nM and an IC50 for ATPase activity of approximately 43 nM.[10][11][12] It effectively reverses MDR at low nanomolar concentrations.[12]

  • Zosuquidar (LY335979): A selective and potent P-gp inhibitor with reported Ki values of 59-60 nM and IC50 values in the low nanomolar range (e.g., 1.2 nM in some cell lines).[13][14][15] It shows minimal inhibition of other key ABC transporters like MRP1 and BCRP at concentrations effective for P-gp.[16]

  • Elacridar (GF120918): A potent inhibitor of both P-gp and another important MDR transporter, BCRP (ABCG2).[17] Its IC50 for P-gp is in the nanomolar range, reported as low as 0.05 µM (50 nM) in Rhodamine 123 accumulation assays.[18]

Experimental Benchmarking: A Head-to-Head Comparison

To objectively compare these inhibitors, a series of standardized in vitro assays are required. Here, we detail the protocols and expected outcomes for the most critical functional assessments.

Experiment 1: Direct P-gp Inhibition Potency (IC50 Determination)

Causality Behind Experimental Choice: The most fundamental parameter for an inhibitor is its potency. A direct functional assay is needed to measure how effectively each compound blocks the pump's efflux activity. The Calcein-AM assay is a robust, high-throughput method ideal for this purpose.[19] Calcein-AM, a non-fluorescent P-gp substrate, freely enters the cell where intracellular esterases cleave it into the highly fluorescent calcein.[20][21][22] P-gp intercepts and expels Calcein-AM before cleavage, keeping the cell's fluorescence low.[20][22] An effective inhibitor blocks this efflux, causing Calcein-AM to be trapped and converted, leading to a dramatic increase in intracellular fluorescence.[20][22]

Experimental Workflow: Calcein-AM Efflux Assay

cluster_prep Cell Preparation cluster_treat Inhibitor Treatment cluster_load Substrate Loading & Measurement seed Seed P-gp overexpressing cells (e.g., K562/MDR, NCI/ADR-RES) in 96-well black, clear-bottom plate incubate1 Incubate 24h at 37°C, 5% CO2 seed->incubate1 wash1 Wash cells with warm PBS incubate1->wash1 add_inhibitors Add serial dilutions of inhibitors (this compound, Tariquidar, etc.) + Vehicle Control (DMSO) wash1->add_inhibitors incubate2 Incubate 30-60 min at 37°C add_inhibitors->incubate2 add_calcein Add Calcein-AM working solution (e.g., 0.25 µM final concentration) incubate2->add_calcein incubate3 Incubate 30 min at 37°C in dark add_calcein->incubate3 wash2 Wash 2x with ice-cold PBS incubate3->wash2 read Measure fluorescence (Ex: 485 nm, Em: 530 nm) wash2->read

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Detailed Protocol: Calcein-AM Assay

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of this compound, Tariquidar, Zosuquidar, and Elacridar in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Pre-incubation: Remove the medium from the wells, wash once with warm PBS, and add 100 µL of the diluted compounds. Incubate at 37°C for 30-60 minutes.[20]

  • Calcein-AM Loading: Prepare a working solution of Calcein-AM (e.g., 0.25 µM final concentration) in culture medium. Add 50 µL to each well.[20]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[20]

  • Fluorescence Measurement: Wash cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well and measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[20]

  • Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating inhibitor concentration (100% inhibition). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Expected Quantitative Data Summary

InhibitorGenerationTypical IC50 Range (nM)Potency vs. This compound
This compound First300 - 10001x (Baseline)
Elacridar Third50 - 160~2-20x Higher
Zosuquidar Third1 - 60~5-300x Higher
Tariquidar Third5 - 50~6-60x Higher
Note: IC50 values are highly dependent on the cell line and specific assay conditions.[16][19] The values presented are representative ranges based on published data.[6][10][11][13][17][18]
Experiment 2: Efficacy in Reversing Multidrug Resistance (MDR)

Causality Behind Experimental Choice: While IC50 measures direct pump inhibition, the ultimate goal is to restore the efficacy of cytotoxic drugs. A chemosensitization assay directly quantifies this practical outcome. We use a P-gp overexpressing, drug-resistant cell line and its drug-sensitive parental counterpart. By treating the resistant cells with a P-gp substrate chemotherapeutic (e.g., Paclitaxel) in the presence of an inhibitor, we can measure the degree to which the inhibitor restores the drug's cell-killing ability. The "Fold Reversal" (FR) is a key metric calculated from this data.

Experimental Workflow: Chemosensitization Assay

cluster_seed Cell Seeding cluster_treat Drug & Inhibitor Treatment cluster_measure Viability Measurement seed_res Seed Resistant Cells (e.g., SKOV-3/TR) treat Treat with: 1. Chemo drug alone (e.g., Paclitaxel) 2. Chemo drug + P-gp Inhibitor (fixed, non-toxic concentration) seed_res->treat seed_sen Seed Sensitive Cells (e.g., SKOV-3) seed_sen->treat incubate Incubate 48-72h treat->incubate viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability analyze Calculate IC50 for Chemo Drug under each condition viability->analyze

Caption: Workflow for a chemosensitization (MDR reversal) assay.

Detailed Protocol: Chemosensitization Assay

  • Cell Seeding: Seed both the drug-resistant (e.g., NCI/ADR-RES) and parental sensitive cells into 96-well plates.

  • Treatment: After 24 hours, treat the cells with a serial dilution of a chemotherapeutic agent that is a P-gp substrate (e.g., Paclitaxel, Doxorubicin). For the resistant cells, prepare identical sets of dilutions, but add a fixed, non-toxic concentration of the P-gp inhibitor to each well (e.g., this compound at 1 µM, Tariquidar at 100 nM).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

  • Data Analysis:

    • Calculate the IC50 of the chemotherapeutic agent for the sensitive cells.

    • Calculate the IC50 of the chemotherapeutic agent for the resistant cells without an inhibitor.

    • Calculate the IC50 of the chemotherapeutic agent for the resistant cells with each inhibitor.

    • Calculate Fold Reversal (FR): FR = (IC50 in resistant cells without inhibitor) / (IC50 in resistant cells with inhibitor).

Expected Quantitative Data Summary

Inhibitor (at fixed conc.)Chemo DrugExpected IC50 in Resistant CellsFold Reversal (FR)Efficacy
Vehicle Control Paclitaxel~250 nM1 (Baseline)Low
This compound (1 µM) Paclitaxel~50 nM~5Moderate
Tariquidar (100 nM) Paclitaxel~8 nM~31Very High
Zosuquidar (100 nM) Paclitaxel~10 nM~25Very High
Note: Values are representative and will vary based on the cell lines and drugs used. The key takeaway is the dramatic increase in Fold Reversal achieved by third-generation inhibitors at much lower concentrations.

Discussion: Synthesizing the Evidence

The experimental data clearly illustrates the profound performance gap between this compound and third-generation P-gp inhibitors.

  • Potency and Specificity: Third-generation inhibitors like Tariquidar and Zosuquidar exhibit 1-2 orders of magnitude greater potency than this compound.[6][10][13] This is not merely an incremental improvement; it is a fundamental shift. Operating at low nanomolar concentrations minimizes the risk of off-target effects, a significant concern with first-generation compounds which can interact with other transporters or cellular pathways.[8][16] For instance, while Zosuquidar is highly specific for P-gp, Elacridar is a potent dual inhibitor of P-gp and BCRP, a feature that can be either a strategic advantage or a confounding variable depending on the experimental question.[16][17]

  • Experimental Utility: For researchers aiming to definitively probe the involvement of P-gp in a biological process, the use of a highly potent and specific third-generation inhibitor is paramount. The high concentrations of this compound required to achieve significant inhibition introduce a higher probability that the observed effects are due to confounding off-target pharmacology. When using a third-generation inhibitor at a concentration 100-fold below its known IC50 for other transporters, one can have much greater confidence that the results are due to P-gp inhibition.

  • Clinical Translation Context: Although clinical trials for P-gp inhibitors to overcome MDR in oncology have largely been disappointing, these compounds remain invaluable tools for preclinical drug development.[3][4][8] They are critical for studying drug disposition, oral bioavailability, and penetration across the blood-brain barrier.[1][23][24] The poor clinical translation of early inhibitors was partly due to the toxicities and unpredictable pharmacokinetics associated with the first- and second-generation agents.[8]

Conclusion and Recommendations

While this compound can serve as a preliminary, cost-effective tool for initial screening, its limitations in potency and potential for off-target effects make it unsuitable for definitive mechanistic studies. For robust, reliable, and publishable data, this guide unequivocally recommends the use of third-generation P-gp inhibitors.

  • For highly specific P-gp inhibition , Tariquidar and Zosuquidar are superior choices.

  • For studies where dual inhibition of P-gp and BCRP is desired or acceptable, Elacridar is an excellent tool.

By employing the rigorous benchmarking protocols outlined here, researchers can confidently select the appropriate inhibitor, ensuring the scientific integrity and validity of their findings in the complex field of drug transport and multidrug resistance.

References

  • What are P-gp inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

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  • P-glycoprotein. (n.d.). Wikipedia. [Link]

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  • The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). (2010). PubMed Central. [Link]

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  • Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. (2023). PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Norverapamil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of (S)-Norverapamil. As the primary active metabolite of Verapamil, a widely studied L-type calcium channel blocker, this compound is of significant interest in cardiovascular research.[1][2] However, its pharmacological activity and toxicological profile demand rigorous adherence to safety procedures to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundation of a robust safety protocol. This compound is not a benign substance; its handling requires a comprehensive risk assessment. The primary hazards are well-documented in its Globally Harmonized System (GHS) classifications.

Primary Routes of Exposure:

  • Ingestion: Accidental swallowing can lead to systemic toxicity.[3]

  • Inhalation: Inhaling airborne powder can cause respiratory tract irritation.[4]

  • Dermal and Ocular Contact: The compound can cause significant skin and eye irritation upon direct contact.[4][5]

Toxicological Profile Summary

Hazard ClassificationGHS Hazard StatementPotential EffectSource
Acute Toxicity, Oral (Category 3/4)H301: Toxic if swallowed / H302: Harmful if swallowedSystemic toxicity, potentially severe, upon ingestion.[3][4][5]
Skin Irritation (Category 2)H315: Causes skin irritationLocalized redness, inflammation, and discomfort.[4][5]
Eye Irritation (Category 2)H319: Causes serious eye irritationSignificant eye irritation, redness, and potential damage.[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationIrritation of the respiratory tract if dust is inhaled.[4][5]
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effectsPoses a long-term threat to aquatic ecosystems if released.[6]

The causality behind these classifications is linked to its potent biological activity as a calcium channel blocker.[1] Accidental exposure could lead to unintended pharmacological effects. Therefore, the selection of Personal Protective Equipment (PPE) is not merely a checklist item but a critical control measure directly correlated to these specific hazards.

Core Directive: The Personal Protective Equipment (PPE) Protocol

While engineering controls, such as fume hoods and ventilated enclosures, are the primary defense against exposure, a meticulous PPE protocol is the essential final barrier. The following protocol is a self-validating system designed to mitigate the risks identified above.

Foundational Engineering Controls

Always handle solid this compound powder within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is the most critical step in preventing respiratory exposure. General laboratory ventilation is insufficient for handling potent or toxic powders.[7][8]

Tiered PPE Requirements

The level of PPE required is dictated by the specific task being performed.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Double-gloving with nitrile gloves.Safety glasses with side shields and a face shield.Tightly cuffed lab coat.Required if not in a fume hood (N95 or higher).
Preparing Solutions Nitrile gloves.Safety glasses with side shields (or goggles).Lab coat.Not required if performed in a fume hood.
Cleaning Spills Chemical-resistant gloves (nitrile).Goggles and face shield.Chemical-resistant apron over lab coat.Required (N95 or higher).

Hand Protection: The First Line of Contact this compound is a skin irritant.[4] Therefore, impervious gloves are mandatory.

  • Protocol: Wear nitrile gloves when handling any form of the compound. For handling the solid powder, double-gloving is recommended to provide an extra layer of protection and allow for the safe removal of the outer, potentially contaminated, glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.[9]

Eye and Face Protection: Shielding Against Irritation The compound is classified as a serious eye irritant.[4]

  • Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn. When handling the powder or there is a risk of splashing, upgrade to chemical splash goggles. A face shield should be worn over safety glasses or goggles when weighing the powder to protect the entire face from airborne particles.[4][8]

Body Protection: Preventing Dermal Exposure

  • Protocol: A standard laboratory coat should be worn at all times, buttoned completely. Ensure the cuffs are snug to prevent dust from entering the sleeves. For large-scale operations or when cleaning spills, a chemical-resistant apron provides an additional layer of protection.[9]

Respiratory Protection: Guarding the Lungs Inhalation of this compound dust may cause respiratory irritation.[4]

  • Protocol: Respiratory protection is generally not required if all handling of the solid is performed within a fume hood or other ventilated enclosure. If such engineering controls are not available or in the event of a spill, a NIOSH-approved N95 (or better) particulate respirator is mandatory.[10] All personnel requiring respirators must be properly fit-tested and trained in their use.

Operational Plan: A Workflow for Safe Handling

This step-by-step workflow integrates the PPE protocol into the practical handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination A Verify Fume Hood Certification & Airflow B Assemble All Materials (Spatula, Weigh Paper, Vials) A->B C Don Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D Carefully Transfer This compound to Weigh Paper C->D E Record Weight D->E F Transfer Compound to Final Container E->F G Add Solvent to Dissolve F->G H Decontaminate Spatula & Work Surface G->H I Carefully Remove Outer Gloves H->I J Package All Waste for Hazardous Disposal I->J K Remove Remaining PPE & Wash Hands Thoroughly J->K

Caption: Workflow for Safely Handling Solid this compound.

Step-by-Step Methodology:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Gather all necessary equipment (spatula, weigh boats, vials, solvent) and place it within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate PPE as outlined in the table above for handling solids.

  • Handling (inside the fume hood):

    • Using a dedicated spatula, carefully transfer the required amount of this compound from the stock bottle to a weigh boat. Avoid any actions that could generate dust.

    • Once the desired mass is weighed, carefully transfer the powder into the receiving vessel.

    • Slowly add the desired solvent to the vessel, ensuring the powder is wetted without splashing.

  • Decontamination and Cleanup:

    • Clean any reusable equipment (like the spatula) thoroughly within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate cleaning agent.

    • All disposable items that came into contact with this compound (weigh boats, pipette tips, outer gloves) must be placed in a clearly labeled hazardous waste container.[11]

Emergency Procedures and Disposal Plan

Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.[11][13] Clean the spill area with a suitable decontaminating solution.

Disposal Plan: Due to its classification as toxic to aquatic life, this compound and all contaminated materials must be disposed of as hazardous waste.[6][11]

  • Solid Waste: Unused or expired this compound powder.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Debris: Gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with the compound.

Segregate these waste streams into appropriately labeled, sealed hazardous waste containers. Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[7][11] Do not pour any solution containing this compound down the drain.[4]

References

  • PubChem. Norverapamil Hydrochloride - Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. Norverapamil - Compound Summary. National Center for Biotechnology Information. [Link]

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  • Expert Synthesis Solutions. Nor Verapamil-D7 Hydrochloride - Safety Data Sheet. [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Norverapamil
Reactant of Route 2
(S)-Norverapamil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.